molecular formula C8H10ClNO B132928 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 220771-03-9

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B132928
CAS No.: 220771-03-9
M. Wt: 171.62 g/mol
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in organic synthesis, particularly as an intermediate in the preparation of pharmaceutical agents.[1][2] Its structural elucidation is paramount for ensuring the purity and identity of downstream products. This technical guide provides an in-depth analysis of the spectral data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published spectral data for this compound, this guide will leverage data from its close and commercially significant analog, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .[3][4] This structurally similar compound serves as a valuable proxy, offering insights into the expected spectral features of the target molecule. The principles of spectral interpretation discussed herein are broadly applicable to substituted pyridine derivatives.

Synthesis and Structural Context

The synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride typically involves a multi-step process starting from 3,5-lutidine.[3][5] A common route proceeds through the oxidation to the N-oxide, followed by nitration, methoxylation, and subsequent chlorination of a hydroxymethyl intermediate.[3] Understanding the synthetic pathway is crucial for anticipating potential impurities that may be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[6]

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic proton, the chloromethyl group, the two methyl groups, and the methoxy group.

Expected ¹H NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Pyridine-H~8.0 - 8.5Singlet1H
-CH₂Cl~4.5 - 5.0Singlet2H
-OCH₃~3.8 - 4.2Singlet3H
3-CH₃~2.3 - 2.6Singlet3H
5-CH₃~2.3 - 2.6Singlet3H

Interpretation:

  • Pyridine Proton: The single aromatic proton on the pyridine ring is expected to be the most downfield signal due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.[7]

  • Chloromethyl Protons: The methylene protons of the chloromethyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.

  • Methoxy Protons: The protons of the methoxy group will also present as a singlet in a region typical for methoxy groups attached to aromatic rings.

  • Methyl Protons: The two methyl groups at the 3 and 5 positions are in similar chemical environments and are therefore expected to have very close or overlapping chemical shifts, appearing as singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

Carbon Expected Chemical Shift (ppm)
C4 (C-O)~160 - 165
C2, C6 (C-N)~145 - 155
C3, C5~125 - 135
-OCH₃~55 - 60
-CH₂Cl~40 - 45
3-CH₃, 5-CH₃~15 - 20

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbons adjacent to the nitrogen (C2 and C6).[6]

  • Aliphatic Carbons: The methoxy carbon, the chloromethyl carbon, and the two methyl carbons will appear in the aliphatic region of the spectrum at their characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride will show characteristic absorption bands for the aromatic ring, C-H bonds, C-O bonds, and the C-Cl bond.

Expected IR Absorption Bands for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=C and C=N stretching (aromatic)1400 - 1600Strong
C-O-C stretch (ether)1000 - 1300Strong
C-Cl stretch600 - 800Medium-Strong

Interpretation:

  • Aromatic Ring: The presence of the pyridine ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

  • Alkyl Groups: The C-H stretching of the methyl and chloromethyl groups will appear in the 2850-3000 cm⁻¹ range.

  • Ether Linkage: A strong absorption band corresponding to the C-O-C stretching of the methoxy group is expected in the 1000-1300 cm⁻¹ region.

  • Chloromethyl Group: The C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, the molecular ion peak and characteristic fragment ions would be observed.

Expected Mass Spectrometry Data for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine:

m/z Interpretation
185/187Molecular ion peak (M⁺) and its isotope peak due to ³⁷Cl
150Loss of chlorine radical (M⁺ - Cl)
149Loss of HCl (M⁺ - HCl)
122Loss of chloromethyl radical (M⁺ - CH₂Cl)

Interpretation:

  • Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (185.65 g/mol ).[10] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives include the loss of substituents and cleavage of the pyridine ring.[11][12] For this molecule, the loss of the chlorine atom, the chloromethyl group, or a molecule of HCl are all plausible fragmentation pathways.

Visualizing the Data: A Workflow for Structural Elucidation

The combined application of these spectroscopic techniques provides a robust workflow for the structural confirmation of this compound and its analogs.

Caption: Workflow for the structural elucidation of pyridine derivatives.

Conclusion

The spectroscopic characterization of this compound and its analogs is a critical step in ensuring the quality and purity of these important chemical intermediates. By employing a combination of NMR, IR, and MS techniques, researchers can confidently determine the structure of these molecules. This guide, by providing an in-depth analysis of the expected spectral data for a closely related analog, offers a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Guillory, W. A. (2017). Introduction to molecular structure and spectroscopy.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Brown, E. V. (1975). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 40(3), 346–350.
  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

  • Singh, P. P., & Shukla, J. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(10), 362-364.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Begunov, R. S., et al. (2024). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Pharmaffiliates. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from [Link]

  • iChemical. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, CAS No. 86604-75-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its strategic substitution pattern, featuring a reactive chloromethyl group, a hydroxyl moiety, and two methyl groups on a pyridine core, renders it a versatile synthetic intermediate.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and validated experimental protocols for their determination. Understanding these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the compound's behavior in biological systems. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecules, particularly in the context of drug discovery and development.

Chemical Identity and Molecular Structure

This compound, with the CAS number 220771-03-9, is a pyridine derivative.[3] Its molecular structure is fundamental to its chemical reactivity and physical properties.

  • Molecular Formula: C₈H₁₀ClNO[1]

  • Molecular Weight: 171.62 g/mol [1][2]

  • Structure: The molecule consists of a central pyridine ring. A chloromethyl group at position 2 provides a reactive site for nucleophilic substitution.[1] Methyl groups at positions 3 and 5 influence the steric and electronic environment of the ring. The hydroxyl group at position 4 imparts polarity and potential for hydrogen bonding.[1]

Below is a diagram illustrating the logical relationship between the compound's structural features and its chemical utility.

A This compound B Pyridine Core A->B C Chloromethyl Group (-CH2Cl) at C2 A->C D Hydroxyl Group (-OH) at C4 A->D E Methyl Groups (-CH3) at C3 & C5 A->E F Reactive Site for Nucleophilic Substitution C->F G Polarity and Hydrogen Bonding D->G H Steric and Electronic Influence E->H I Versatile Synthetic Intermediate F->I G->I H->I

Caption: Structural features contributing to the compound's utility.

Physicochemical Data

While extensive data for this compound is not widely published, the following table summarizes available information and provides data for a structurally similar and extensively studied analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, to offer a comparative perspective.

PropertyThis compound2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (for comparison)
CAS Number 220771-03-986604-75-3[4]
Molecular Formula C₈H₁₀ClNO[1][2]C₉H₁₂ClNO·HCl[4][5]
Molecular Weight 171.62 g/mol [1][2]222.11 g/mol [4][6]
Appearance Solid[7]White to off-white powder/crystal[4][6]
Melting Point 154-159°C[8]~128-131 °C[4][6]
Solubility Data not availableSoluble in water[6][5][9][10]
pKa Data not availableData not available
Storage Conditions Store in a dark, inert atmosphere, in a freezer under -20°C[7]Room temperature[6]

Experimental Protocols for Physicochemical Characterization

Given the limited publicly available data, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point
  • Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range typically signifies high purity.

  • Methodology:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment
  • Principle: Solubility data is critical for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.

  • Methodology (Equilibrium Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination
  • Principle: The pKa value(s) indicate the strength of the acidic and/or basic functional groups in the molecule. This is crucial for understanding its ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets.

  • Methodology (Potentiometric Titration):

    • A precise amount of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Application: HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Exemplary Protocol (adapted from the methoxy analog):

    • Column: C18 reverse-phase column.[1]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile).[1]

    • Detection: UV spectrophotometry, with the detection wavelength selected based on the UV absorbance spectrum of the compound.

    • Purpose: This method separates the target compound from impurities, allowing for quantification and purity assessment.

Below is a workflow diagram for the analytical characterization of the compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Compound B Dissolve in Diluent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration F->G H Purity Calculation (%) G->H

Sources

An In-depth Technical Guide to 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9), a heterocyclic aromatic compound. The document details its chemical properties, synthesis, potential applications in research and development, and safety considerations. Given the specificity of this molecule, this guide also draws logical parallels from closely related structural analogs where direct data is limited, offering a broader context for its utility.

Introduction and Chemical Identity

This compound, with the CAS number 220771-03-9, is a substituted pyridine derivative.[1] Its structure features a pyridine ring with a hydroxyl group at the 4-position, two methyl groups at the 3 and 5-positions, and a reactive chloromethyl group at the 2-position. This combination of functional groups makes it a versatile intermediate in organic synthesis.

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities. The pyridin-4-ol tautomer is also significant, potentially influencing its reactivity and physical properties. Alternate names for this compound include 2-(Chloromethyl)-3,5-dimethyl-4-pyridinol.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 220771-03-9[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Appearance Solid (form may vary)N/A
Alternate Names 2-(Chloromethyl)-3,5-dimethyl-4-pyridinol, 2-(Chloromethyl)-3,5-dimethyl-4(1H)-pyridinone[1][2]

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the chloromethylation of the 3,5-dimethylpyridin-4-ol precursor.[3] A common laboratory-scale approach involves the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions.[3] For industrial-scale production, continuous flow reactors may be employed to improve yield and reduce the formation of by-products.[3]

An alternative synthetic route involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride.[3] This reaction requires anhydrous conditions to prevent the hydrolysis of the chloromethyl ether.[3]

Synthesis_Methodology cluster_synthesis General Synthetic Approach 3,5-dimethylpyridin-4-ol 3,5-dimethylpyridin-4-ol Reagents Formaldehyde & HCl or Chloromethyl methyl ether & Lewis Acid Product This compound

The chemical reactivity of this compound is largely dictated by its functional groups. The chloromethyl group is susceptible to nucleophilic substitution reactions with amines, thiols, and alcohols.[3] The hydroxyl group at the 4-position can be oxidized to the corresponding ketone.[3]

Role in Pharmaceutical Research and Development

While specific drug development pathways involving this compound are not extensively documented in public literature, its structural motifs are present in various pharmacologically active molecules. Its primary role is as a versatile building block for more complex molecules.

There is evidence to suggest its utility in enzyme inhibition studies, where it can be used to probe the mechanisms and interactions within biological pathways.[3]

It is important to note that the closely related analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), is a key intermediate in the synthesis of proton pump inhibitors like Omeprazole.[4][5][6] This underscores the potential of the pyridine core in developing drugs for acid-related gastrointestinal disorders. The synthesis of this analog involves the chlorination of the corresponding hydroxymethyl pyridine.[5]

Research_Application_Flow Start This compound Intermediate Pharmaceutical Intermediate & Building Block Start->Intermediate Application1 Enzyme Inhibition Studies Intermediate->Application1 Application2 Synthesis of Complex Molecules Intermediate->Application2 Application3 Analog for Proton Pump Inhibitor Synthesis Intermediate->Application3 Potential based on analogs

Experimental Protocols and Analytical Methods

General Handling and Storage

Based on available safety data, this compound should be handled in a well-ventilated area.[2] Personal protective equipment, including safety goggles and appropriate gloves, is recommended.[2] The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Analytical Characterization

While a specific analytical method for this compound is not detailed in the available literature, a validated method for its 4-methoxy analog provides a strong starting point. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Table 2: Suggested HPLC Method Parameters (Adapted from Analog)

ParameterSuggested Condition
Column C18
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate buffer)
Detection UV, wavelength to be determined based on chromophore
Flow Rate To be optimized

Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon skeleton, Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that standard laboratory safety precautions should be followed.[2] In case of inhalation, the individual should be moved to fresh air.[2] For skin contact, contaminated clothing should be removed, and the affected area washed.[2] In case of eye contact, rinse with pure water for at least 15 minutes.[2] If ingested, the mouth should be rinsed with water.[2]

It is important to note that for many toxicological and ecological parameters, data is currently unavailable.[2] Therefore, it should be handled with the care afforded to a compound of unknown toxicity.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and pharmaceutical research. Its reactive chloromethyl group and substituted pyridine core make it an attractive starting material for the synthesis of more complex molecules. While detailed studies on its direct biological activity are limited, the established importance of its structural analogs in medicine suggests that it is a compound of interest for further investigation. Researchers working with this compound should adhere to standard safety protocols and can adapt analytical methods from closely related molecules for its characterization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the relative scarcity of direct synthetic protocols for this specific pyridinol, this document outlines a robust, two-stage synthetic strategy. This approach leverages the well-established synthesis of a key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, followed by a targeted demethylation to yield the desired final product. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both detailed experimental procedures and the underlying scientific rationale.

Strategic Overview and Rationale

The synthesis of this compound (Target Compound 3 ) presents a unique challenge due to the potential for side reactions involving the acidic pyridinol proton. A direct synthetic approach is often complicated by the reactivity of the hydroxyl group. Therefore, a more strategic and reliable method involves the use of a methoxy-protected precursor, which is later deprotected to reveal the desired hydroxyl functionality.

Our proposed synthetic pathway begins with the multi-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) from 3,5-lutidine. This intermediate is a well-documented precursor in the synthesis of proton pump inhibitors like omeprazole.[1][2][3] The final step involves the selective demethylation of the 4-methoxy group to yield the target pyridinol 3 . This strategy ensures a higher yield and purity of the final product by avoiding the complications associated with the unprotected hydroxyl group during the chlorination step.

graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="3,5-Lutidine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate1 [label="2-Hydroxymethyl-3,5-dimethyl-\n4-methoxypyridine"]; Intermediate2 [label="2-Chloromethyl-3,5-dimethyl-\n4-methoxypyridine HCl (2)"]; Target [label="2-Chloromethyl-3,5-dimethyl-\npyridin-4-ol (3)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Multi-step Synthesis"]; Intermediate1 -> Intermediate2 [label="Chlorination"]; Intermediate2 -> Target [label="Demethylation"]; }

Caption: Proposed two-stage synthetic pathway to this compound.

Synthesis of the Key Intermediate: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (2)

The synthesis of this key intermediate is a well-trodden path in organic chemistry, with multiple reported routes. A common and scalable approach begins with 3,5-lutidine and proceeds through oxidation, nitration, methoxylation, and hydroxymethylation, followed by a final chlorination step.[1][2]

Rationale for the Synthetic Route

The choice of 3,5-lutidine as a starting material is dictated by its commercial availability and the established methodologies for its functionalization. The pyridine ring is first activated by N-oxidation, which facilitates electrophilic nitration at the 4-position. The subsequent nucleophilic substitution of the nitro group with methoxide is an efficient process. The introduction of the hydroxymethyl group at the 2-position is achieved through a rearrangement reaction, often involving reagents like dimethyl sulfate and ammonium persulfate.[1] The final chlorination of the primary alcohol is a critical step, where the choice of chlorinating agent can significantly impact yield and purity.

Experimental Protocol: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This protocol details the final step in the synthesis of the intermediate 2 .

Materials:

  • 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an argon inlet, dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 equivalent) in anhydrous dichloromethane (approximately 10-15 mL per gram of starting material).

  • Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of thionyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid residue is the crude hydrochloride salt.

  • Purification: Suspend the crude solid in hexanes and stir vigorously to wash away any non-polar impurities. Filter the solid under vacuum, wash with a small amount of cold hexanes, and dry in a vacuum oven to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) as a white to off-white solid.[4][5]

Synthesis of this compound (3) via Demethylation

The conversion of the 4-methoxy group to a hydroxyl group is the crucial final step. While various demethylating agents exist, a chemoselective method is necessary to avoid reactions with the chloromethyl group or the pyridine nitrogen. A study by Makino et al. has demonstrated the effective use of L-selectride for the demethylation of methoxypyridines.[6] This approach is promising for its high chemoselectivity.

Rationale for the Demethylation Method

L-selectride (lithium tri-sec-butylborohydride) is a bulky and less reactive hydride reagent compared to agents like lithium aluminum hydride. This steric hindrance and reduced reactivity allow for selective reactions. In the context of methoxypyridines, it has been shown to effectively cleave the methyl-oxygen bond without reducing other functional groups on the ring.[6] This makes it an ideal candidate for our target transformation, preserving the sensitive chloromethyl group.

Experimental Protocol: Demethylation of Intermediate (2)

Materials:

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 )

  • L-selectride (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous HCl solution (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (2 ) (1 equivalent) in anhydrous THF.

  • Addition of Demethylating Agent: Cool the suspension to 0 °C. Slowly add L-selectride solution (2-3 equivalents) dropwise. The excess of L-selectride is to ensure complete demethylation.

  • Reaction Progression: After addition, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl to neutralize the excess L-selectride and the resulting borane complexes.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to ~7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound (3 ) can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Characterization of this compound (3)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of the target compound.

PropertyValueSource
CAS Number 220771-03-9[4][7][8]
Molecular Formula C₈H₁₀ClNO[4][7][8]
Molecular Weight 171.62 g/mol [4][7][8]
Appearance Expected to be a solidGeneral
Storage Store in freezer under inert atmosphere[7]
Spectroscopic Analysis
graph Characterization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Synthesized_Product [label="Purified Product (3)"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry (MS)"]; IR [label="Infrared (IR) Spectroscopy"]; Purity [label="Purity Assessment (HPLC)"];

Synthesized_Product -> {NMR, MS, IR, Purity} [label="Analytical Techniques"]; }

Caption: Workflow for the analytical characterization of the final product.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound are:

  • Aromatic Proton: A singlet corresponding to the proton at the 6-position of the pyridine ring.

  • Chloromethyl Protons: A singlet for the -CH₂Cl group.

  • Methyl Protons: Two distinct singlets for the two methyl groups at the 3- and 5-positions.

  • Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include those for the five aromatic carbons, the chloromethyl carbon, and the two methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 171.62. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will show an M+2 peak with roughly one-third the intensity of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

Infrared (IR) Spectroscopy:

The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By employing a robust synthesis of a methoxy-protected intermediate followed by a chemoselective demethylation, this approach overcomes the challenges associated with the direct synthesis of the target pyridinol. The outlined characterization workflow, incorporating NMR, MS, and IR spectroscopy, provides a comprehensive framework for verifying the structure and purity of the final product. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development with the necessary knowledge to confidently synthesize and utilize this valuable chemical entity.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, Synopses, (10), 661-662.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 951-954.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Rohi, R. H., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 954-960.

Sources

Solubility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 220771-03-9).[1][2] Given the limited availability of empirical solubility data in public literature, this document establishes a theoretical solubility profile based on the molecule's distinct structural and physicochemical properties. Central to this guide is a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the saturation shake-flask method, which is widely regarded as the most reliable approach.[3][4] We delve into the critical factors that influence solubility measurements, including solvent polarity, temperature, and the solid-state form of the compound. This guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodology required for accurate solubility assessment and informed decision-making in experimental design, chemical synthesis, and formulation development.

Introduction: The Significance of Solubility

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. The utility of such a compound in applications ranging from organic synthesis to formulation is fundamentally governed by its solubility—the extent to which it can be dissolved in a given solvent to form a homogeneous solution.

Understanding the solubility of this compound is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

  • Process Development: Designing scalable and efficient manufacturing processes.

  • Formulation Studies: Developing stable and bioavailable drug delivery systems, should the molecule be a candidate active pharmaceutical ingredient (API) or intermediate.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and LC-MS.

This guide provides the necessary theoretical and practical tools to confidently approach the solubility determination of this compound.

Physicochemical Profile and Theoretical Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6][7]

The structure of this compound possesses several key functional groups that influence its solubility:

  • Pyridin-4-ol Group: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atom within the pyridine ring is a hydrogen bond acceptor. This feature suggests strong, favorable interactions with polar protic solvents (e.g., alcohols, water).

  • Chloromethyl Group (-CH₂Cl): This group introduces a dipole moment, increasing the molecule's overall polarity and enabling dipole-dipole interactions.

  • Dimethyl Groups (-CH₃): These nonpolar alkyl groups contribute to van der Waals forces and will have favorable interactions with nonpolar solvents.

This combination of polar and nonpolar functionalities imparts an amphiphilic character to the molecule, suggesting a nuanced solubility profile across a range of organic solvents.

Predicted Qualitative Solubility

Based on this structural analysis, a theoretical solubility profile can be predicted. This serves as a starting point for solvent selection in experimental studies.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale for Interaction
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLowDominated by weak van der Waals forces. The polar functional groups (-OH, -CH₂Cl, Pyridine-N) have unfavorable interactions with these solvents.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute, effectively solvating its polar regions.[8]
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThese solvents are strong hydrogen bond donors and acceptors, leading to powerful intermolecular interactions with the pyridin-4-ol moiety.[7][8]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer dipole-dipole interactions that can solvate the polar parts of the molecule, particularly the chloromethyl group.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[3][9]

Workflow for Equilibrium Solubility Determination

G Figure 1: Shake-Flask Method Workflow prep 1. Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24-72h). prep->equil sep 3. Phase Separation Centrifuge and/or filter to remove undissolved solid. equil->sep quant 4. Quantification Analyze supernatant concentration (e.g., HPLC, UV-Vis). sep->quant validate Validation Step Analyze solid residue to check for form changes (e.g., XRD, DSC). sep->validate calc 5. Calculation Determine solubility from the measured concentration. quant->calc

Caption: Workflow for the saturation shake-flask method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved and measured accurately.[10]

1. Materials and Equipment:

  • This compound (solid form, characterization recommended)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

2. Preparation of Saturated Solutions:

  • Accurately weigh an amount of this compound into a vial that is known to be in excess of its expected solubility. A good starting point is 10-20 mg of solid per 1 mL of solvent.

  • Add a precise volume of the chosen solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare each sample in triplicate to assess variability.[11]

3. Equilibration:

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[10][11] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[11]

  • Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is common, but for poorly soluble compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.

  • Causality Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[11]

4. Phase Separation:

  • After equilibration, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

  • To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully draw an aliquot of the clear supernatant using a pipette. Immediately filter this aliquot through a syringe filter (pre-conditioned with the same solvent) into a clean analysis vial.[10]

  • Trustworthiness Step: Filtration is critical to remove fine particulates that can pass through centrifugation and lead to an overestimation of solubility.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

  • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).[10]

6. Data Calculation and Reporting:

  • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

  • Express the solubility in standard units, such as mg/mL or mol/L.

  • Report the mean solubility and standard deviation from the triplicate measurements.

Key Factors Influencing Solubility Measurements

Several variables can significantly impact the outcome of a solubility experiment. Careful control and consideration of these factors are essential for obtaining accurate and reproducible data.

Logical Relationship of Influencing Factors

G Figure 2: Factors Influencing Solubility solubility {Equilibrium Solubility} compound Compound Properties Solid State (Polymorph) pKa Purity compound->solubility solvent Solvent Properties Polarity H-Bonding pH (for aqueous) solvent->solubility conditions Experimental Conditions Temperature Agitation Rate Equilibration Time conditions->solubility

Caption: Interplay of factors affecting solubility.

  • Temperature: The solubility of most solid compounds increases with temperature.[5] Therefore, all measurements must be performed and reported at a constant, specified temperature.

  • Solid Form: The crystalline form (polymorph) of a compound can significantly affect its solubility. Metastable forms are generally more soluble than the most stable crystalline form. It is good practice to analyze the solid residue after the experiment (e.g., via XRD) to confirm that no phase transition has occurred.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting the measured solubility.

  • pH of the Medium: While this guide focuses on organic solvents, if aqueous or buffered media were used, the pH would be a critical factor. The pyridin-4-ol moiety is ionizable, and its solubility would change dramatically as a function of pH.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable data essential for advancing their work. The detailed shake-flask methodology and discussion of critical influencing factors empower scientists to produce accurate results, ensuring a solid foundation for subsequent research, development, and formulation activities.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Buhse, L., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • Moustafa, K., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Molecules, 27(19), 6289. [Link]

  • Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

  • Chemistry Corner. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

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A Technical Guide to the Thermal Stability Assessment of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of physical organic chemistry, thermal analysis, and process safety to offer a robust, field-proven methodology. The guide emphasizes understanding the inherent molecular instabilities, predicting potential decomposition pathways, and applying a systematic workflow of analytical techniques to characterize thermal hazards. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to safely handle and develop processes involving this and structurally related compounds.

Part 1: Foundational Principles of Stability

The Critical Role of Tautomerism in Pyridin-4-ols

A foundational aspect of this compound's chemistry is its existence in a tautomeric equilibrium with the keto form, 2-Chloromethyl-3,5-dimethylpyridin-4(1H)-one. In polar solvents and the solid state, the pyridone (keto) form is generally the more stable tautomer due to favorable intermolecular hydrogen bonding and resonance stabilization.[1] This equilibrium is not static and is influenced by solvent, pH, and temperature, which has direct implications for the compound's overall stability and degradation profile.[1] Any thermal stability assessment must begin with a characterization of the dominant tautomeric form under the relevant process conditions.

Diagram 1: Tautomeric Equilibrium

Tautomerism cluster_notes Influencing Factors Pyridinol Pyridin-4-ol Form Pyridone Pyridin-4(1H)-one Form (Keto) Pyridinol->Pyridone Equilibrium Solvent Solvent Polarity pH pH Temp Temperature

Caption: Tautomeric equilibrium of the pyridin-4-ol core.

Inherent Reactivity of the Chloromethyl Group

The 2-chloromethyl substituent introduces a primary site for thermal decomposition. The carbon-chlorine bond is susceptible to both nucleophilic substitution and elimination reactions. The reactivity of this group is a critical consideration, as trace impurities or solvents with nucleophilic character (e.g., water, alcohols) can initiate degradation pathways even at sub-elevated temperatures.

Part 2: Postulated Thermal Decomposition Pathways

Given the structure of this compound, several decomposition pathways can be postulated. Understanding these potential routes is essential for designing appropriate analytical studies and interpreting the resulting data.

Pathway A: Intermolecular Condensation and Polymerization

One of the most probable low-temperature decomposition pathways involves the intermolecular reaction between molecules. The chloromethyl group of one molecule can be attacked by the hydroxyl group of another, leading to the elimination of hydrogen chloride (HCl) and the formation of an ether linkage. This process can continue, resulting in oligomerization or polymerization, which can be highly exothermic and lead to a rapid increase in viscosity and pressure.

Diagram 2: Intermolecular Condensation Pathway

Condensation Molecule1 Pyridone-CH2Cl OH Dimer Dimer Formation (Ether Linkage) Molecule1:f0->Dimer Nucleophilic Attack Molecule2 Pyridone-CH2Cl OH Molecule2:f1->Dimer Dimer->Dimer Further Polymerization HCl HCl Gas (Corrosive & Catalytic) Dimer->HCl Elimination

Caption: Postulated intermolecular condensation and polymerization.

Pathway B: Intramolecular Rearrangement and Elimination

Intramolecular reactions are also possible, potentially involving rearrangement of the chloromethyl group or elimination of HCl to form a reactive intermediate. The presence of the pyridone ring can influence the stability of carbocation intermediates that may form upon cleavage of the C-Cl bond.

Pathway C: High-Temperature Fragmentation

At higher temperatures, fragmentation of the pyridine ring itself is expected. Based on data from structurally similar compounds, hazardous combustion products are likely to include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

Part 3: A Systematic Workflow for Thermal Hazard Assessment

A multi-tiered approach is recommended to thoroughly characterize the thermal stability of this compound. This workflow progresses from initial screening to detailed hazard analysis.

Diagram 3: Thermal Hazard Assessment Workflow

Workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Hazard Quantification cluster_tier3 Tier 3: Mechanistic & Influence Studies DSC Differential Scanning Calorimetry (DSC) - Onset Temperature - Energy of Decomposition ARC Accelerating Rate Calorimetry (ARC) - Adiabatic Temperature Rise - Time to Maximum Rate (TMRad) DSC->ARC If significant exotherm detected TGA Thermogravimetric Analysis (TGA) - Mass Loss vs. Temperature - Gaseous Byproducts Analytics Analytical Characterization (HPLC, MS, NMR) - Identify Degradants TGA->Analytics Correlate mass loss with products Isothermal Isothermal Aging Studies (at various temperatures & pH) ARC->Isothermal Inform safe study temperatures Isothermal->Analytics Quantify degradation rates

Caption: Recommended workflow for thermal stability assessment.

Tier 1: Initial Screening

DSC is the primary tool for initial thermal hazard screening.[2] It provides critical data on the onset temperature of decomposition and the associated energy release.

Experimental Protocol: DSC Screening

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated crucible. The use of a sealed, high-pressure crucible is critical to contain any evolved gases and prevent mass loss, which would invalidate the energy measurement.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a final temperature well beyond any observed decomposition (e.g., 350-400 °C). The scan should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

    • Peak Temperature (T_peak): The temperature of the maximum heat flow rate.

    • Enthalpy of Decomposition (ΔH_d): The total energy released during the decomposition, calculated by integrating the area under the exothermic peak.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the mass of volatile products released.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or platinum pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (both inert and oxidative atmospheres should be tested to assess the impact of air).

  • Data Analysis: Correlate the mass loss steps with the thermal events observed in the DSC. If available, couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases.

Tier 2: Quantitative Hazard Assessment

If the DSC screening reveals a significant exotherm (e.g., >100 J/g), ARC testing is strongly recommended to simulate a worst-case adiabatic runaway scenario.[2][3][4] ARC provides data on the time-temperature-pressure relationship under adiabatic conditions, which is crucial for process safety calculations.[3][4]

Experimental Protocol: ARC Analysis

  • Sample Preparation: A larger sample size (typically 1-5 g) is loaded into a spherical, high-pressure test cell (bomb) made of a material compatible with the sample and its decomposition products (e.g., titanium, Hastelloy).

  • Instrument Setup: The test cell is placed in the ARC calorimeter, which uses heaters to maintain an adiabatic environment (i.e., no heat loss to the surroundings).

  • Thermal Program: The system employs a "Heat-Wait-Search" mode. The sample is heated in small steps, followed by a waiting period to detect any self-heating. Once an exothermic reaction is detected (a self-heating rate above a set threshold, e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode, and the heaters match the sample temperature to prevent heat loss.

  • Data Analysis: The ARC provides plots of temperature and pressure versus time, from which key safety parameters can be derived:

    • Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the decomposition.

    • Time to Maximum Rate (TMRad): The time it takes for the reaction to reach its maximum rate from a given starting temperature.[5]

    • Temperature of No Return (T_NR): The temperature at which the reaction becomes self-sustaining and will proceed to completion.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)
Primary Measurement Heat FlowMass ChangeTemperature & Pressure (Adiabatic)
Typical Sample Size 1-3 mg5-10 mg1-5 g
Key Outputs T_onset, ΔH_dDecomposition Temperatures, Mass Loss %T_onset, ΔT_ad, TMRad, Pressure Data
Primary Purpose Rapid Screening, Energy MeasurementVolatility, Gaseous Product IDRunaway Reaction Simulation

Table 1: Comparison of Key Thermal Analysis Techniques.

Part 4: Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic constant but is highly dependent on the chemical environment.

  • pH: As a pyridin-4-ol derivative, the compound's stability is expected to be highly pH-dependent.[1] Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[1] Isothermal stress testing in buffered solutions is recommended to quantify this effect.

  • Presence of Nucleophiles: Water, alcohols, and amines can react with the chloromethyl group, potentially initiating decomposition. The presence of these impurities must be strictly controlled.

  • Catalytic Impurities: Trace metals or acidic/basic residues from the synthesis can act as catalysts, significantly lowering the decomposition temperature.

Conclusion

The thermal stability of this compound is a complex interplay of its tautomeric nature, the reactivity of the chloromethyl group, and the influence of its environment. Due to a lack of specific literature data, a rigorous and systematic experimental investigation is paramount for ensuring safe handling and process development. The workflow presented in this guide, progressing from initial DSC/TGA screening to quantitative ARC analysis, provides a robust framework for this characterization. By understanding the potential decomposition pathways and the factors that influence them, researchers can generate the critical data needed to establish safe operating limits and prevent thermal runaway incidents.

References

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

  • American Chemical Society Publications. Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

  • The Seybold Report. THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. [Link]

  • ResearchGate. DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. [Link]

  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]

  • Purdue College of Engineering. Thermal Hazards in the Pharmaceutical Industry. [Link]

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An In-Depth Technical Guide on the Core Synthetic Action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action for 2-chloromethyl-3,5-dimethylpyridin-4-ol and its methoxy analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, within the context of pharmaceutical synthesis. Primarily serving as critical electrophilic intermediates, these pyridine derivatives are indispensable in the manufacturing of proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and lansoprazole. This document elucidates the fundamental nucleophilic substitution pathway, details the causality behind experimental choices, presents validated protocols, and offers visual representations of the synthetic workflow to support researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Substituted Pyridine Moiety

In the landscape of modern pharmaceutical manufacturing, the efficient construction of complex heterocyclic molecules is paramount. Proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production, are cornerstones in treating acid-related gastrointestinal disorders.[1] The synthesis of market-leading PPIs like omeprazole relies on the precise coupling of two key heterocyclic systems: a benzimidazole core and a substituted pyridine ring.[2][3]

The title compound, this compound, and more commonly its 4-methoxy analog (2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, CAS 86604-75-3), function as the pivotal carriers of this pyridine moiety.[1][4][5] Their "mechanism of action" in synthesis is not biological but chemical; they are expertly designed electrophilic building blocks. The strategic placement of a chloromethyl group at the 2-position of the pyridine ring renders this carbon atom highly susceptible to nucleophilic attack, which is the linchpin of the entire synthetic strategy.[2][6] This guide will dissect this critical chemical transformation.

The Core Mechanism: SN2-Mediated Thioether Formation

The primary role of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is to react with a nucleophilic benzimidazole derivative, typically 5-methoxy-1H-benzoimidazole-2-thiol (also known as 2-mercapto-5-methoxybenzimidazole), to form a thioether linkage. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Pillar of Trustworthiness: The success of this coupling hinges on the activation of both reactants. The thiol is deprotonated by a base to form a more potent thiolate nucleophile, while the pyridine derivative's chloromethyl group serves as an excellent electrophilic site with a good leaving group (Cl⁻).

The key mechanistic steps are as follows:

  • Nucleophile Activation: The reaction is conducted in a basic medium, typically using sodium hydroxide in a solvent like ethanol or methanol.[7] The base deprotonates the weakly acidic thiol group (-SH) of the benzimidazole, generating a highly reactive thiolate anion (-S⁻).

  • Electrophilic Attack: The thiolate anion, a strong nucleophile, attacks the electrophilic methylene carbon (-CH₂-) of the 2-chloromethylpyridine derivative.

  • Transition State & Displacement: The reaction proceeds through a trigonal bipyramidal transition state where the thiolate anion forms a new bond to the carbon, and the carbon-chlorine bond is simultaneously broken. The chloride ion is displaced as the leaving group.

  • Product Formation: The result is the formation of a stable carbon-sulfur bond, creating the thioether intermediate (often referred to as pyrmetazole or omeprazole sulfide).[2][8] This intermediate is the direct precursor to omeprazole.

This entire process is a self-validating system; the reaction's progression can be reliably monitored via techniques like HPLC until the starting materials are consumed, ensuring the complete formation of the crucial thioether linkage before proceeding to the final oxidation step.

Visualization of the Core Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_product Product Thiol 5-Methoxy-1H-benzoimidazole-2-thiol (Nucleophile Precursor) Thiolate Thiolate Anion (Activated Nucleophile) Thiol->Thiolate Deprotonation Base NaOH (Base) Base->Thiolate Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Electrophile) Thioether Thioether Intermediate (Omeprazole Sulfide) Pyridine->Thioether Thiolate->Thioether SN2 Attack & Displacement LeavingGroup NaCl + H₂O

Caption: SN2 mechanism for thioether formation.

Causality in Experimental Design: Why Specific Conditions are Chosen

An effective synthesis is not merely a sequence of steps but a series of deliberate choices grounded in chemical principles. The industrial production of omeprazole precursors has been refined to maximize yield, purity, and safety.[2][4]

  • Choice of Base and Solvent: A strong base like NaOH is required to fully deprotonate the thiol, driving the equilibrium towards the reactive thiolate.[7] Ethanol and water are common solvents as they readily dissolve the reactants and the base while being cost-effective and relatively safe.[7]

  • Temperature Control: The initial deprotonation and subsequent coupling are often performed at controlled temperatures (e.g., cooling to 10°C before adding the pyridine, then allowing it to warm to 30°C).[2][7] This control is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions, such as hydrolysis of the chloromethyl group or other undesired pathways.

  • The Role of the N-Oxide Precursor: The synthesis of the chloromethylpyridine intermediate itself often begins with a pyridine N-oxide.[3][9] The N-oxide group activates the pyridine ring, facilitating subsequent substitutions and functionalizations, such as nitration and methoxylation, which are necessary to build the correct substitution pattern before the critical chlorination step.[3][10]

  • Chlorination Agent: Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are frequently used to convert the corresponding 2-hydroxymethylpyridine precursor into the 2-chloromethyl derivative.[4][5] These reagents are highly effective for this transformation under mild conditions.

Experimental Protocols & Data

The following protocols represent a standard laboratory-scale synthesis for the key coupling reaction.

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the nucleophilic substitution reaction between the benzimidazole thiol and the chloromethylpyridine hydrochloride.

Methodology:

  • Vessel Preparation: In a suitable three-necked flask equipped with a stirrer and thermometer, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL).[7]

  • Nucleophile Addition: Heat the solution to 70-90°C to ensure complete dissolution of the base. Add 5-methoxy-1H-benzoimidazole-2-thiol (17.8 g, 0.10 mol) and reflux until it fully dissolves.[7]

  • Cooling: Cool the resulting solution to below 10°C in an ice bath.[7]

  • Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, ~0.09 mol) in water (100 mL).[7]

  • Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution dropwise. Allow the reaction temperature to rise naturally to 30°C and maintain for approximately 4 hours, monitoring by HPLC or TLC.[2][7]

  • Precipitation and Isolation: After the reaction is complete, cool the mixture back to 10°C. Add 500 mL of water and stir for 12 hours to facilitate complete precipitation of the product.[2][7]

  • Filtration and Drying: Collect the precipitated white solid by suction filtration, wash with water, and dry to obtain the thioether intermediate.[7]

Data Summary: Representative Yields and Purity
ParameterValueSource
Starting Material 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl[7]
Nucleophile 5-methoxy-1H-benzoimidazole-2-thiol[7]
Product 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio-1H-benzimidazole[2][7]
Reported Yield ~96%[7]
Purity (Typical) >99% (by HPLC)[4]

Overall Synthetic Workflow Visualization

The formation of the chloromethylpyridine and its subsequent coupling are central steps in a larger synthetic pathway. The following diagram illustrates the logical flow from precursor materials to the final active pharmaceutical ingredient (API), omeprazole.

Omeprazole_Synthesis_Workflow Start 2,3,5-Trimethylpyridine or 3,5-Lutidine N_Oxide Pyridine N-Oxide Intermediate (Activation) Start->N_Oxide Multi-step functionalization (Oxidation, Nitration, Methoxylation) Hydroxymethyl 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine N_Oxide->Hydroxymethyl Rearrangement/Hydrolysis Chloromethyl 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl (Key Electrophile) Hydroxymethyl->Chloromethyl Chlorination (e.g., SOCl₂) Coupling Nucleophilic Substitution (SN2) Formation of Thioether Chloromethyl->Coupling Thiol 5-Methoxy-1H- benzoimidazole-2-thiol (Key Nucleophile) Thiol->Coupling Thioether Thioether Intermediate (Omeprazole Sulfide) Coupling->Thioether Oxidation Controlled Oxidation (e.g., with m-CPBA) Thioether->Oxidation API Omeprazole (Final API) Oxidation->API

Sources

Methodological & Application

Synthesis of omeprazole from 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Omeprazole from 2-Chloromethyl-3,5-dimethylpyridine Derivatives

Abstract

Omeprazole, a foundational proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its chemical structure, featuring a sulfoxide bridge between a benzimidazole and a pyridine moiety, is key to its mechanism of action. This application note provides a detailed, research-grade guide to a common and effective synthetic route for omeprazole. The synthesis is presented in two primary stages: the nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to yield the final sulfoxide product. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and quantitative data to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Synthetic Overview

Omeprazole (chemically named 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzo[d]imidazole) functions by irreversibly inhibiting the H+/K+-ATPase enzyme system, or proton pump, in gastric parietal cells.[1] This action effectively suppresses gastric acid secretion, providing relief and promoting healing in conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1]

The synthesis of omeprazole is a well-established process in medicinal chemistry, exemplifying key principles of heterocyclic chemistry and selective oxidation. The most prevalent strategies involve the coupling of two key heterocyclic precursors: 2-mercapto-5-methoxybenzimidazole and a substituted 2-chloromethylpyridine.[2][3]

This guide focuses on the synthesis commencing from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the direct precursor for the coupling reaction. While the user specified 2-Chloromethyl-3,5-dimethylpyridin-4-ol, it is important to note that the 4-position on the pyridine ring requires a methoxy group in the final omeprazole structure. Therefore, the 4-hydroxy analogue would first need to be methylated, a common procedure in organic synthesis, before proceeding with the steps outlined below. The synthesis of the key pyridine intermediate itself is a multi-step process often starting from materials like 2,3,5-trimethylpyridine or 3,5-Lutidine.[4][5]

The overall synthesis detailed herein follows a two-step sequence:

  • Thioether Formation: A nucleophilic substitution reaction between the sodium salt of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Selective Oxidation: The resulting thioether intermediate is carefully oxidized to the sulfoxide, yielding omeprazole.

G cluster_0 Step 1: Thioether Formation (Nucleophilic Substitution) cluster_1 Step 2: Selective Oxidation start_A 2-Mercapto-5-methoxybenzimidazole start_B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl reagent_A NaOH, Ethanol/Water intermediate 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate) reagent_B Oxidizing Agent (e.g., m-CPBA) Dichloromethane intermediate->reagent_B Proceed to Oxidation product Omeprazole

Part I: Synthesis of the Thioether Intermediate

The initial and critical step in this synthesis is the formation of the carbon-sulfur bond that links the benzimidazole and pyridine rings.

Mechanism and Experimental Rationale

This reaction is a classic Williamson ether synthesis analogue, specifically a thioether synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.

  • Nucleophile Formation: 2-Mercapto-5-methoxybenzimidazole is a weak acid. The addition of a strong base, such as sodium hydroxide (NaOH), deprotonates the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). The reaction is typically performed in a polar protic solvent system like an ethanol/water mixture, which readily dissolves both the organic precursor and the inorganic base.[2][6]

  • Nucleophilic Attack: The electrophile is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

  • Displacement: The thiolate anion attacks this electrophilic carbon, displacing the chloride ion (a good leaving group) and forming the desired thioether linkage.

Controlling the temperature is important. While initially cooled to manage the exothermic dissolution of NaOH, the reaction is then allowed to proceed at a slightly elevated temperature (e.g., 30°C) to ensure a reasonable reaction rate without promoting side reactions.[2][6]

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol details the coupling reaction to form the thioether intermediate.[2][6]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer and thermometer, add sodium hydroxide (5.0 g, 0.125 mol) to ethanol (50 mL). Heat the mixture gently (to approx. 70-80°C) with stirring until the NaOH is completely dissolved.

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the ethanolic NaOH solution. Reflux the mixture until all the solid has dissolved, forming the sodium thiolate salt.

  • Cool the resulting solution to below 10°C using an ice bath.

  • In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (22.2 g, 0.10 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution dropwise over 30-45 minutes, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 30°C. Maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back down to 10°C and add 500 mL of cold deionized water to precipitate the product.

  • Stir the resulting slurry for an additional 12 hours (or overnight) to ensure complete precipitation.

  • Collect the precipitated white solid by suction filtration. Wash the solid thoroughly with deionized water to remove inorganic salts.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to obtain the thioether intermediate.

Quantitative Data for Protocol 1
ReagentMolar Mass ( g/mol )MolesMass (g)Molar Ratio
2-Mercapto-5-methoxybenzimidazole180.230.1017.81.0
Sodium Hydroxide40.000.1255.01.25
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl222.110.1022.21.0
Expected Product 329.43 - ~31.6 g (Yield ~96%) [6]

Part II: Selective Oxidation to Omeprazole

The final step transforms the pharmacologically inactive thioether into the active sulfoxide. This step is critical, as precise control is needed to prevent over-oxidation.

Mechanism and Experimental Rationale

The oxidation of a sulfide to a sulfoxide is a common transformation, but achieving high selectivity without forming the corresponding sulfone is the primary challenge.[7]

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[3][8] It delivers a single oxygen atom cleanly. The peroxyacid is electrophilic, and the sulfur atom of the thioether is nucleophilic.

  • Reaction Control: The oxidation of the sulfide to the sulfoxide is much faster than the subsequent oxidation of the sulfoxide to the sulfone. However, to maximize this selectivity, the reaction is performed under specific conditions:

    • Stoichiometry: A slight excess (e.g., 1.05-1.1 equivalents) of m-CPBA is used to ensure full conversion of the starting material. Using a large excess would promote sulfone formation.[8]

    • Temperature: The reaction is conducted at low temperatures (typically between -20°C and 0°C).[9] This reduces the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first, thereby enhancing selectivity.

    • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the organic reactants and is inert to the oxidizing agent.[2]

Protocol 2: Oxidation of Thioether to Omeprazole

This protocol describes the controlled oxidation of the sulfide intermediate to the final omeprazole product.[2][8]

Materials:

  • Sulfide Intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dried sulfide intermediate (e.g., 16.5 g, 0.05 mol) in dichloromethane (200 mL) in a flask equipped with a stirrer and thermometer.

  • Cool the solution to -20°C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (approx. 12.2 g of 77% reagent, ~0.0525 mol) in dichloromethane (150 mL).

  • Add the m-CPBA solution to the cooled sulfide solution dropwise via an addition funnel over 1 hour. Maintain the internal temperature below -15°C throughout the addition.

  • After the addition is complete, stir the reaction mixture at -20°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting sulfide is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate if necessary to destroy any excess peroxide.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 100 mL) to remove m-chlorobenzoic acid.

    • Brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield crude omeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure omeprazole as a white to off-white solid.[2]

Quantitative Data for Protocol 2
ReagentMolar Mass ( g/mol )MolesMass (g)Molar Ratio
Sulfide Intermediate329.430.0516.51.0
m-CPBA (as 100%)172.570.05259.061.05
Expected Product 345.42 - ~14.5 g (Yield ~84%)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the purified final product.

G cluster_step1 Protocol 1: Thioether Synthesis cluster_step2 Protocol 2: Oxidation to Omeprazole s1_start Dissolve NaOH in EtOH Add Benzimidazole Cool to <10°C s1_react Add aqueous Pyridine-HCl solution React at 30°C for 4h s1_start->s1_react s1_precip Add H₂O Stir 12h to precipitate s1_react->s1_precip s1_isolate Filter and wash solid s1_precip->s1_isolate s1_dry Vacuum dry to yield Sulfide Intermediate s1_isolate->s1_dry s2_start Dissolve Sulfide in DCM Cool to -20°C s1_dry->s2_start Use in next step s2_react Add m-CPBA solution React at -20°C for 1-2h s2_start->s2_react s2_workup Wash with NaHCO₃ (aq) and Brine s2_react->s2_workup s2_dry Dry organic layer (Na₂SO₄) s2_workup->s2_dry s2_evap Evaporate solvent s2_dry->s2_evap s2_purify Recrystallize crude product s2_evap->s2_purify s2_product Pure Omeprazole s2_purify->s2_product

Safety and Handling Precautions

All synthesis steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl: Potential irritant. The synthesis of this intermediate involves hazardous reagents like thionyl chloride or sulfuryl chloride.[5] Handle with caution.

  • m-Chloroperoxybenzoic acid (m-CPBA): Strong oxidizing agent. May cause fire or explosion. Can cause skin and eye irritation. Store in a cool, dry place away from flammable materials.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Omeprazole: Harmful if swallowed and may cause an allergic skin reaction.[10][11][12]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]

Conclusion

The synthesis of omeprazole from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole is a robust and high-yielding process. It involves a straightforward nucleophilic substitution to form a key thioether intermediate, followed by a selective oxidation that requires careful control of temperature and stoichiometry to prevent byproduct formation. The protocols and data provided in this application note serve as a comprehensive guide for researchers to successfully replicate this synthesis. Purity of the final compound is paramount for pharmaceutical applications and should be verified using standard analytical techniques such as HPLC, NMR, and mass spectrometry.

References

  • Benchchem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

  • ACS Publications. (2020). Enzymatic Preparation of the Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot-Scale Levels. Organic Process Research & Development.

  • Google Patents. (2014). Purification method of omeprazole - CN104045627A.

  • Google Patents. (2016). Improved process for the optical purification of esomeprazole - WO2016142165A1.

  • Patsnap Synapse. (2024). What is the mechanism of Omeprazole?

  • Google Patents. (2021). Purification method for reducing omeprazole sodium impurity D - CN112898272A.

  • Google Patents. (1999). Process for the preparation of omeprazole and intermediate compounds - EP0899268A2.

  • Academax. (2006). Novel process for omeprazole synthesis.

  • White Rose eTheses Online. (2010). Synthesis, structure, and reactivity of Omeprazole and related compounds.

  • Google Patents. (1995). Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole) - US5386032A.

  • ChemicalBook. Omeprazole synthesis.

  • Google Patents. (2009). Process for preparation of omeprazole - WO2009066309A2.

  • University of Leeds. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds.

  • Google Patents. (2001). Omeprazole synthesis - EP1085019A1.

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - US6245913B1.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Omeprazole.

  • ResearchGate. (2019). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives.

  • ECHEMI. (2023). Omeprazole SDS, 73590-58-6 Safety Data Sheets.

  • Cayman Chemical. (2025). Safety Data Sheet - Omeprazole.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Omeprazole.

  • ScienceLab.com. (2005). Material Safety Data Sheet - Omeprazole MSDS.

  • FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?

  • Google Patents. (2020). Synthetic method of omeprazole intermediate - CN111303018A.

  • PubMed. (1989). Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver.

  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - CN103232389A.

  • ResearchGate. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

  • BLD Pharm. (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.

  • MySkinRecipes. (S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.

  • NISCAIR. (2000). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.

  • Advent. 2-[((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl]-1H-benzo[d]imidazol-5-ol.

  • Sigma-Aldrich. Omeprazole USP purity determination.

  • Chemicalbook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3.

  • LookChem. 5-methyoxy-2-mercapto Benzimidazole、2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Sources

Application Notes and Protocols for N-Alkylation using 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: N-alkylation of amines is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. The introduction of alkyl groups to a nitrogen-containing scaffold is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a versatile reagent for the introduction of the 3,5-dimethyl-4-hydroxypyridin-2-ylmethyl moiety, a functional group of interest in medicinal chemistry. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, typically in its more stable hydrochloride salt form. The protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate this scaffold into their synthetic workflows.

Reaction Mechanism and Rationale

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

The pyridinium nitrogen in the reactant enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

SN2_Mechanism reagents Amine (R₂NH) + This compound transition_state Transition State [R₂NH···CH₂(Py)···Cl]⁻ reagents->transition_state Nucleophilic Attack product N-Alkylated Product + HCl transition_state->product Chloride Departure neutralization Base·HCl + H₂O + CO₂ product->neutralization Neutralization base Base (e.g., K₂CO₃) base->neutralization

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound hydrochloride. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound hydrochloride

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DMF (to a concentration of 0.1-0.5 M). Add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound hydrochloride (1.0-1.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-alkylated product.

Optimization and Substrate Scope

The following table provides a summary of recommended starting conditions for the N-alkylation of various amine substrates.

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Primary Aliphatic K₂CO₃DMF, Acetonitrile60-804-12Generally high reactivity. Over-alkylation to the tertiary amine is a potential side reaction if excess alkylating agent is used.[1][2]
Secondary Aliphatic K₂CO₃, NaHDMF, THF70-908-24Slower reaction rates compared to primary amines due to increased steric hindrance. Stronger bases like NaH may be required for less nucleophilic amines.[3]
Anilines K₂CO₃, Cs₂CO₃DMF, Dioxane80-11012-48Lower nucleophilicity requires higher temperatures and potentially stronger bases.[4]
Heterocyclic Amines K₂CO₃DMF80-10012-36Reactivity is dependent on the nature of the heterocyclic ring.[5]

Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine in anhydrous DMF B Add K₂CO₃ A->B C Add this compound HCl B->C D Heat to 60-80 °C C->D E Monitor by TLC/LC-MS D->E F Cool and dilute with EtOAc/Water E->F G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Final Product I->J Characterization

Caption: Experimental workflow for N-alkylation.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated product can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a new singlet corresponding to the methylene protons (Ar-CH ₂-N) typically in the range of 3.5-4.5 ppm. The signals for the protons on the carbon adjacent to the nitrogen will also experience a downfield shift.

  • ¹³C NMR Spectroscopy: The appearance of a new signal for the methylene carbon (Ar-C H₂-N) is expected in the range of 45-60 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: For primary amines, the N-H stretch (a doublet around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine product. For secondary amines, the N-H stretch will disappear upon formation of the tertiary amine.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., NaH in THF for less reactive amines), or increasing the reaction time. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: Over-alkylation can be an issue with primary amines.[1] This can be minimized by the slow addition of the alkylating agent or by using a slight excess of the amine.

  • Safety: this compound hydrochloride is a potential irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

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Application Notes & Protocols: The Pivotal Role of 2-Chloromethyl-3,5-dimethylpyridin-4-ol Derivatives in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppressing gastric acid secretion by targeting the H⁺/K⁺-ATPase enzyme system.[1][2] The industrial-scale synthesis of these blockbuster drugs, including omeprazole, lansoprazole, and pantoprazole, relies on the efficient construction of a core structure linking a substituted pyridine ring with a benzimidazole moiety. This guide provides an in-depth examination of a key pyridine intermediate, focusing on the synthesis and application of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a direct precursor to omeprazole. We will explore the causality behind the synthetic strategies, provide detailed, field-tested protocols, and discuss the critical analytical methods required to ensure purity and efficacy in the final Active Pharmaceutical Ingredient (API).

Introduction: The Architectural Significance of the Pyridine Intermediate

The therapeutic efficacy of PPIs stems from their ability to form a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.[2][3] This mechanism is initiated by acid-catalyzed activation within the parietal cells of the stomach lining. The chemical architecture enabling this process is a sulfoxide bridge connecting a pyridine ring and a benzimidazole ring.

The synthesis of this architecture is a tale of two halves, requiring the separate preparation of each heterocyclic system followed by a crucial coupling reaction. The pyridine component, specifically a derivative with a reactive 2-chloromethyl group, serves as the electrophilic partner in this key bond-forming step. While the parent compound is 2-chloromethyl-3,5-dimethylpyridin-4-ol[4], its methoxy analogue, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride [5][6], is the more direct and widely documented intermediate for the synthesis of omeprazole, the first-in-class PPI.[7][8] Understanding the synthesis and reactivity of this intermediate is fundamental to the production of omeprazole and related PPIs.

Synthesis of the Key Intermediate: A Multi-Step Pathway

The industrial preparation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a multi-step process designed to strategically introduce the required functional groups onto the pyridine ring. The synthesis typically begins with a simple, commercially available starting material like 3,5-lutidine (3,5-dimethylpyridine).[9]

Rationale of the Synthetic Pathway

The overall strategy involves activating the pyridine ring, introducing the necessary substituents, and finally installing the reactive chloromethyl group at the C2 position.

  • N-Oxidation: The pyridine ring is initially unreactive towards many electrophilic substitutions. Conversion to the N-oxide derivative electronically activates the ring, particularly at the C2 and C4 positions, making subsequent functionalization possible.

  • Nitration: Introduction of a nitro group at the C4 position serves as a key step. The nitro group is a versatile functional handle that can be readily displaced by nucleophiles.

  • Methoxylation: The C4-nitro group is replaced with a methoxy group via nucleophilic aromatic substitution. This is a critical step in forming the final structure required for omeprazole.[9]

  • Rearrangement & Hydroxymethylation: The N-oxide is rearranged, typically using an acylating agent like acetic anhydride, to introduce a functional group at the C2-methyl position.[8] This sets the stage for creating the hydroxymethyl intermediate. An alternative, greener approach involves methylation followed by hydroxylation.[9][10]

  • Chlorination: The final step is the conversion of the 2-hydroxymethyl group into the highly reactive 2-chloromethyl group, typically using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene.[11][12] This product is isolated as a stable hydrochloride salt.

Visualizing the Synthesis Workflow

The following diagram outlines the synthetic journey from 3,5-lutidine to the target intermediate and its subsequent use in synthesizing omeprazole.

G cluster_synthesis Part 1: Intermediate Synthesis cluster_ppi Part 2: PPI Formation Lutidine 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine -N-Oxide Lutidine->N_Oxide Nitro_Oxide 3,5-Dimethyl-4-nitro -pyridine-N-Oxide N_Oxide->Nitro_Oxide Methoxy_Oxide 3,5-Dimethyl-4-methoxy -pyridine-N-Oxide Nitro_Oxide->Methoxy_Oxide Hydroxymethyl 2-Hydroxymethyl-3,5-dimethyl -4-methoxypyridine Methoxy_Oxide->Hydroxymethyl Chloromethyl 2-Chloromethyl-3,5-dimethyl -4-methoxypyridine HCl (Key Intermediate) Hydroxymethyl->Chloromethyl Thioether Omeprazole Sulfide (Thioether Intermediate) Chloromethyl->Thioether Benzimidazole 5-Methoxy-2-mercapto -1H-benzimidazole Omeprazole Omeprazole (Final PPI) Thioether->Omeprazole

Caption: Overall workflow for the synthesis of Omeprazole via the key pyridine intermediate.

Core Experimental Protocols

The following protocols are presented with an emphasis on the underlying chemical principles and safety considerations. These represent common industrial and laboratory methods.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol details the final chlorination step, starting from the hydroxymethyl precursor.

Materials:

  • 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexanes

  • Argon or Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, dropping funnel, and drying tube

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).[12]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical as the reaction with thionyl chloride is exothermic and controlling the temperature prevents side-product formation.

  • Reagent Addition: Slowly add thionyl chloride (1.05-1.1 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise significantly.[5]

    • Causality Insight: Thionyl chloride converts the primary alcohol into an excellent leaving group (a chlorosulfite ester), which then undergoes intramolecular nucleophilic attack by the chloride ion to yield the desired alkyl chloride and gaseous byproducts (SO₂ and HCl).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting solid residue is the hydrochloride salt. To purify it, suspend the solid in a non-polar solvent like hexanes or diethyl ether.[5][12]

    • Trustworthiness Check: This step washes away any non-polar organic impurities, while the desired product, being a salt, remains insoluble.

    • Filter the solid under vacuum, wash with a small amount of cold non-polar solvent, and dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white to off-white solid.[5]

Parameter Value/Condition Reference
Starting Material 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine[5][12]
Chlorinating Agent Thionyl Chloride (SOCl₂)[5][12]
Solvent Dichloromethane (DCM)[5]
Temperature 0 °C to Room Temperature[12]
Typical Yield >95%[5]

Table 1: Summary of Chlorination Protocol Parameters.

Protocol 2: Synthesis of Omeprazole (Condensation & Oxidation)

This two-part protocol describes the coupling of the pyridine intermediate with the benzimidazole core, followed by the critical oxidation to form the final PPI.

Part A: Condensation to form the Thioether

Materials:

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq)

  • 5-Methoxy-2-mercapto-1H-benzimidazole (1.0 eq)

  • Sodium hydroxide (NaOH) or Sodium methoxide

  • Methanol, anhydrous

  • Inert atmosphere setup

Procedure:

  • Base Preparation: In a flask under an inert atmosphere, dissolve sodium hydroxide (2.0 eq) in anhydrous methanol. This deprotonates the thiol of the benzimidazole, forming a potent sodium thiolate nucleophile.

  • Reactant Addition: To the stirred basic solution, add 5-methoxy-2-mercapto-1H-benzimidazole. Once dissolved, add the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride portion-wise.

  • Reaction: Heat the mixture to reflux (around 65 °C for methanol) and maintain for 2-4 hours.[13] The thiolate performs an Sₙ2 reaction on the chloromethyl group, displacing the chloride and forming the C-S bond of the thioether intermediate.

  • Isolation: After cooling, the thioether can often be precipitated by adding water. The solid is then filtered, washed, and dried.

Caption: The condensation reaction forming the core thioether structure.

Part B: Oxidation to Omeprazole

Procedure:

  • Dissolution: Dissolve the omeprazole sulfide intermediate from Part A in a suitable solvent such as dichloromethane or ethanol.

  • Oxidation: Cool the solution to 0-5 °C. Slowly add a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.0 eq).

    • Expertise Insight: The choice of oxidizing agent is critical. M-CPBA is effective but can lead to over-oxidation.[14] Industrial processes often favor reagents like sodium hypochlorite (NaOCl) or hydrogen peroxide with a metal catalyst, which can offer better control and are more cost-effective and environmentally benign.[15][16]

  • Monitoring and Quenching: Monitor the reaction closely by HPLC or TLC. The key challenge is to stop the reaction after the formation of the sulfoxide without significant conversion to the sulfone impurity.[16] Once complete, the reaction is quenched, often with a reducing agent like sodium thiosulfate.

  • Purification: The crude omeprazole is purified, typically by crystallization, to remove unreacted starting material and, most importantly, the structurally similar sulfone byproduct.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity and purity of both the intermediate and the final API.

Characterization of the Intermediate
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the structure. Key signals include the two methyl singlets, the methoxy singlet, the aromatic proton signal, and the characteristic singlet for the -CH₂Cl protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Purity of the Final PPI

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final omeprazole product. It is crucial for quantifying process-related impurities.

Key Impurities to Monitor:

  • Sulfone Impurity: Formed by over-oxidation of the desired sulfoxide.[16] Its removal is challenging due to its similar polarity to omeprazole.

  • N-Oxide Impurity: Can form from the oxidation of the pyridine nitrogen atom.[17]

  • Unreacted Sulfide: Residual thioether from an incomplete oxidation reaction.

G Thioether Omeprazole Sulfide (R-S-R') Sulfoxide Omeprazole (R-SO-R') Desired Product Thioether->Sulfoxide [O] Controlled Oxidation N_Oxide N-Oxide Impurity Side Reaction Thioether->N_Oxide [O] Side Reaction Sulfone Sulfone Impurity (R-SO₂-R') Over-oxidation Sulfoxide->Sulfone [O] Excess Oxidant

Caption: The critical oxidation step and potential impurity formation pathways.

Parameter Typical Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at ~302 nm
Purity Spec (Typical) >99.5%

Table 2: Example HPLC Parameters for Omeprazole Purity Analysis.

Conclusion

The synthesis of 2-chloromethyl-3,5-dimethylpyridine derivatives is a foundational process in pharmaceutical manufacturing, enabling the production of life-changing proton pump inhibitors. The multi-step pathway, while complex, is a testament to strategic organic synthesis, where each step is designed to meticulously build the required molecular architecture. For researchers and drug development professionals, a deep understanding of this intermediate's synthesis, the rationale behind the chosen reagents, and the critical parameters of its subsequent coupling and oxidation reactions is paramount. Mastery of these protocols and the associated analytical controls is essential for producing high-purity APIs and advancing the development of next-generation acid-suppressing therapies.

References

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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol Hydrochloride and its Key Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Industrial Synthesis

The synthesis of pyridine derivatives is a cornerstone of pharmaceutical manufacturing, providing the structural backbone for a multitude of active pharmaceutical ingredients (APIs). Among these, 2-Chloromethyl-3,5-dimethylpyridin-4-ol hydrochloride and its closely related analogue, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, are of paramount importance. They serve as indispensable precursors in the production of proton pump inhibitors (PPIs) like Omeprazole and its enantiomer, Esomeprazole, which are globally recognized for treating acid-related gastrointestinal disorders.[1][2][3]

This document provides a detailed guide to the large-scale synthesis of these critical intermediates. While the primary focus of established industrial-scale literature is on the 4-methoxy analogue due to its direct application in Omeprazole synthesis, we will thoroughly detail its production pathway.[4][5][6] Furthermore, we will address the synthesis of the target 4-ol compound, discussing its relationship with the 4-methoxy analogue and potential synthetic strategies. Our approach is to not only provide a step-by-step protocol but to elucidate the chemical principles and strategic decisions that underpin a safe, efficient, and scalable process.

Part 1: The Strategic Synthesis Pathway

The industrial synthesis of these pyridine intermediates is a multi-step process that begins with the readily available starting material, 3,5-dimethylpyridine (3,5-Lutidine).[7][8] The overall strategy involves the sequential functionalization of the pyridine ring to install the necessary substituents at the 2, 4, and 5 positions.

The most extensively documented and optimized large-scale route is for the 4-methoxy analogue. This pathway is designed for high yield and purity, minimizing by-products and ensuring process safety.[1][4]

The general workflow can be visualized as follows:

G A 3,5-Dimethylpyridine (3,5-Lutidine) B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Methoxylation E 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine D->E Rearrangement & Hydroxymethylation F 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl (Final Product Analogue) E->F Chlorination & Salt Formation

Figure 1: Overall synthetic workflow for the 4-methoxy analogue.

Part 2: Detailed Synthesis Protocols (4-Methoxy Analogue)

This section provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a direct precursor for Omeprazole.

Step 1: N-Oxidation of 3,5-Dimethylpyridine
  • Principle: The synthesis begins by activating the pyridine ring towards further substitution. The nitrogen atom is oxidized to form an N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[4] This transformation increases the electron density of the ring, particularly at the 4-position, facilitating the subsequent nitration step.

  • Protocol:

    • To a suitable reactor, charge 3,5-Lutidine and glacial acetic acid.

    • Begin stirring and control the temperature using a cooling jacket.

    • Slowly add hydrogen peroxide (e.g., 30% solution) dropwise, ensuring the internal temperature is maintained within a safe operating range (e.g., 70-80°C). The reaction is exothermic.

    • After the addition is complete, maintain the reaction mixture at temperature for several hours until in-process controls (e.g., TLC or GC) confirm the consumption of the starting material.

    • Cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure to yield the crude 3,5-Dimethylpyridine-N-oxide.

  • Causality & Trustworthiness: The slow addition of hydrogen peroxide is critical to control the exothermicity of the reaction and prevent runaway conditions. Monitoring the reaction completion ensures high conversion and minimizes downstream purification challenges.

Step 2: Nitration at the 4-Position
  • Principle: A nitro group is introduced at the 4-position using a mixture of concentrated nitric acid and sulfuric acid. The N-oxide functionality directs the electrophilic nitration to this position.

  • Protocol:

    • Charge concentrated sulfuric acid to the reactor and cool it to 0-5°C.

    • Slowly add the crude 3,5-Dimethylpyridine-N-oxide from the previous step, maintaining the low temperature.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

    • Add the nitrating mixture dropwise to the reactor, keeping the temperature below 10°C.

    • After addition, allow the mixture to warm to room temperature and stir until the reaction is complete as per HPLC analysis.[9]

    • The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3,5-Dimethyl-4-nitropyridine-N-oxide.[4]

  • Safety: This step involves highly corrosive and reactive acids. Appropriate personal protective equipment (PPE) is mandatory. The nitration reaction is highly exothermic and requires strict temperature control.

Step 3: Methoxylation (Nitro-group Displacement)
  • Principle: The electron-withdrawing nitro group is displaced by a methoxy group using sodium methoxide in methanol. This nucleophilic aromatic substitution reaction proceeds efficiently due to the activation provided by the N-oxide and the nature of the nitro group as a good leaving group.

  • Protocol:

    • Dissolve the 3,5-Dimethyl-4-nitropyridine-N-oxide in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC/HPLC.

    • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

    • Evaporate the methanol under reduced pressure. The resulting crude 3,5-Dimethyl-4-methoxypyridine-N-oxide can be taken to the next step after a simple workup.[4]

Step 4: Hydroxymethylation at the 2-Position
  • Principle: This step involves a rearrangement reaction. The N-oxide is typically reacted with an acylating agent like acetic anhydride, which leads to the formation of an intermediate that rearranges to introduce a functional group at the 2-methyl position. Subsequent hydrolysis yields the desired 2-hydroxymethyl group. A more direct industrial method involves reagents like dimethyl sulfate and subsequent treatment.[4]

  • Protocol (Illustrative):

    • The 3,5-Dimethyl-4-methoxypyridine-N-oxide is treated with dimethyl sulfate followed by reagents like ammonium persulfate and hydrogen peroxide.[4]

    • This complex sequence results in the formation of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[4]

    • The product is isolated through extraction and crystallization.

Step 5: Chlorination of the Hydroxymethyl Group
  • Principle: This is the final and critical transformation. The primary alcohol at the 2-position is converted into a chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (DCM).[1][5][6] The reaction proceeds via a nucleophilic substitution mechanism. The product is isolated as a stable hydrochloride salt.

G cluster_0 Chlorination Stage A 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine D 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl A->D Reaction & In-situ Salt Formation B Chlorinating Agent (e.g., SOCl₂) B->D Reaction & In-situ Salt Formation C Solvent (e.g., Dichloromethane) C->D Reaction & In-situ Salt Formation

Figure 2: The final chlorination and salt formation step.

  • Protocol:

    • Charge the 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine and dichloromethane to a dry reactor under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath to 0-5°C.[1]

    • Prepare a solution of the chlorinating agent (e.g., thionyl chloride) in dichloromethane.

    • Add the chlorinating agent solution dropwise to the reactor, maintaining the temperature below 10°C.[6]

    • After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours) until completion.[1][5]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

    • Add an anti-solvent like acetone or diethyl ether to precipitate the hydrochloride salt.[1][5]

    • Filter the solid product, wash with the anti-solvent, and dry under vacuum to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a crystalline solid.[1][5][6]

  • Data Summary: Chlorination Conditions

    Chlorinating Agent Solvent Temperature Work-up Reference
    Thionyl Chloride (SOCl₂) Dichloromethane 0°C to Room Temp Add ether, filter [5]
    Sulfuryl Chloride (SO₂Cl₂) Dichloromethane Ice Bath to Room Temp Concentrate, add acetone, filter [1]

    | Triphosgene | Toluene | 0-10°C | Centrifuge, dry |[9] |

Part 3: Synthesis of the Target Compound: this compound hydrochloride

While the 4-methoxy analogue is the most common industrial intermediate, the synthesis of the target 4-ol compound is also of significant interest. Pyridin-4-ol derivatives are a major class of heterocyclic compounds in medicinal chemistry.[10] However, they can exist in tautomeric equilibrium with the corresponding pyridin-4-one form, which can influence their reactivity and purification.[11]

Two primary strategies can be proposed for its large-scale synthesis:

Strategy A: Demethylation of the 4-Methoxy Analogue
  • Principle: A common and powerful method in medicinal chemistry is the cleavage of an aryl methyl ether to reveal the corresponding phenol (or in this case, a pyridinol). Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this transformation.

  • Proposed Protocol Outline:

    • Dissolve the 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a suitable solvent (e.g., DCM for BBr₃).

    • Cool the solution to a low temperature (e.g., -78°C or 0°C).

    • Slowly add the demethylating agent.

    • Allow the reaction to warm and proceed to completion.

    • Quench the reaction carefully (e.g., with methanol or water).

    • Isolate the final this compound hydrochloride product through extraction and crystallization.

  • Considerations: This route adds an extra step to the overall synthesis. The harsh conditions required for demethylation must be compatible with the chloromethyl group, which can be labile. Process optimization would be required to ensure high yield and prevent side reactions.

Strategy B: Modified Synthetic Pathway
  • Principle: An alternative would involve carrying the 4-hydroxy group (or a protected version) through the synthetic sequence. This would avoid the final demethylation step but may present other challenges.

  • Challenges & Rationale:

    • Tautomerism: The 4-hydroxy pyridine exists as a pyridin-4-one tautomer.[11] This can alter the directing effects for nitration and other substitution reactions, potentially leading to a mixture of isomers.

    • Protection/Deprotection: The hydroxyl group would likely need to be protected (e.g., as a benzyl ether) early in the synthesis and deprotected at the end. This adds steps and complexity to the process.

    • Solubility: The 4-ol intermediates are generally more polar, which can complicate purification and handling compared to their 4-methoxy counterparts.[11]

Given these factors, Strategy A (demethylation) is often the more practical approach for accessing the 4-ol derivative from a well-established industrial process for the 4-methoxy analogue.

Part 4: Quality Control & Characterization

Regardless of the route, the final product must be rigorously characterized to ensure it meets the required specifications for pharmaceutical use.

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

  • Purity:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting any related substance impurities.[12]

    • Elemental Analysis (C, H, N): To confirm the elemental composition of the hydrochloride salt.[4]

  • Physical Properties:

    • Melting Point: A key indicator of purity.

    • Appearance: Should be a white to off-white crystalline solid.

By implementing strict in-process controls and final product testing, manufacturers can ensure the reliable and consistent production of this vital pharmaceutical intermediate.

References

  • Schmalz, H.-G. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Source not further specified]
  • BenchChem. (2025).
  • FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Source not further specified]
  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Source not further specified]
  • Google Patents. (CN113698389A). Synthetic method of esomeprazole.
  • Molbase. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • PubMed.
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Google Patents. (CN103232389A). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • NIH. Synthesis of diversely substituted pyridin-2(1H)
  • Liu, X. et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (CN101648907A). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. 3,5-Dimethylpyridine.
  • PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride.

Sources

The Versatile Precursor: Application Notes on the Use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Pyridine scaffolds, in particular, are prevalent in a vast array of biologically active molecules. Among the myriad of functionalized pyridines, 2-chloromethyl-3,5-dimethylpyridin-4-ol stands out as a highly valuable and reactive intermediate. Its utility is primarily anchored in the electrophilic nature of the chloromethyl group, which serves as a handle for the construction of more complex molecular architectures.

While its 4-methoxy counterpart, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is widely recognized as a key intermediate in the industrial synthesis of proton pump inhibitors like omeprazole[1][2], the 4-hydroxy derivative offers a unique set of properties and synthetic possibilities. The presence of the hydroxyl group can influence solubility and provides an additional site for functionalization, although it may also necessitate the use of protecting groups in certain synthetic strategies.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It aims to provide an in-depth understanding of the synthesis and application of this compound in the construction of diverse heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer visual representations of key synthetic workflows.

Synthesis of the Precursor: this compound

The preparation of this compound typically involves the chlorination of the corresponding 2-hydroxymethyl precursor. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM).

Protocol 1: Synthesis of this compound Hydrochloride

This protocol details the chlorination of 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. The resulting hydrochloride salt is often used directly in subsequent reactions.

Materials:

  • 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Acetone

  • Ice bath

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Accurately weigh the 2-hydroxymethyl-3,5-dimethylpyridin-4-ol and dissolve it in anhydrous dichloromethane in the three-necked flask under a nitrogen atmosphere.

  • Cool the stirred solution in an ice bath.

  • Prepare a solution of the chlorinating agent (thionyl chloride or sulfuryl chloride, ~1.1 equivalents) in dichloromethane.

  • Add the chlorinating agent solution dropwise to the cooled pyridine solution via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane and any excess chlorinating agent.

  • To the resulting residue, add acetone and stir until a paste or slurry is formed. This step is crucial for precipitating the hydrochloride salt of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application: Synthesis of Benzimidazole-Containing Heterocycles

The most prominent application of this compound and its analogs is in the synthesis of proton pump inhibitors. This involves a nucleophilic substitution reaction with a substituted 2-mercaptobenzimidazole.

Mechanism of Action: S-Alkylation

The reaction proceeds via a classic Sₙ2 mechanism. The thiol group of the benzimidazole is deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming a new carbon-sulfur bond.

Diagram: S-Alkylation of 2-Mercaptobenzimidazole

S_Alkylation Pyridine This compound Product Thioether Product Pyridine->Product S-Alkylation (Sₙ2) Benzimidazole 2-Mercaptobenzimidazole (as thiolate) Benzimidazole->Product Base Base (e.g., NaOH) Base->Benzimidazole Deprotonation

Caption: S-Alkylation reaction pathway.

Protocol 2: Synthesis of a Thioether-Linked Benzimidazole

This protocol describes the coupling of this compound hydrochloride with 2-mercapto-5-methoxybenzimidazole.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • This compound hydrochloride

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (approximately 2.1 equivalents relative to the benzimidazole) in a mixture of ethanol and water.

  • Add the 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) to the basic solution and heat gently with stirring until it is fully dissolved.

  • Cool the reaction mixture to below 10 °C in an ice bath.

  • In a separate vessel, dissolve the this compound hydrochloride (approximately 0.9 equivalents) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to approximately 30 °C and maintain it for 4-6 hours with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 10 °C and add a significant volume of water to precipitate the product.

  • Stir the resulting mixture for several hours to ensure complete precipitation.

  • Collect the solid product by suction filtration and wash it with water.

  • Dry the solid to obtain the desired thioether product.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Mercapto-5-methoxybenzimidazoleThis compound HClNaOHEthanol/Water304-6>90
2-MercaptobenzimidazoleThis compound HClKOHMethanolRT1285-95

Broader Applications in Heterocyclic Synthesis

The reactivity of the chloromethyl group is not limited to S-alkylation. It can readily react with a variety of nucleophiles, making this compound a versatile precursor for a range of other heterocyclic systems.

Synthesis of Fused Pyridine Systems: Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with diverse biological activities. The Gewald reaction is a classic method for their synthesis, which can be adapted using a precursor derived from this compound.

Diagram: General Workflow for Thieno[2,3-b]pyridine Synthesis

Thienopyridine_Workflow Start This compound Step1 Reaction with NaCN (or other CN⁻ source) Start->Step1 Intermediate1 2-Cyanomethyl-3,5-dimethylpyridin-4-ol Step1->Intermediate1 Step2 Gewald Reaction: + Sulfur + Active Methylene Compound + Base (e.g., Morpholine) Intermediate1->Step2 Product Substituted Thieno[2,3-b]pyridine Step2->Product

Caption: Workflow for thieno[2,3-b]pyridine synthesis.

Protocol 3: Synthesis of a Thieno[2,3-b]pyridine Derivative (Representative)

This protocol outlines a potential pathway. Note that the 4-hydroxy group may require protection (e.g., as a benzyl ether) prior to the Gewald reaction, depending on the specific conditions used.

Part A: Synthesis of 2-Cyanomethyl-3,5-dimethylpyridin-4-ol

  • Dissolve this compound hydrochloride in a suitable solvent like ethanol or DMF.

  • Add sodium cyanide (NaCN) (1.1 equivalents) and stir the mixture at room temperature.

  • The reaction is typically complete within a few hours. Monitor by TLC.

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Isolate and purify the cyanomethyl intermediate.

Part B: Gewald Reaction

  • To a solution of the 2-cyanomethyl intermediate in ethanol, add elemental sulfur, an active methylene compound (e.g., diethyl malonate), and a catalytic amount of a base like morpholine.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water or acidifying.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Synthesis of Fused Pyrimidines and Other N-Heterocycles

The chloromethyl group can also react with nitrogen-based nucleophiles, such as amines and hydrazines, to form new C-N bonds. This opens up pathways to a variety of fused heterocyclic systems. For example, reaction with a substituted aminopyrazole could lead to the formation of a pyrazolo[1,5-a]pyridine scaffold, while reaction with an aminopyrimidine could yield pyrido[1,2-a]pyrimidine derivatives. The specific reaction conditions would need to be optimized for each substrate, with careful consideration of the basicity of the nucleophile and the potential for side reactions.

Conclusion and Future Outlook

This compound is a potent and versatile building block in heterocyclic synthesis. While its primary documented use is in the synthesis of pharmacologically significant benzimidazole derivatives, its inherent reactivity with a wide range of nucleophiles makes it a valuable precursor for a much broader array of heterocyclic scaffolds. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound. Future research in this area could focus on developing novel, one-pot procedures for the synthesis of fused heterocyclic systems and exploring the biological activities of the resulting compounds. The strategic use of this and similar intermediates will undoubtedly continue to fuel discoveries in drug development and materials science.

References

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Application Notes and Protocols: High-Fidelity Chlorination of 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for the chlorination of 2-hydroxymethyl-3,5-dimethylpyridin-4-ol, a key intermediate in pharmaceutical synthesis. We present a detailed, field-proven protocol employing thionyl chloride (SOCl₂) for the efficient conversion of the primary alcohol to the corresponding chloride. The causality behind critical experimental choices, including reagent selection, solvent, temperature control, and work-up procedures, is thoroughly explained. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Rationale

The conversion of a hydroxyl group to a chlorine atom is a fundamental transformation in organic synthesis, rendering the carbon center susceptible to nucleophilic attack. The target molecule, 2-chloromethyl-3,5-dimethylpyridin-4-ol, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The choice of the chlorinating agent is critical to ensure high yield and purity while minimizing side-product formation.

Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation due to its reactivity and the convenient nature of its byproducts. The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. The subsequent substitution can follow two primary mechanistic pathways, the course of which can be directed by the reaction conditions.

  • SNi (Substitution Nucleophilic internal): In the absence of a base, the reaction often proceeds with retention of configuration. The chlorosulfite intermediate collapses in a way that the chloride is delivered from the same face as the departing sulfur dioxide.[1][2]

  • SN2 (Substitution Nucleophilic bimolecular): The addition of a base, such as pyridine, alters the mechanism to a classic SN2 pathway. Pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride ion. This "free" chloride ion then acts as an external nucleophile, attacking the carbon center from the backside, leading to an inversion of configuration.[3][4][5] For a primary alcohol, such as our substrate, the SN2 pathway is generally favored.[3][5] Pyridine also serves the crucial role of neutralizing the HCl gas produced during the reaction, preventing potential acid-catalyzed side reactions.[6][7]

This protocol will utilize the SN2 pathway with pyridine to ensure a clean and efficient reaction.

Materials and Reagents

Material/ReagentGradeSupplierNotes
2-Hydroxymethyl-3,5-dimethylpyridin-4-ol≥98%Commercially AvailableStore in a desiccator.
Thionyl Chloride (SOCl₂)≥99%Commercially AvailableHandle with extreme caution in a fume hood.
PyridineAnhydrous, ≥99.8%Commercially AvailableStore under an inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade-Prepared in-house.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying.
Diethyl EtherACS GradeCommercially AvailableFor precipitation/crystallization.

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation: All glassware (a three-neck round-bottom flask, a dropping funnel, and a condenser) must be oven-dried and assembled hot under a stream of dry nitrogen or argon. This is critical as thionyl chloride reacts violently with water.

  • Inert Atmosphere: The reaction apparatus should be maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. A gas bubbler is recommended.

  • Initial Charge: To the three-neck round-bottom flask, add 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. The typical concentration is around 0.2-0.5 M.

  • Base Addition: Add anhydrous pyridine (1.1 equivalents) to the reaction mixture.

  • Cooling: Place the reaction flask in an ice-water bath to cool the mixture to 0 °C.

Reagent Addition
  • Thionyl Chloride Solution: In the dropping funnel, prepare a solution of thionyl chloride (1.1 equivalents) in anhydrous DCM.

  • Slow Addition: Add the thionyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. Maintain the internal temperature below 5 °C. Causality: Exothermic reaction; slow addition prevents a dangerous temperature increase and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Isolation
  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a beaker of crushed ice. This will hydrolyze any remaining thionyl chloride. Caution: This is a highly exothermic process and will release HCl and SO₂ gas. This must be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).

Experimental Workflow Diagram

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Oven-dried Glassware under N2 sm Charge 2-hydroxymethyl-3,5-dimethylpyridin-4-ol start->sm solvent Add Anhydrous DCM sm->solvent base Add Anhydrous Pyridine solvent->base cool Cool to 0 °C base->cool add_socl2 Dropwise addition of SOCl2 in DCM cool->add_socl2 stir_cold Stir at 0 °C for 1h add_socl2->stir_cold stir_rt Warm to RT & Stir stir_cold->stir_rt monitor Monitor by TLC/HPLC stir_rt->monitor quench Quench with Ice monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Purified Product purify->product

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 2-chloromethyl-3,5-dimethylpyridin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Esteemed for its role as a key precursor in the synthesis of blockbuster drugs, particularly proton pump inhibitors (PPIs), this scaffold's reactivity is centered on its electrophilic chloromethyl group. We will explore the causality behind various derivatization strategies, including S-, N-, and O-alkylation, providing field-proven, step-by-step protocols. The narrative is grounded in mechanistic principles, offering researchers, scientists, and drug development professionals the insights required to leverage this versatile intermediate for the creation of novel molecular entities.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its unique physicochemical properties, including its polarity, basicity, and ability to engage in hydrogen bonding.[1][2][3] The compound this compound, and its closely related 4-methoxy analog, represents a highly valuable intermediate. Its primary significance lies in its role as a cornerstone for the synthesis of the multi-billion dollar class of anti-ulcer drugs known as proton pump inhibitors (PPIs), such as Omeprazole and Lansoprazole.[4][5]

The synthetic utility of this molecule is conferred by the C2-chloromethyl group. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity allows for the strategic coupling with a wide array of nucleophilic partners, forming the basis for constructing complex drug molecules.

Core Derivatization Chemistry: A Nucleophilic Substitution Paradigm

The derivatization of this compound is dominated by the nucleophilic aliphatic substitution (SN2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a new covalent bond.

General Reaction Scheme: Py-CH₂Cl + Nu⁻ → Py-CH₂-Nu + Cl⁻

The success of this transformation hinges on the judicious selection of the nucleophile, base, and solvent system. The following sections detail the most critical derivatization pathways.

Diagram: General Derivatization Workflow

G A This compound (Core Scaffold) B Thiol Nucleophile (R-SH) A->B Base C Amine Nucleophile (R₂-NH) A->C Base D Alkoxide/Phenoxide Nucleophile (R-O⁻) A->D Strong Base E S-Alkylated Derivative (e.g., PPI Precursors) B->E S-Alkylation F N-Alkylated Derivative (Amine-Linked Scaffolds) C->F N-Alkylation G O-Alkylated Derivative (Ether-Linked Scaffolds) D->G O-Alkylation

Caption: Workflow for derivatizing the core pyridine scaffold.

S-Alkylation: The Gateway to Proton Pump Inhibitors

The most prominent application of this pyridine intermediate is its reaction with thiol-containing nucleophiles, specifically substituted 2-mercaptobenzimidazoles, to form the thioether linkage central to all benzimidazole-based PPIs.[4][6]

Mechanistic Rationale

The reaction proceeds via a classic SN2 pathway. A base is required to deprotonate the thiol (R-SH) to form the more potent thiolate (R-S⁻) nucleophile. The thiolate then attacks the electrophilic methylene carbon, displacing the chloride.

Causality of Component Selection:

  • Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic thiol without causing unwanted side reactions on the pyridine or benzimidazole rings.

  • Solvent: Polar aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the cations of the base while leaving the thiolate nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]

Diagram: S-Alkylation Mechanism for PPI Synthesis

G cluster_0 Step 1: Thiol Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) R-SH R-SH R-S⁻ R-S⁻ R-SH->R-S⁻ + Base - H-Base⁺ Py-CH₂-Cl Py-CH₂-Cl R-S⁻->Py-CH₂-Cl Attack Thioether Py-CH₂-S-R Py-CH₂-Cl->Thioether + Cl⁻

Caption: The two-step sequence of S-alkylation.

Protocol 1: Synthesis of a Generic Thioether PPI Precursor

Materials:

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride* (1.0 eq)[8]

  • 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • Sodium Hydroxide (2.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

*Note: The 4-methoxy analog is commonly used for PPI synthesis and is commercially available as the hydrochloride salt. The base will neutralize both the HCl salt and the thiol proton.

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-2-mercaptobenzimidazole in methanol.

  • Add sodium hydroxide pellets to the solution and stir until fully dissolved. The formation of the sodium thiolate salt will be evident.

  • In a separate flask, dissolve the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in dichloromethane.

  • Add the pyridine solution dropwise to the thiolate solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, remove the solvents under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude thioether product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

N-Alkylation: Expanding Chemical Diversity

N-alkylation is a fundamental transformation that introduces nitrogen-containing functionalities, enabling the exploration of new structure-activity relationships (SAR).[9][10] This reaction allows for the coupling of the pyridine scaffold to a wide range of primary and secondary amines.

Mechanistic Rationale

Similar to S-alkylation, this is an SN2 reaction. However, a key difference is the necessity of a non-nucleophilic base to act as an acid scavenger. The reaction of the amine with the chloromethyl group produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Causality of Component Selection:

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is ideal.[10] They are strong enough to neutralize the generated HCl but will not compete with the amine nucleophile.

  • Solvent: Anhydrous acetonitrile or DMF are excellent choices, providing a polar environment that facilitates the reaction.[11]

Protocol 2: General Procedure for N-Alkylation

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add the desired amine followed by anhydrous potassium carbonate.

  • Stir the reaction mixture vigorously at room temperature or heat to 50-60 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC. Upon completion (typically 8-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.[9]

Data Summary and Characterization

The successful derivatization must be confirmed through rigorous analytical characterization. The following table summarizes typical conditions and expected analytical signatures.

Derivatization Nucleophile Typical Base Solvent Temp (°C) Typical Yield (%) Key Characterization Data
S-Alkylation ThiolNaOH, K₂CO₃DCM, DMF25-4075-95¹H NMR: Appearance of new signal for Py-CH₂ -S at ~4.0-4.5 ppm.
N-Alkylation AmineK₂CO₃, DIPEAMeCN, DMF25-6060-90¹H NMR: Appearance of new signal for Py-CH₂ -N at ~3.5-4.0 ppm.
O-Alkylation Alcohol/PhenolNaH, KOBuTHF, DMF0-2550-80¹H NMR: Appearance of new signal for Py-CH₂ -O at ~4.5-5.0 ppm.

Conclusion and Future Directions

This compound is a robust and versatile chemical intermediate whose value in medicinal chemistry is firmly established. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers to not only replicate established syntheses, like those for PPIs, but also to innovate. By exploring a broader range of nucleophiles, medicinal chemists can generate novel libraries of compounds built around the privileged pyridine core, paving the way for the discovery of new therapeutic agents across different disease areas.[12][13] The logical progression from this intermediate to a final drug product, particularly a PPI, underscores the power of strategic synthetic chemistry.

Diagram: Logical Flow for Proton Pump Inhibitor (PPI) Synthesis

G A Pyridine Precursor Synthesis C S-Alkylation Coupling Reaction (Thioether Formation) A->C B Benzimidazole-thiol Synthesis B->C D Purification of Intermediate C->D E Oxidation of Thioether to Sulfoxide (Final API) D->E F Final Formulation E->F

Caption: High-level workflow for the synthesis of a PPI.[14]

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem. Retrieved from [Link]

  • PubMed. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in the Synthesis of Esomeprazole Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the formation and detection of a critical process-related impurity in the synthesis of esomeprazole, arising from the intermediate 2-Chloromethyl-3,5-dimethylpyridin-4-ol. Esomeprazole, the (S)-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor.[] The control of impurities during its synthesis is paramount to ensure the safety and efficacy of the final drug product. This document elucidates the origin of the phenolic impurity derived from this compound, its synthesis pathway, and detailed analytical protocols for its identification and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of esomeprazole.

Introduction: The Significance of Impurity Profiling in Esomeprazole Synthesis

Esomeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders.[] Its synthesis is a multi-step process that relies on the coupling of two key heterocyclic moieties: a substituted pyridine and a benzimidazole. A critical intermediate in this synthesis is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. The purity of this intermediate directly impacts the impurity profile of the final active pharmaceutical ingredient (API).

One notable impurity, this compound, can arise from the demethylation of the 4-methoxy group of the pyridine intermediate, particularly under acidic conditions.[2] This phenolic analogue can then react with the benzimidazole moiety to form a corresponding phenolic impurity of esomeprazole, which may pose challenges in purification and potentially impact the drug's stability and safety profile. Understanding the formation and control of this impurity is therefore a critical aspect of esomeprazole manufacturing.

Genesis of the Phenolic Impurity: A Mechanistic Perspective

The formation of this compound is a consequence of the chemical environment during the synthesis and work-up of its methoxy precursor, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

The Demethylation Reaction

The etheric methyl group at the 4-position of the pyridine ring is susceptible to cleavage under acidic conditions, a common occurrence during the chlorination of the precursor 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine or during subsequent handling of the hydrochloride salt. This reaction proceeds via a protonation-assisted nucleophilic substitution mechanism.

cluster_legend Legend methoxy 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine protonated Protonated Ether methoxy->protonated H+ transition Nucleophilic Attack (e.g., by Cl-) protonated->transition phenol This compound transition->phenol methyl_chloride Methyl Chloride transition->methyl_chloride Mechanism Mechanism

Caption: Mechanism of Acid-Catalyzed Demethylation.

Formation of the Esomeprazole Phenolic Impurity

Once formed, this compound can compete with the intended intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, in the subsequent coupling reaction with 5-methoxy-2-mercapto-1H-benzimidazole. This leads to the formation of the corresponding phenolic thioether impurity, which can then be oxidized to the final phenolic sulfoxide impurity.

cluster_workflow Impurity Synthesis Workflow phenol_intermediate This compound thioether_impurity Phenolic Thioether Impurity phenol_intermediate->thioether_impurity benzimidazole 5-methoxy-2-mercapto- 1H-benzimidazole benzimidazole->thioether_impurity + sulfoxide_impurity Phenolic Sulfoxide Impurity (Esomeprazole Analogue) thioether_impurity->sulfoxide_impurity Oxidation Workflow Workflow

Caption: Synthesis of the Phenolic Esomeprazole Impurity.

Experimental Protocols

Synthesis of this compound (Impurity Precursor)

This protocol describes a potential synthesis of the impurity precursor based on the demethylation of the corresponding methoxy compound.

Materials:

  • 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Concentrated Hydrochloric Acid

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a minimal amount of water in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Analytical Method for the Detection of the Phenolic Impurity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of esomeprazole and its impurities.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.05% Glacial Acetic Acid in Water
Mobile Phase B Isopropanol
Gradient Isocratic: 85:15 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the esomeprazole sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

The system suitability should be evaluated according to the relevant pharmacopeial guidelines (e.g., USP or EP). The resolution between esomeprazole and any known impurities should be greater than 1.5.

Pharmacopeial Standards and Impurity Limits

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for esomeprazole and its related compounds.[3][4][5][6][7][8] These monographs specify the limits for known and unknown impurities. While this compound itself is not typically a listed impurity in the final drug substance, the resulting phenolic esomeprazole analogue would be controlled under the limits for unspecified impurities.

Table of Common Esomeprazole Impurities (as per EP):

ImpurityName
Impurity B5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole (omeprazole sulfone)
Impurity D(R)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole (R-omeprazole)

It is crucial for manufacturers to identify and control any process-related impurities, such as the phenolic impurity discussed herein, to ensure compliance with these regulatory standards.

Conclusion

The presence of this compound as an impurity in the synthesis of esomeprazole highlights the importance of stringent control over reaction conditions, particularly acidity and temperature. The formation of the subsequent phenolic esomeprazole impurity can be minimized by optimizing the synthesis and purification of the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this and other related impurities, ensuring the quality and safety of the final esomeprazole product.

References

  • Asian Journal of Chemistry. (2017). HPLC Method for Determining Esomeprazole and its Related Substances in Pharmaceutical Formulations. [Link]

  • European Pharmacopoeia. (2014). ESOMEPRAZOLE MAGNESIUM TRIHYDRATE Esomeprazolum magnesicum trihydricum.
  • European Pharmacopoeia. (n.d.). Esomeprazole sodium EP 11.0.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Scribd. (n.d.). USP Ref of Esomeprazole Capsule. Retrieved from [Link]

  • SynZeal. (n.d.). Esomeprazole Impurities. Retrieved from [Link]

  • USP-NF. (2011). Esomeprazole Magnesium.
  • USP-NF. (2016). Esomeprazole Magnesium Delayed-Release Capsules.
  • USP-NF. (n.d.). Esomeprazole Magnesium Delayed-Release Capsules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Esomeprazole-Impurities. Retrieved from [Link]

  • PubMed. (2023). Separation and identification of degradation impurities of esomeprazole sodium. [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

  • Thermo Fisher Scientific. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, a critical step in the production of various pharmaceutical intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield, purity, and reproducibility.

Overview of a Common Synthetic Pathway

The target molecule, this compound, is often synthesized from a substituted pyridine precursor. A prevalent route involves the chlorination of a hydroxymethyl group at the 2-position of the pyridine ring. The synthesis of the precursor, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, is a multi-step process that often starts from 3,5-lutidine. This precursor is then chlorinated to give 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, typically as a hydrochloride salt, which can then be converted to the desired pyridin-4-ol.[1][2][3] The final chlorination step is frequently the source of yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting the 2-hydroxymethyl group?

A1: Thionyl chloride (SOCl₂) is the most frequently cited chlorinating agent for this transformation, often used in solvents like dichloromethane (DCM) or toluene.[1][4][5] Other reagents such as sulfuryl chloride (SO₂Cl₂)[2], phosphorus oxychloride (POCl₃)[6][7], and triphosgene have also been reported.[8] The choice of agent can significantly impact reaction conditions, selectivity, and work-up procedures.

Q2: Why is the product often isolated as a hydrochloride salt?

A2: The pyridine nitrogen is basic and reacts with the HCl generated during chlorination with agents like thionyl chloride or sulfuryl chloride. This forms the hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.[4][5] This salt formation also prevents the basic pyridine nitrogen from participating in unwanted side reactions.

Q3: What is the typical starting material for this synthesis?

A3: A common and advanced intermediate is 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[1][4][5] This precursor itself is synthesized in several steps, often beginning with more fundamental building blocks like 3,5-lutidine or 2,3,5-trimethylpyridine.[1][2][3]

Q4: Are there greener or more optimized approaches to this synthesis?

A4: Yes, recent process optimization research focuses on reducing solvent use and telescoping reaction steps (performing multiple steps in one pot without isolating intermediates).[1][9] This approach can improve overall yield, reduce waste, and be more economical for industrial-scale production.[1][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl

Symptoms:

  • The isolated yield is significantly lower than the literature precedent (typically >90%).

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted starting material (2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine).

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action & Protocol
Incomplete Reaction The chlorinating agent may be insufficient or may have degraded due to exposure to moisture. The reaction may also require more time or a higher temperature for full conversion.1. Verify Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of fresh thionyl chloride or sulfuryl chloride.[4] 2. Control Temperature: While the initial addition of the chlorinating agent is often done at low temperatures (0 °C to -5 °C) to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for an adequate time (e.g., 1-16 hours) to drive it to completion.[1][5] 3. Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material before proceeding with the work-up.
Product Loss During Work-up The hydrochloride salt has some solubility in certain organic solvents. Using an excessive volume of washing solvent or an inappropriate anti-solvent for precipitation can lead to significant product loss.1. Optimize Precipitation: After removing the reaction solvent (e.g., DCM) under reduced pressure, add a non-polar anti-solvent like hexane or diethyl ether to precipitate the product salt effectively.[4][5] 2. Minimize Washing: Wash the filtered solid with a minimal amount of cold anti-solvent to remove soluble impurities without dissolving the product.
Side Reactions Overheating or using a large excess of the chlorinating agent can lead to the formation of undesired byproducts, such as dimerization or further chlorination on the pyridine ring.1. Maintain Strict Temperature Control: Add the chlorinating agent dropwise at a low temperature to dissipate the heat of reaction.[1] 2. Use a Precise Amount of Reagent: Avoid using a large excess of the chlorinating agent. Stick to the recommended 1.05-1.2 molar equivalents.
Problem 2: Formation of Impurities

Symptoms:

  • NMR or Mass Spec data of the isolated product shows unexpected signals.

  • The product has a low melting point or appears as an oil instead of a white solid.

  • Purification by recrystallization is required, lowering the overall yield.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action & Protocol
Dimeric Ether Formation The starting alcohol can react with the chlorinated product, especially under basic conditions or if the reaction is not sufficiently acidic, to form a dimeric ether impurity.1. Ensure Acidic Conditions: The HCl generated in situ helps prevent this. Ensure the reaction is run under anhydrous conditions to avoid quenching the generated acid. 2. Order of Addition: Add the solution of the starting alcohol to the solution of the chlorinating agent. This maintains an excess of the chlorinating agent throughout the addition, ensuring the alcohol is quickly converted to the chloride.[5]
Over-chlorination Highly reactive chlorinating agents like POCl₃, if used under harsh conditions (high temperature, long reaction times), can potentially chlorinate the pyridine ring itself, particularly at the 4-position if the methoxy group is hydrolyzed.[10]1. Use Milder Reagents: Thionyl chloride in DCM at room temperature is generally selective for the hydroxymethyl group.[4] 2. Optimize POCl₃ Conditions: If using POCl₃, employ milder, solvent-free conditions with an equimolar amount of reagent and a base like pyridine at high temperatures for a shorter duration.[7]
Residual Solvent Incomplete removal of the reaction solvent (e.g., DCM) or the precipitation anti-solvent (e.g., hexane) can contaminate the final product.1. Dry Thoroughly: After filtration, dry the product under high vacuum for several hours. A gentle warming (e.g., 40-50 °C) under vacuum can help remove stubborn solvent residues.

Experimental Workflows & Diagrams

Workflow 1: Standard Chlorination Protocol

This protocol details the common and reliable method for converting 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine to its hydrochloride salt using thionyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Check for the complete consumption of the starting material by TLC.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Precipitation: Add hexane to the resulting residue and stir or sonicate to break up the solid.[4]

  • Filtration: Collect the white solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for addressing low product yield.

G start Problem: Low Yield check_sm Analysis: Check for Starting Material (SM) in Crude Product start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent check_sm->sm_absent No incomplete_rxn Cause: Incomplete Reaction sm_present->incomplete_rxn workup_loss Cause: Product Loss During Work-up sm_absent->workup_loss sol_reagents Solution: 1. Check Reagent Quality/Stoichiometry 2. Increase Reaction Time/Temp 3. Monitor Reaction to Completion incomplete_rxn->sol_reagents sol_workup Solution: 1. Use Appropriate Anti-Solvent 2. Minimize Washing Volume 3. Ensure Complete Precipitation workup_loss->sol_workup

Caption: Troubleshooting flowchart for low yield diagnosis.

Simplified Reaction Mechanism

The diagram below outlines the key steps in the chlorination of the hydroxymethyl group by thionyl chloride.

G sub Py-CH₂OH (Substrate) invis1 sub->invis1 socl2 SOCl₂ socl2->invis1 intermediate Py-CH₂-O-S(O)Cl (Chlorosulfite Ester) product Py-CH₂Cl (Product) intermediate->product SNi or SN2 (Cl⁻ attack) invis2 product->invis2 hcl HCl hcl->invis2 so2 SO₂ so2->invis2 invis1->intermediate + Pyridine (base)

Caption: Mechanism of alcohol chlorination with SOCl₂.

References

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.[Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. [Link]

  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASĀYAN J. Chem., 17(4).[Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Autechaux. [Link]

  • Lauterwasser, F. et al. Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate.[Link]

  • Dong, G. et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(11), 14168-14178.[Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: Purification of Crude 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this critical heterocyclic intermediate. As an important building block in organic synthesis, achieving high purity is paramount for successful downstream applications.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity important?

This compound is an aromatic heterocyclic compound used in organic synthesis.[2] It serves as a valuable intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, a structurally similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a key intermediate in the synthesis of proton pump inhibitors like Omeprazole.[3][4] High purity is essential because residual impurities can lead to side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove, structurally related impurities in the final product.

Q2: What are the common impurities found in crude this compound?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the chloromethylation of 3,5-dimethylpyridin-4-ol.[5] Based on this and analogous syntheses, potential impurities include:

  • Unreacted Starting Materials: Residual 3,5-dimethylpyridin-4-ol.

  • Over-reaction Products: Dichlorinated or other polysubstituted pyridine derivatives.

  • Polymeric Byproducts: Pyridine derivatives can sometimes form colored, tar-like polymers under acidic or harsh reaction conditions.[3]

  • Solvent Residues: Residual solvents from the reaction or initial workup, such as toluene or dichloromethane.[6][7]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which would yield the corresponding hydroxymethyl derivative, 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol.

Q3: What are the primary strategies for purifying the crude product?

The most common and effective strategies for purifying this class of compounds are:

  • Solvent Washing/Trituration: This involves suspending the crude solid in a solvent where the desired product has very low solubility, while the impurities are more soluble. The solid is then isolated by filtration.[3][6]

  • Recrystallization: This classic technique involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[8]

  • Conversion to a Hydrochloride Salt: Often, converting the pyridine nitrogen to its hydrochloride (HCl) salt can improve its crystallinity and stability, making purification by recrystallization or washing more effective. The free base can be regenerated later if needed. Many related compounds are synthesized and purified as their HCl salts for this reason.[9]

Troubleshooting Guide: Common Purification Issues

Issue 1: The isolated product is a sticky oil or refuses to solidify.

  • Causality: This is often due to a high concentration of impurities depressing the melting point or the presence of residual solvents acting as a plasticizer. The product itself may also be prone to "oiling out" in certain solvent systems.[8]

  • Troubleshooting Steps:

    • Remove Residual Solvents: Ensure the crude material is thoroughly dried under vacuum to remove all traces of reaction solvents.

    • Induce Crystallization:

      • Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[8]

      • Add a seed crystal of pure product, if available.

    • Solvent Trituration: Add a non-polar solvent in which the product is likely insoluble, such as hexane or petroleum ether.[3][6] Stir the mixture vigorously. This can wash away soluble impurities and often induces precipitation of the product as a solid.

    • Consider Salt Formation: Convert the crude material to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol or acetone) and adding a solution of HCl. The salt is often more crystalline and easier to isolate.

Issue 2: After purification, the product is still colored (e.g., yellow, brown, or pink).

  • Causality: Color is typically caused by highly conjugated polymeric byproducts or degradation products that persist in trace amounts.[8]

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. The charcoal will adsorb the colored impurities. Crucially , perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[8]

    • Re-evaluate Recrystallization Solvent: The current solvent may be too good at dissolving the colored impurities along with the product. Try a different solvent system.

    • Oxidative Impurity Check: Some pyridine derivatives can oxidize upon exposure to air and light. Ensure storage and handling are performed under an inert atmosphere if necessary.

Issue 3: Low recovery after recrystallization.

  • Causality: The most common causes are using too much solvent, cooling the solution too quickly, or choosing a solvent in which the product is too soluble even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. Using an excess will keep more of your product in solution upon cooling.[8]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals and lower recovery.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it by rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Use an Anti-Solvent: Dissolve the product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Warm slightly to redissolve, then cool slowly.[8]

Data-Driven Purification Protocols

Disclaimer: The following protocols are based on established methods for the structurally analogous and commercially significant compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. They serve as an excellent starting point for optimizing the purification of this compound.

Table 1: Efficacy of Different Solvent Washes for Purity Enhancement

This data, adapted from a patent for the 4-methoxy analog, illustrates how different solvent systems can be used to wash crude product and improve purity.[3]

Solvent System (v/v)Final Purity (HPLC)Observations
Acetone: Petroleum Ether (2:1)99.54%Highly effective at removing a range of impurities.[3][8]
Acetone: Petroleum Ether (2.5:1)99.49%Similar efficacy to the 2:1 mixture.[8]
Toluene99.01%A good option, though slightly less effective than the mixture.[8]
Isopropanol: Ether (3:1)98.23%Less effective, suggesting higher product solubility.[8]
Protocol 1: Purification by Solvent Washing
  • Place the crude solid (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected solvent system (e.g., 30 mL of a 2:1 mixture of Acetone:Petroleum Ether).[3]

  • Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold petroleum ether to remove the residual acetone.

  • Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system where the product is soluble when hot but sparingly soluble when cold. Isopropanol can be a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 1 hour to maximize recovery.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow Diagram

crude Crude Product (Solid or Oil) solvent_wash Solvent Wash / Trituration (e.g., Acetone/Petroleum Ether) crude->solvent_wash filtration1 Filtration solvent_wash->filtration1 washed_solid Washed Solid filtration1->washed_solid mother_liquor Mother Liquor (Contains Impurities + Soluble Product) filtration1->mother_liquor Impurity-rich filtrate purity_check1 Purity Check (HPLC) washed_solid->purity_check1 recrystallize Recrystallization (e.g., from Isopropanol) purity_check1->recrystallize Purity Low pure_product Pure Product (>99%) purity_check1->pure_product Purity OK filtration2 Filtration recrystallize->filtration2 filtration2->pure_product filtration2->mother_liquor

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

start Low Purity after Initial Purification check_color Is the product colored? start->check_color charcoal Recrystallize with Activated Charcoal Treatment check_color->charcoal Yes check_solid Is the product a solid? check_color->check_solid No end Re-evaluate Purity charcoal->end triturate Triturate with a non-polar solvent (Hexane) check_solid->triturate No (Oily) re_recrystallize Re-recrystallize from a different solvent system check_solid->re_recrystallize Yes salt Consider conversion to HCl salt for better crystallization triturate->salt re_recrystallize->end salt->end

Caption: Decision-making process for troubleshooting low product purity.

References

  • This compound | 1114596-75-6 | Benchchem.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook.
  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Apollo Scientific.
  • SAFETY D
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka.
  • CAS 220771-03-9 this compound - Building Block / BOC Sciences.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • This compound SDS, 220771-03-9 Safety D
  • This compound | 220771-03-9 - ChemicalBook.
  • This compound | CAS 220771-03-9 - Veeprho.
  • 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol - BLDpharm.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ.
  • Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products - Benchchem.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98% - Fisher Scientific.
  • This compound | CAS 220771-03-9 | SCBT.
  • 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol - Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives. This molecule is a critical building block in the pharmaceutical industry, notably as a key intermediate for proton pump inhibitors like Omeprazole[1][]. The synthetic bottleneck is often the chlorination of the 2-hydroxymethyl precursor, a step susceptible to several side reactions that can compromise yield and purity.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges encountered in the lab. We will delve into the causality behind these issues and provide field-proven, mechanistically sound solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues observed during the chlorination of (3,5-dimethyl-4-ol-pyridin-2-yl)methanol or its 4-alkoxy analogues using common chlorinating agents like thionyl chloride (SOCl₂).

Q1: My final product is contaminated with a significant dichlorinated impurity. What causes this and how can I prevent it?

Answer:

The formation of a 2-(dichloromethyl) impurity is a classic case of over-chlorination. The initial, desired monochlorination reaction proceeds, but the product itself is susceptible to a second chlorination under the same reaction conditions.

Causality & Mechanism: The chlorination of the hydroxymethyl group, typically with thionyl chloride (SOCl₂), proceeds through a chlorosulfite intermediate. The subsequent reaction to form the alkyl chloride is highly efficient[3][4]. However, if reaction conditions are too harsh or excess chlorinating agent is present, the benzylic-like protons on the newly formed chloromethyl group can be abstracted and substituted, leading to a dichlorinated product. This is particularly prevalent in radical-based chlorinations but can also occur under forcing ionic conditions[5].

Preventative Measures & Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.05 to 1.1 equivalents of thionyl chloride. An excess of the reagent is the primary driver for this side reaction.

  • Temperature Management: Maintain strict temperature control. The reaction should be initiated at a low temperature (e.g., 0 °C) by adding the alcohol solution dropwise to the chlorinating agent solution[6]. Allowing the temperature to rise significantly increases the rate of the second chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reactive conditions.

Q2: The reaction is sluggish and I'm recovering a large amount of unreacted starting material. What's going wrong?

Answer:

Incomplete conversion is often due to the deactivation of the starting material through the formation of its hydrochloride salt.

Causality & Mechanism: The chlorination of an alcohol with thionyl chloride produces two gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl)[7]. The pyridine nitrogen in your starting material is basic and will readily react with the generated HCl to form a pyridinium hydrochloride salt[8][9]. This protonated species is electron-poor and significantly less reactive, effectively halting the desired chlorination pathway[9].

Preventative Measures & Protocol:

  • Use of a Sacrificial Base: In many protocols, a tertiary amine base like pyridine is added to the reaction. Pyridine acts as a scavenger for the generated HCl, preventing the protonation of your more valuable substrate[4][10].

  • pH Control (Industrial Scale): For larger-scale reactions, a method of neutralizing the HCl as it forms can be employed. This involves the controlled addition of a basic aqueous solution to maintain the reaction pH within an optimal range of 0.5 to 3.0. A pH below 0.5 leads to extensive hydrochloride formation, while a pH above 3 can inhibit the formation of the necessary chlorine radicals[8].

  • Reagent Purity: Ensure your starting material and solvents are anhydrous. Water can react with thionyl chloride to produce HCl, exacerbating the salt formation issue before the primary reaction even begins[7].

Q3: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of my product. Why did this happen?

Answer:

The formation of tar or polymeric material points to product decomposition. The target molecule, this compound, is a reactive alkyl halide and can be unstable, especially at elevated temperatures or during prolonged reaction times.

Causality & Mechanism: The product contains a reactive chloromethyl group, which is an excellent electrophile. It can undergo self-alkylation or polymerization, where the nitrogen of one molecule attacks the chloromethyl group of another. This process is accelerated by heat and the presence of Lewis acid impurities. The product's safety data sheet often indicates instability and potential for hazardous decomposition under heat[11][12].

Preventative Measures & Protocol:

  • Strict Temperature Control: Do not allow the reaction to exotherm uncontrollably. Maintain low temperatures (0-5 °C) throughout the addition and reaction period.

  • Minimize Reaction Time: As soon as the reaction is complete by TLC/HPLC, proceed with the workup immediately. Do not let the crude product sit in the reaction mixture for extended periods.

  • Careful Workup: During solvent removal by rotary evaporation, use a low-temperature water bath. Excessive heat at this stage is a common cause of decomposition.

  • Prompt Use: The purified product should be stored in a cool, dry, and dark place and used in the subsequent synthetic step as soon as possible.

Core Reaction & Side Pathway Visualization

The following diagram illustrates the desired synthetic route versus the common side reactions of over-chlorination and ring deactivation.

G SM 2-Hydroxymethyl- 3,5-dimethylpyridin-4-ol DP 2-Chloromethyl- 3,5-dimethylpyridin-4-ol SM->DP + SOCl₂ (Controlled Temp) HI Hydrochloride Salt (Inactive) SM->HI DI Dichlorinated Impurity DP->DI

Caption: Main reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Which chlorinating agent is best for this synthesis? Thionyl chloride (SOCl₂) is the most commonly cited and preferred reagent. Its primary advantage is that the reaction byproducts, SO₂ and HCl, are gaseous, which simplifies product purification[3][7]. Sulfuryl chloride (SO₂Cl₂) is also used effectively[1]. Harsher reagents like phosphorus pentachloride (PCl₅) are generally avoided as they are less selective and can lead to undesired side reactions, including chlorination of the pyridine ring itself[13].

FAQ 2: How critical is solvent selection? Solvent choice is crucial. Aprotic, non-reactive solvents are mandatory. Dichloromethane (CH₂Cl₂) is a common choice due to its ability to dissolve the starting materials and its low boiling point, which facilitates easy removal[6]. Toluene is another viable option, particularly for reactions run at slightly higher temperatures[14]. Protic solvents like alcohols are incompatible as they will react with the chlorinating agent[7].

FAQ 3: I've identified an impurity with the same mass as the starting material but a different retention time. What could it be? This is likely a rearranged product or an isomer formed from a pyridine N-oxide precursor if that was your starting point. Some syntheses proceed via oxidation of the pyridine nitrogen to an N-oxide, followed by a rearrangement reaction during chlorination with reagents like POCl₃ or SOCl₂[15]. This can sometimes lead to the formation of isomeric products. A thorough analysis of NMR data would be required to confirm the structure.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during the synthesis.

G start Analysis Shows Poor Yield or Impurity q1 High Level of Starting Material? start->q1 q2 Major Peak at M+34 (Product + Cl - H)? q1->q2 No sol1 Cause: Inactive Hydrochloride Salt Solution: 1. Add HCl scavenger (e.g., Pyridine). 2. Ensure anhydrous conditions. q1->sol1 Yes q3 Reaction Mixture Dark/Polymerized? q2->q3 No sol2 Cause: Over-chlorination Solution: 1. Reduce SOCl₂ equivalents to ~1.05. 2. Maintain reaction temp at 0°C. 3. Monitor reaction closely. q2->sol2 Yes sol3 Cause: Product Decomposition Solution: 1. Ensure strict temp control (<5°C). 2. Minimize reaction time. 3. Use low temp for solvent removal. q3->sol3 Yes ok Check for other minor impurities or mechanical loss. q3->ok No

Caption: A decision tree for troubleshooting synthesis issues.

Summary of Key Reaction Parameters

ParameterOptimal ConditionConsequence of Deviation (Too High)Resulting Side Product
Temperature 0 - 5 °CIncreased reaction rates for side reactionsDichlorinated impurity, Polymerization
SOCl₂ Stoichiometry 1.05 - 1.1 equivalentsExcess reagent available for over-reactionDichlorinated impurity
Reaction Time Monitor to completion (typically 1-3 hrs)Prolonged exposure of product to reactive conditionsPolymerization, Decomposition
Moisture AnhydrousReaction of SOCl₂ with H₂O to form HClInactive Hydrochloride Salt

References

  • Proprep. (n.d.). What is the role of SOCl2 with pyridine in organic synthesis? Describe a specific reaction where this reagent combination is employed.
  • Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride. In Books.
  • AIP Publishing. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (2008). Thionyl Chloride - A Versatile Reagent.
  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions.
  • Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?
  • ECHEMI. (n.d.). This compound SDS, 220771-03-9 Safety Data Sheets.
  • Google Patents. (1993). EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Wikipedia. (n.d.). Thionyl chloride.
  • ResearchGate. (2001). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Google Patents. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • FAQ-Organic-Chemistry.com. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Dichlorinated Methylpyridines.
  • Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet.
  • Pharmaffiliates. (n.d.). CAS No : 150054-50-5 | 2-Hydroxymethyl-3,5-dimethyl-4-chloro Pyridine.
  • Google Patents. (1987). US4672125A - Chlorination of β-methylpyridine compounds.
  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%.
  • ResearchGate. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts.
  • BLDpharm. (n.d.). 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol.
  • BOC Sciences. (n.d.). CAS 220771-03-9 this compound.
  • Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ChemicalBook. (n.d.). This compound | 220771-03-9.
  • Veeprho. (n.d.). This compound | CAS 220771-03-9.

Sources

2-Chloromethyl-3,5-dimethylpyridin-4-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and handling.

I. Core Concepts: Understanding the Stability of this compound

This compound is a reactive molecule, primarily due to the presence of the chloromethyl group. The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. The principal degradation pathway of concern is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol. This process can be accelerated by exposure to moisture, elevated temperatures, and non-neutral pH conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment.[1][2][3] For optimal preservation, storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Some suppliers also suggest refrigeration at 2-8°C.[4]

Q2: My laboratory does not have a freezer available for chemical storage. Can I store it at room temperature?

While some sources indicate that related compounds are stable at room temperature under normal conditions,[5] this is not the recommended practice for long-term storage of this compound. Storage at ambient temperatures, especially in the presence of atmospheric moisture, can accelerate the hydrolysis of the reactive chloromethyl group, leading to the formation of impurities and a decrease in the compound's purity over time.

Q3: The material safety data sheet (MSDS) for a similar compound mentions it is "stable under normal conditions." How should I interpret this?

The term "stable under normal conditions" generally refers to short-term stability during handling at ambient temperature and pressure.[5] It does not guarantee long-term stability over weeks or months, especially if the container is opened multiple times, exposing the compound to air and humidity. For long-term storage, the more stringent conditions of low temperature and a dry, inert atmosphere should always be followed.

Q4: What are the known incompatible materials with this compound?

While some safety data sheets state there are no known incompatible materials,[5] it is prudent to avoid strong oxidizing agents and strong bases. The pyridine ring can be susceptible to oxidation, and strong bases can promote elimination or other side reactions involving the chloromethyl group. It is also advised to store it away from foodstuffs and other reactive chemicals.[2]

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the use of this compound.

Visual Inspection and Physical Changes

Issue: The normally white solid has developed a yellowish or brownish tint.

  • Potential Cause: Discoloration can be an indicator of degradation. Exposure to air, light, or impurities can lead to the formation of colored byproducts. While minor color changes may not significantly impact every application, it is a sign that the compound's purity may be compromised.

  • Recommended Action:

    • Assess the Impact: For non-critical applications, the material might still be usable. However, for sensitive reactions, such as in the synthesis of pharmaceutical ingredients, it is crucial to verify the purity.

    • Purity Check: Perform an analytical check to determine the purity of the compound. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended. (See Section IV for a general analytical protocol).

    • Consider Purification: If the purity is found to be below the required specification, recrystallization may be a viable option to purify the material.

Workflow for Troubleshooting Stability Issues

G cluster_0 Troubleshooting Workflow start Observe Issue (e.g., Discoloration, Poor Reaction Yield) check_storage Review Storage Conditions (Temp, Atmosphere, Light Exposure) start->check_storage purity_analysis Perform Purity Analysis (TLC or HPLC) check_storage->purity_analysis is_pure Is Purity Acceptable? purity_analysis->is_pure use_material Proceed with Experiment is_pure->use_material Yes purify Purify Material (e.g., Recrystallization) is_pure->purify No retest Re-analyze Purity purify->retest is_purification_successful Purification Successful? retest->is_purification_successful discard Discard and Use New Batch is_purification_successful->use_material Yes is_purification_successful->discard No

Caption: A decision-making workflow for addressing stability concerns with this compound.

IV. Analytical Protocols for Purity Assessment

To ensure the quality of your this compound, regular purity checks are recommended, especially for older batches or material that may have been stored improperly.

A. Thin Layer Chromatography (TLC) for Rapid Purity Assessment

This protocol provides a quick and straightforward method to qualitatively assess the purity and detect the presence of the primary hydrolysis degradant.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)

  • Sample of this compound

  • Reference standard (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. If a reference standard is available, spot it alongside your sample.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. A good starting point for the solvent system is a 7:3 mixture of ethyl acetate and hexane. Adjust the polarity as needed to achieve good separation.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots, particularly one that is more polar (lower Rf value) than the main spot, may indicate the presence of the hydrolysis product, 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol.

B. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For a more accurate and quantitative assessment of purity, a reverse-phase HPLC method is recommended. The following is a general method that can be optimized for your specific system.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Data Interpretation:

The primary peak will correspond to this compound. Any earlier eluting peaks are likely more polar impurities, such as the hydroxymethyl degradation product. The purity can be calculated based on the area percentage of the main peak.

V. Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C (Freezer) is optimal. 2-8°C (Refrigerator) is acceptable for shorter periods.Minimizes the rate of chemical degradation.[4]
Atmosphere Inert atmosphere (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in the dark (amber vials or in a dark cabinet)Protects against light-induced degradation.
Container Tightly sealed, appropriate for low-temperature storagePrevents ingress of moisture and air.[1][2][3]

VI. Chemical Degradation Pathway

The primary degradation pathway for this compound is hydrolysis.

G cluster_0 Hydrolysis Degradation Pathway reactant This compound product 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol reactant->product H₂O byproduct HCl

Caption: The hydrolysis of this compound to its hydroxymethyl derivative.

VII. References

  • CAS No : 86604-75-3 | Product Name : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Capot Chemical. (2011, September 23). Retrieved from [Link]

Sources

Technical Support Center: Production of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a valuable heterocyclic building block in organic synthesis and pharmaceutical development.[1][2] Its utility, however, is critically dependent on its purity. The inherent reactivity of the chloromethyl group and the pyridine core can lead to the formation of various impurities during synthesis, posing significant challenges for researchers. This guide provides practical, field-tested solutions to common problems encountered during the production and purification of this compound. We will explore the root causes of impurity formation and offer systematic troubleshooting strategies to ensure the synthesis of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can arise from several sources: unreacted starting materials, side-reactions, and product degradation. The most frequently encountered impurities are summarized in the table below.

Impurity Class Specific Example(s) Typical Source
Unreacted Starting Material 3,5-dimethylpyridin-4-olIncomplete chloromethylation reaction.
Reaction By-products Dimeric species (bis-pyridyl methane)Reaction of the product with unreacted starting material.
Over-chlorinated pyridinesHarsh reaction conditions or excess chlorinating agent.
Degradation Products Polymeric materials or tarsInstability of the product, especially under acidic or high-temperature conditions.[3]
Reagent-Related Impurities Hydrolysis product (2-Hydroxymethyl-3,5-dimethylpyridin-4-ol)Presence of water in the reaction, which hydrolyzes the chloromethyl group.

Q2: My final product has a low purity (<95%) according to HPLC analysis. What is the most likely cause?

A2: A low purity reading is typically due to one of two primary issues: incomplete reaction or inadequate purification. The synthesis of this compound often involves the chloromethylation of 3,5-dimethylpyridin-4-ol.[4] If the reaction does not go to completion, you will have significant amounts of starting material in your crude product. Secondly, the purification method may not be effective at removing specific by-products. For instance, traditional precipitation methods might co-precipitate impurities with similar solubility profiles. It is crucial to use an orthogonal purification method, like washing with a carefully selected organic solvent, to remove these persistent impurities.[3]

Q3: Can I use common chlorinating agents like thionyl chloride (SOCl₂) for the synthesis? What are the risks?

A3: Yes, thionyl chloride is frequently used for the chlorination of the precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol.[5][6] However, its use comes with risks. Thionyl chloride is highly reactive and can lead to the formation of colored impurities and tars if the reaction temperature is not strictly controlled. Furthermore, the reaction generates HCl and SO₂ as by-products, creating a highly acidic environment that can promote the degradation of the acid-sensitive product.[7] Alternative, milder chlorinating agents like triphosgene in the presence of a non-nucleophilic base can sometimes offer better control and higher purity.[7]

Q4: How should I properly store the purified this compound to prevent degradation?

A4: The product is sensitive and should be stored with care to maintain its integrity. The recommended storage conditions are in a freezer under -20°C, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen).[8] This prevents degradation from light, moisture, and oxygen. The chloromethyl group is susceptible to hydrolysis, and the pyridine ring can be prone to oxidation over time.

Troubleshooting Guide: From Impure Product to Confirmed Purity

This section provides a systematic workflow for diagnosing and resolving purity issues. The process begins after you have obtained a crude product and initial analytical data (e.g., HPLC, LC-MS) indicating the presence of impurities.

Visual Workflow for Troubleshooting

The following diagram outlines a logical decision-making process for troubleshooting low product purity.

G cluster_impurity_type Impurity Type cluster_solutions Corrective Actions start Low Purity Detected via HPLC/LC-MS id_impurity Identify Impurity Structure (Mass Spec / NMR) start->id_impurity is_sm Unreacted Starting Material? id_impurity->is_sm m/z matches starting material is_byproduct Known By-product? id_impurity->is_byproduct m/z matches expected side-product is_unknown Unknown Peak? id_impurity->is_unknown m/z does not match common impurities sol_sm Optimize Reaction: - Increase reagent stoichiometry - Extend reaction time - Increase temperature cautiously is_sm->sol_sm sol_byproduct Refine Purification: - Select alternative wash solvent - Perform recrystallization - Consider column chromatography is_byproduct->sol_byproduct sol_unknown Investigate Root Cause: - Check for reagent degradation - Analyze for cross-contamination - Re-evaluate reaction mechanism is_unknown->sol_unknown end_node Re-analyze Purified Product sol_sm->end_node sol_byproduct->end_node sol_unknown->end_node

Caption: A decision tree for troubleshooting purity issues.

Q&A Troubleshooting Scenarios

Q: My HPLC shows a major peak corresponding to the mass of my starting material, 3,5-dimethylpyridin-4-ol. How do I fix this?

A: This is a clear indication of an incomplete chloromethylation reaction. The root cause is likely related to reaction kinetics or stoichiometry.

  • Causality: The conversion of the starting material to the product is likely hindered by insufficient activation or reaction time.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure the chlorinating agent (e.g., formaldehyde/HCl or a precursor) is used in a slight molar excess. A 1.1 to 1.2 molar equivalent is a good starting point for optimization.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress every hour using TLC or HPLC to determine the point at which the starting material is fully consumed.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also promote degradation. If you increase the temperature, do so in small increments (e.g., 5-10°C) and continue to monitor for the appearance of new, unidentified impurity peaks.

Q: I have an unknown peak in my HPLC that doesn't correspond to the starting material or product. Mass spectrometry suggests it's a dimer. What happened?

A: The formation of a dimeric species, likely two pyridine rings linked by a methylene bridge, is a classic by-product.

  • Causality: This occurs when a molecule of the newly formed, highly reactive this compound acts as an electrophile and reacts with a nucleophilic molecule of the unreacted starting material, 3,5-dimethylpyridin-4-ol. This side reaction is more prevalent when there is a high concentration of starting material remaining.

  • Troubleshooting Steps:

    • Reaction Order of Addition: Modify the procedure to ensure the concentration of the unreacted starting material is kept low when the active chloromethylating agent is present. This can sometimes be achieved by adding the 3,5-dimethylpyridin-4-ol slowly to the reaction mixture containing the chlorinating agent, rather than the other way around.

    • Purification: These higher molecular weight dimers are often less soluble than the desired product in certain organic solvents. A carefully chosen solvent wash can be highly effective. A patent for the related 4-methoxy analog suggests washing the crude solid with solvents like a mixture of acetone and petroleum ether to achieve high purity.[3] This strategy is directly applicable here.

Q: My product is dark brown and appears oily, even after removing the solvent. What causes this?

A: The formation of a dark, intractable material suggests product degradation and/or polymerization.[3]

  • Causality: The product is sensitive to strong acids and high heat. The chlorination step, especially with reagents like thionyl chloride, generates significant amounts of acid. If this acid is not neutralized or removed, and if the product is heated for an extended period during solvent removal, degradation pathways are initiated.

  • Troubleshooting Steps:

    • Temperature of Solvent Removal: Always use a rotary evaporator with a low-temperature water bath (e.g., 30-40°C) to remove the reaction solvent. Avoid heating the crude product for prolonged periods.

    • Post-Reaction Quench/Wash: After the reaction is complete, consider a mild basic wash (e.g., with a cold, dilute sodium bicarbonate solution) to neutralize residual acid before solvent evaporation. This must be done carefully to avoid hydrolysis of the chloromethyl group.

    • Purification by Precipitation: Instead of evaporating to dryness, try precipitating the product from the reaction mixture. For instance, if the reaction is run in dichloromethane, adding an anti-solvent like diethyl ether or hexane can cause the desired product hydrochloride salt to precipitate, leaving many of the colored impurities behind in the solution.[5]

Key Experimental Protocols

Protocol 1: Purification by Solvent Washing

This protocol is designed to remove common, less polar impurities and unreacted starting material from the crude product salt.

  • Isolate Crude Product: After the reaction is complete, remove the reaction solvent under reduced pressure at a temperature below 40°C to obtain the crude solid.

  • Select Wash Solvent: Based on impurity profiles, select a suitable organic solvent or mixture. A good starting point is a 2:1 mixture of acetone and petroleum ether.[3] Toluene is also a viable option.[3]

  • Perform the Wash: Transfer the crude solid to a flask. Add the wash solvent (approximately 1.5 mL per 100 mg of crude material).

  • Stir: Stir the resulting slurry vigorously at room temperature for 20-30 minutes. This allows the impurities to dissolve in the solvent while the desired product salt remains largely insoluble.

  • Filter: Filter the solid using a Büchner funnel. Wash the collected filter cake with a small amount of fresh, cold wash solvent.

  • Dry: Dry the purified solid under vacuum at a low temperature (e.g., 40-50°C) for 1-2 hours to obtain the final product.[3]

  • Analyze: Confirm the purity of the final product using HPLC.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose HPLC method for assessing the purity of this compound and its related substances.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Note: This method is a starting point and may require optimization for specific impurity profiles. A similar method using a phosphate buffer at pH 6.8 has also been reported for a related compound.[4]

Visual Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3,5-dimethylpyridin-4-ol + Chlorinating Agent reaction Chloromethylation Reaction (Controlled Temperature) start->reaction crude Crude Product Mixture reaction->crude wash Solvent Wash (e.g., Acetone/Hexane) crude->wash filtration Filtration wash->filtration impurities Impurities Removed in Filtrate: - Unreacted Starting Material - Dimeric By-products - Colored Degradants wash->impurities drying Vacuum Drying (< 50°C) filtration->drying final_product High-Purity Product (>99%) drying->final_product

Caption: A workflow from synthesis to high-purity product.

References

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • 2-Chloromethyl-4Hydroxy-3,5-dimethylpyridine | CAS No- 220771-03-9. GLP Pharma Standards. [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Stanford Chemicals. [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. [Link]

  • This compound | CAS 220771-03-9. Veeprho. [Link]

Sources

Technical Support Center: Analysis of Impurities in 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This document provides practical, in-depth guidance for researchers, quality control analysts, and drug development professionals. It is structured to address common questions and troubleshoot specific experimental issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for impurity profiling of this compound.

Q1: What are the likely process-related impurities in this compound?

A1: Impurities are typically substances related to the manufacturing process and can include starting materials, intermediates, by-products, and degradation products.[1] For a compound like this compound, which is an intermediate in the synthesis of proton pump inhibitors like Omeprazole, potential impurities can be logically deduced from its synthesis pathway.[2][3]

Common synthetic routes may introduce the following types of impurities:

  • Unreacted Starting Materials: Such as 3,5-lutidine or 2,3,5-collidine.[2]

  • Intermediates: Including N-oxide derivatives (e.g., 3,5-dimethylpyridine-N-oxide) and hydroxymethyl analogues (e.g., 2-hydroxymethyl-3,5-dimethylpyridin-4-ol).[2][4]

  • By-products: Formed from side reactions like over-oxidation, incomplete chlorination, or demethylation. A notable impurity could be the demethylated analogue where the 4-ol was intended to be a 4-methoxy group in a related intermediate.[5]

  • Reagents and Catalysts: Trace amounts of reagents used during synthesis.[1]

A summary of potential impurities is provided in the table below.

Table 1: Potential Process-Related Impurities and Degradants

Impurity Type Potential Compound Name Rationale for Presence Recommended Analytical Technique
Starting Material 3,5-Lutidine Incomplete initial reaction. GC-MS, RP-HPLC
Intermediate 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol Incomplete chlorination of the hydroxymethyl group. RP-HPLC-UV/MS
By-product Dimer of 2-chloromethyl derivative Self-condensation reaction. RP-HPLC-UV/MS
Degradant 3,5-Dimethylpyridine-2,4-diol Hydrolysis of the chloromethyl group. RP-HPLC-UV/MS

| Isomeric Impurity | Isomers with different substituent positions | Arising from impurities in starting materials. | RP-HPLC-UV/MS, Chiral HPLC if applicable |

Q2: What is the most suitable primary analytical technique for quantifying these impurities?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse and most appropriate primary technique. The pyridine ring in the molecule provides a strong UV chromophore, allowing for sensitive detection.

  • Causality: The polarity of this compound and its potential impurities makes them well-suited for retention and separation on C18 or C8 columns. The basic nature of the pyridine nitrogen (pKa ~5-6) requires careful mobile phase pH control to ensure reproducible retention and symmetrical peak shapes.[6][7] An acidic mobile phase (e.g., pH 2-4) is typically used to protonate the pyridine nitrogen, which minimizes its interaction with residual acidic silanols on the silica-based column packing, thereby preventing peak tailing.[8]

Q3: What about volatile impurities or residual solvents?

A3: For volatile organic impurities and residual solvents from the manufacturing process, Gas Chromatography (GC) is the mandatory and preferred methodology.[9] Static headspace sampling coupled with a Flame Ionization Detector (HS-GC-FID) is the standard approach.

  • Rationale: This technique is highly sensitive and specific for volatile compounds. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines (ICH Q3C) on the limits for residual solvents based on their toxicity.[1][10] GC is the prescribed method for this analysis.[9][11]

Q4: What are the regulatory thresholds for reporting and identifying impurities?

A4: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose of the final drug product.[12][13] For a drug substance intermediate, these thresholds are critical for process control.

  • Reporting Threshold: A limit above which an impurity must be reported. For a maximum daily dose of ≤ 2 g/day , this is typically 0.05%.[13][14]

  • Identification Threshold: A limit above which an impurity's structure must be determined. For a maximum daily dose of ≤ 2 g/day , this is often 0.10% or a daily intake of 1.0 mg, whichever is lower.[13][14]

  • Qualification Threshold: A limit above which an impurity must be justified from a safety perspective.[13]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific experimental problems in a logical sequence.

Issue 1: Poor HPLC Peak Shape (Tailing or Fronting)
  • Symptom: Your main peak or impurity peaks are asymmetrical, with a tailing factor > 2.0 or significant fronting.

  • Potential Cause & Explanation:

    • Secondary Silanol Interactions (Tailing): The most common cause for basic compounds like pyridines. The protonated analyte can interact with deprotonated, acidic silanol groups on the HPLC column's silica surface, causing a secondary, weaker retention mechanism that leads to peak tailing.[8]

    • Mobile Phase pH Inappropriate (Tailing): If the mobile phase pH is too close to the analyte's pKa, the molecule will exist in both protonated and neutral forms, leading to peak broadening or tailing.

    • Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[15]

    • Sample Solvent Incompatibility (Tailing/Split Peaks): If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause localized disruption of the stationary phase, leading to peak distortion.[15][16]

  • Recommended Solutions:

    • Solution for Cause 1 & 2: Lower the mobile phase pH. Use a buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) to set the pH to ~2.5-3.0. This ensures the pyridine nitrogen is fully protonated and masks the silanol interactions.

    • Solution for Cause 3: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject.

    • Solution for Cause 4: Whenever possible, dissolve the sample in the initial mobile phase composition.[16]

Issue 2: Ghost Peaks Appearing in the Chromatogram
  • Symptom: You observe unexpected peaks, often broad and inconsistent, especially in gradient runs or blank injections.

  • Potential Cause & Explanation:

    • Contaminated Mobile Phase: Impurities in your solvents (especially water) or additives can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic solvent percentage increases in a gradient run.[17]

    • Carryover from Injector: The autosampler needle or injection port may not be adequately washed between runs, leading to residual sample being injected with the blank.

    • Leaching from System Components: Plasticizers or other compounds can leach from mobile phase tubing, filters, or solvent bottles.

  • Recommended Solutions:

    • Solution for Cause 1: Use only high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases.[17] Filter all aqueous buffers through a 0.22 µm filter.

    • Solution for Cause 2: Increase the volume and strength of the needle wash solvent in your autosampler settings. Use a wash solvent that can effectively dissolve your analyte (e.g., a mix of acetonitrile and water).

    • Solution for Cause 3: Replace old solvent lines and ensure all components are chemically compatible with your mobile phase.

Issue 3: An Unknown Impurity Peak is Detected
  • Symptom: A new, uncharacterized peak appears in your chromatogram, exceeding the identification threshold (e.g., >0.10%).

  • Recommended Workflow: A systematic approach is required for structural elucidation. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). A sensitive LC-MS/MS method can provide crucial structural information even at trace levels.[18][19]

  • Workflow Diagram:

    Unknown_Impurity_Identification Start New Peak > Identification Threshold LCMS 1. Perform LC-MS Analysis (ESI+, Full Scan) Start->LCMS Forced 6. Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Start->Forced Mass 2. Determine Accurate Mass (HRMS, e.g., TOF, Orbitrap) LCMS->Mass Formula 3. Propose Elemental Formula Mass->Formula MSMS 4. Acquire MS/MS Fragmentation Data Formula->MSMS Hypothesize Structure Fragment 5. Analyze Fragmentation Pattern (Compare to Parent Drug) MSMS->Fragment Isolate 8. Isolate Impurity (Prep-HPLC) Fragment->Isolate Ambiguous? Structure Structure Elucidated Fragment->Structure Strong Evidence Match 7. Compare Unknown to Degradants Forced->Match Match->Structure Confirms Degradant NMR 9. Perform NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR NMR->Structure Definitive Proof

    Caption: Workflow for the Identification of an Unknown Impurity.

Part 3: Experimental Protocols & Data

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: See Table 2.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. (Final concentration ~0.5 mg/mL).

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: %RSD for peak area < 2.0%, Tailing Factor < 2.0, Plate Count > 3000.

Table 2: HPLC Gradient Timetable

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 50 50
25.0 10 90
30.0 10 90
30.1 95 5

| 35.0 | 95 | 5 |

Troubleshooting Decision Tree for HPLC

This diagram provides a systematic guide to resolving common HPLC issues.

HPLC_Troubleshooting Start Chromatographic Problem Observed Pressure Pressure Fluctuation / High Backpressure Start->Pressure Retention Retention Time Drift / Variability Start->Retention PeakShape Poor Peak Shape (Tailing/Splitting) Start->PeakShape Baseline Baseline Noise / Drift Start->Baseline Leak Check for leaks (fittings, seals) Pressure->Leak Blockage Blockage? (frit, guard/analytical column) Pressure->Blockage Pump Air in pump? (Degas mobile phase, prime pump) Pressure->Pump Temp Column temperature unstable? Retention->Temp MobilePhase Mobile phase prep inconsistent? (Re-prepare) Retention->MobilePhase Equilibration Insufficient column equilibration? Retention->Equilibration pH Mobile phase pH incorrect? (Adjust pH) PeakShape->pH Column Column aging/contaminated? (Wash/replace) PeakShape->Column SampleSolvent Sample solvent mismatch? (Dissolve in MP) PeakShape->SampleSolvent Contamination Contaminated mobile phase/solvent? Baseline->Contamination Detector Detector lamp aging? Baseline->Detector Mixing Poor mobile phase mixing? Baseline->Mixing

Caption: Decision Tree for Common HPLC Troubleshooting.

References

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC International.[Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed.[Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec.[Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).[Link]

  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis.[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.[Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.[Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube.[Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.[Link]

  • HPLC Troubleshooting Guide. Restek.[Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Method for pyridine amine derivative. Chromatography Forum.[Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.[Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate.[Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.[Link]

Sources

Technical Support Center: Investigating the Degradation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Given that specific degradation data for this compound is not extensively published, this document provides a framework for conducting forced degradation studies, troubleshooting common experimental hurdles, and understanding potential degradation mechanisms based on its chemical structure and reactivity of analogous compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most likely reactive sites on this compound that could lead to degradation?

A1: The primary sites of reactivity on this compound are the chloromethyl group at the 2-position and the hydroxyl group at the 4-position. The chloromethyl group is susceptible to nucleophilic substitution, while the hydroxyl group can be oxidized.[1] The pyridine ring itself can also be subject to oxidative degradation under harsh conditions.

Q2: I can't find any published degradation pathways for this specific molecule. Where should I start?

A2: When direct literature is unavailable, the best approach is to perform forced degradation studies.[2][3] These studies intentionally stress the molecule under various conditions to identify likely degradation products and pathways.[3][4] This approach is a standard requirement in pharmaceutical development for establishing the intrinsic stability of a drug substance.[2][3]

Q3: What are the standard conditions for a forced degradation study?

A3: Forced degradation studies typically involve exposing the compound to acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are representative of what might form under long-term storage conditions.[5]

Q4: What analytical techniques are best suited for analyzing the degradation products?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point for separating the parent compound from its degradation products.[6] For structural elucidation of the unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[7]

Troubleshooting Guide for Forced Degradation Studies

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Potential Cause Troubleshooting Steps
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions, or the reaction time is too short.Gradually increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.
Complete degradation of the starting material. The stress conditions are too aggressive.Reduce the severity of the conditions. For example, use a lower temperature, shorter duration, or a more dilute stressor. The aim is for partial degradation to observe the primary degradation products.[5]
Poor chromatographic resolution between the parent peak and degradation products. The HPLC method is not optimized to be "stability-indicating."Method development is required. Adjust the mobile phase composition (organic solvent ratio, pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or modify the gradient profile to improve separation.
Mass balance is not achieved (sum of parent and degradants is <95%). Some degradation products may not be UV-active, could be volatile, or may have precipitated out of solution. The analytical method may not be detecting all degradants.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Check for any precipitates in the stressed samples.
Inconsistent results between experimental replicates. Inconsistent sample preparation, temperature fluctuations, or instability of the degradation products themselves.Ensure precise control over experimental parameters (temperature, time, concentrations). Analyze samples immediately after the stress period, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation (Acid and Base)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor over time. Basic hydrolysis is often faster than acidic hydrolysis.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.

Protocol 2: Oxidative Degradation
  • Preparation: To a designated volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).[3]

  • Reaction: Keep the mixture at room temperature and protect it from light.

  • Analysis: Monitor the reaction over time by withdrawing aliquots at specified intervals. Dilute the aliquots with the mobile phase for immediate HPLC analysis.

Protocol 3: Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a controlled temperature oven (e.g., 70 °C) for an extended period (e.g., 1 week). Periodically, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or methanol) at an elevated temperature and analyze aliquots over time.

Protocol 4: Photolytic Degradation
  • Exposure: Expose a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light. According to ICH Q1B guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Control: Prepare a control sample by wrapping the container in aluminum foil to protect it from light and subjecting it to the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.

Predicted Degradation Pathways and Visualization

Based on the chemical functionalities of this compound, the following degradation pathways are proposed.

Hydrolysis Pathway

The chloromethyl group is a primary target for hydrolysis. In the presence of water (accelerated by acid or base), the chlorine atom can be displaced by a hydroxyl group via a nucleophilic substitution reaction.

G cluster_hydrolysis Hydrolytic Degradation Pathway start This compound product 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol start->product H₂O (Acid/Base Catalysis) Nucleophilic Substitution

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Pathway

The pyridinol tautomer can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The methyl groups could also be oxidized to carboxylic acids under harsh conditions.

G cluster_oxidation Potential Oxidative Degradation start This compound product1 N-oxide derivative start->product1 [O] (e.g., H₂O₂) product2 Ring-opened products start->product2 Harsh Oxidation

Caption: Possible oxidative degradation pathways for the pyridine ring.

Logical Workflow for Degradation Study

The overall process for investigating the degradation of this compound follows a logical sequence from initial stress testing to the final characterization of degradation products.

G cluster_workflow Degradation Study Workflow A 1. Forced Degradation (Acid, Base, Oxidation, Heat, Light) B 2. HPLC Analysis (Develop Stability-Indicating Method) A->B C 3. Peak Purity & Mass Balance (Assess Method Validity) B->C D 4. LC-MS/MS Analysis (Determine Mass of Degradants) C->D If impurities detected E 5. Structure Elucidation (Propose Degradant Structures) D->E F 6. Pathway Mapping (Define Degradation Pathways) E->F

Caption: Logical workflow for a comprehensive forced degradation study.

References

  • SciSpace. Forced Degradation Studies. (2016). Available from: [Link].

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link].

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. (2013). Available from: [Link].

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). Available from: [Link].

  • Analytical and Bioanalytical Chemistry Research. Regular Article. (2021). Available from: [Link].

  • PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | C9H13Cl2NO | CID. Available from: [Link].

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Available from: [Link].

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link].

  • PMC. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Available from: [Link].

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Troubleshooting guide for 2-Chloromethyl-3,5-dimethylpyridin-4-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloromethyl-3,5-dimethylpyridin-4-ol

A Guide for Synthetic & Medicinal Chemists

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic intermediate in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block, particularly for the synthesis of proton pump inhibitors (PPIs) and other pharmacologically active molecules.[1][2][3] However, its reactivity is nuanced due to the presence of three key functional groups: a labile chloromethyl group, a nucleophilic pyridine nitrogen, and an acidic pyridin-4-ol moiety which exists in tautomeric equilibrium with its 4-pyridone form. Understanding the interplay of these groups is critical to success.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is low, and TLC analysis shows significant unreacted starting material. What's going wrong?

This is a common issue that typically points to problems with activation, nucleophilicity, or reagent stability.

Answer:

Several factors could be at play. Let's break them down logically.

  • Causality 1: Insufficient Nucleophilicity of Your Substrate. The core reaction involves the displacement of the chloride by a nucleophile (e.g., a thiol or amine).[4] If your nucleophile is not sufficiently activated, the reaction will be sluggish. For instance, a thiol must be deprotonated to the thiolate anion to be an effective nucleophile.

    • Solution: Ensure you are using an adequate base to deprotonate your nucleophile. The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or a hydroxide base like sodium hydroxide (NaOH) is often used.[1][4] The pKa of your nucleophile's conjugate acid should be significantly higher than the pKa of the base's conjugate acid.

  • Causality 2: Tautomerization and Competing Reactions. Your starting material, this compound, exists as a pyridinol-pyridone tautomer. Under basic conditions, the pyridinol can be deprotonated to form a pyridinolate anion. This anion is also a nucleophile and can compete with your desired nucleophile, leading to self-condensation or reaction with other electrophiles.

    • Solution: A common and highly effective strategy in the synthesis of related compounds like omeprazole is to first convert the hydroxyl group to a methoxy group.[2][5][6] This eliminates the acidic proton and the possibility of O-alkylation side reactions, simplifying the reactivity to that of a straightforward SN2 reaction at the chloromethyl position. If retaining the hydroxyl group is essential, carefully control the stoichiometry of the base and consider running the reaction at lower temperatures to favor the desired kinetic product.

  • Causality 3: Reagent Instability. The 2-chloromethylpyridine moiety is highly reactive and can be unstable, especially at elevated temperatures or over long reaction times.[7]

    • Solution: Prepare the reagent fresh if possible, or use a high-purity commercial source stored under appropriate conditions (cold and inert atmosphere).[8] Monitor the reaction by TLC or LC-MS, and aim to stop the reaction as soon as the starting material is consumed to prevent product degradation.

start Problem: Low Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm check_nuc Check Nucleophile Activation check_sm->check_nuc No side_rxn Evidence of Side Products? check_sm->side_rxn Yes base Incorrect Base or Stoichiometry? check_nuc->base Yes temp Temperature Too Low? check_nuc->temp No check_cond Review Reaction Conditions sol_base Solution: Use stronger/correct amount of base (e.g., NaOH, NaH) base->sol_base sol_temp Solution: Increase temperature incrementally temp->sol_temp degrad Is SM or Product Degrading? side_rxn->degrad or sol_protect Solution: Consider protecting -OH group (e.g., methylation) side_rxn->sol_protect sol_stability Solution: Use fresh reagent, lower temp, shorter reaction time degrad->sol_stability

Caption: Troubleshooting logic for low reaction yield.

Question 2: My TLC/LC-MS shows multiple product spots that I can't identify. What are the likely side products?

The formation of multiple products is a classic sign of competing reaction pathways.

Answer:

Given the structure of this compound, there are several predictable side reactions.

  • Side Product 1: Dimerization/Polymerization. This is the most common issue. The nucleophilic pyridine nitrogen or the deprotonated hydroxyl group of one molecule can attack the electrophilic chloromethyl group of another molecule. This leads to the formation of dimers and oligomers, which can complicate purification.

  • Side Product 2: Hydrolysis. If water is present in your reaction solvent or reagents, the chloromethyl group can be hydrolyzed back to a hydroxymethyl group, regenerating a precursor alcohol.

    • Validation: This side product will have a different polarity and can often be identified by comparing its Rf value to that of the starting alcohol precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through a solvent purification system). Pyridine N-oxides, related precursors, are known to be hygroscopic.[9]

  • Side Product 3: Rearrangement Products. In the presence of activating agents like acetic anhydride (often used in the synthesis of the chloromethyl group from the corresponding N-oxide), pyridine N-oxides can undergo rearrangement to form 2-acetoxymethyl derivatives.[10][11] If your chlorinating agent or conditions are not optimal, you may have residual N-oxide that can rearrange.

cluster_reactants Reactants cluster_products Potential Products A Pyridinol-Cl (C₈H₁₀ClNO) P1 Desired Product (S-Alkylation) A->P1 + Base P2 Dimer/Polymer (Self-Condensation) A->P2 Self-reaction P3 Hydrolysis Product (-CH₂OH) A->P3 + H₂O P4 O-Alkylation Product A->P4 Competing Nu⁻ B Nucleophile (e.g., R-SH) B->P1 B->P4

Caption: Competing reaction pathways for this compound.

Question 3: How should I handle and store this compound?

Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring safety.

Answer:

This compound should be treated as a reactive and potentially hazardous chemical.

  • Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage in a freezer at or below -20°C is advised.[8] This minimizes degradation from moisture and thermal decomposition.

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

    • Avoid creating dust.[12] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][14][15]

    • It is moisture-sensitive, so handle it quickly and avoid exposure to the open atmosphere for extended periods.

Experimental Protocols & Data

Protocol: Synthesis of the Methoxy Analog (2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl)

The conversion of the hydroxyl to a methoxy group is a key step for simplifying subsequent reactions. The chlorination is then typically performed on the resulting 2-hydroxymethyl intermediate.

Step 1: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This protocol is adapted from established literature procedures for converting the precursor alcohol to the desired chloromethyl compound.[2][6][16]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous chlorinated solvent like dichloromethane (DCM) or chloroform.[2][6]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of thionyl chloride (SOCl₂) (1.05-1.2 eq) or sulfuryl chloride (SO₂Cl₂)[2] dissolved in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C.

    • Causality: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of thermal degradation byproducts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting alcohol is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess chlorinating agent.

  • Isolation: The resulting solid residue is often triturated with a non-polar solvent like diethyl ether or hexanes to induce crystallization and remove soluble impurities.[6][16] The product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, is then collected by filtration, washed with cold non-polar solvent, and dried under vacuum.[2]

Table 1: Typical Reaction Parameters for Chlorination
ParameterConditionRationale / Reference
Chlorinating Agent Thionyl Chloride (SOCl₂)Common, effective, volatile byproducts (SO₂, HCl).[6][16]
Sulfuryl Chloride (SO₂Cl₂)Alternative chlorinating agent.[2]
TriphosgeneCan be used in toluene, potentially greener.[17]
Solvent Dichloromethane (DCM)Anhydrous, inert, good solubility for reactants.[2][6]
Temperature 0°C to Room TempControls exotherm, minimizes side reactions.[16]
Stoichiometry 1.05 - 1.2 eq. of AgentEnsures complete conversion of the alcohol.
Workup Evaporation, TriturationStandard procedure for isolating crystalline salts.[6]

References

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • CN111303018A - Synthetic method of omeprazole intermediate.
  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. PubChem. [Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Molbase. [Link]

  • The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and pilot-scale production of this key pharmaceutical intermediate. We will delve into the causality behind common issues, provide validated troubleshooting protocols, and offer data-driven insights to ensure a successful and scalable synthesis.

Synthesis Overview & Key Scale-Up Considerations

The most direct and common laboratory-scale synthesis of this compound involves a two-step process starting from 3,5-dimethylpyridin-4-ol. This route is favored for its regioselectivity and relatively straightforward execution.

  • Hydroxymethylation: The reaction of 3,5-dimethylpyridin-4-ol with formaldehyde (often in the form of paraformaldehyde) under basic or acidic conditions to yield 2-hydroxymethyl-3,5-dimethylpyridin-4-ol.

  • Chlorination: The conversion of the hydroxymethyl group to a chloromethyl group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

While this process appears simple, scaling up from benchtop to larger reactors introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will focus primarily on the critical chlorination step, which is often the source of scale-up difficulties.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis, particularly during the chlorination step.

❓ Issue 1: The reaction is sluggish or incomplete, resulting in low yield and significant unreacted starting material.

Answer: Incomplete conversion is a frequent issue during scale-up and can typically be traced back to sub-optimal stoichiometry or insufficient reaction temperature/time.

  • Causality: At a larger scale, heat and mass transfer limitations can mean that the bulk of the reaction mixture does not reach or maintain the optimal temperature required for complete conversion. Additionally, inadequate mixing can lead to localized areas of low reagent concentration. The choice and amount of chlorinating agent are also critical; an insufficient charge will naturally lead to unreacted starting material.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure a slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents of thionyl chloride) is used to drive the reaction to completion.[2]

    • Optimize Temperature and Time: Monitor the reaction progress closely using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) or extending the reaction time.

    • Improve Agitation: Ensure the reactor's stirring mechanism is sufficient to create a homogenous mixture, especially if the starting material or intermediates have limited solubility.

❓ Issue 2: The final product is dark, discolored, or fails to meet purity specifications.

Answer: Product discoloration is almost always indicative of impurity formation, often from thermal degradation or side reactions.

  • Causality: The chlorination reaction is highly exothermic.[2] On a large scale, if the heat generated is not dissipated efficiently, localized "hot spots" can form within the reactor. These hot spots can cause the product or intermediates to decompose or polymerize, leading to colored impurities. Over-chlorination at other positions on the pyridine ring can also occur under harsh conditions.

  • Troubleshooting Steps:

    • Control the Exotherm: The most critical parameter for preventing impurity formation is temperature control. Add the chlorinating agent dropwise or via a syringe pump while maintaining a low internal temperature (e.g., 0-10°C) with an efficient cooling bath.[3]

    • Purification via Solvent Wash/Slurry: After the reaction is complete and the crude product is isolated, washing or slurrying the solid with a carefully chosen organic solvent can be highly effective. Solvents like cold acetone or a mixture of acetone and heptane can dissolve many colored impurities while leaving the desired product hydrochloride salt behind.[4][5]

    • Activated Carbon Treatment: If discoloration persists, a treatment with activated carbon during the workup can help adsorb colored byproducts.[2] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite before proceeding with crystallization.

❓ Issue 3: During workup and isolation, the product "oils out" instead of forming a filterable crystalline solid.

Answer: Oiling out is a common crystallization problem, especially when impurities are present or when the solvent system is not optimal. The product is often isolated as a hydrochloride salt, which can be hygroscopic.

  • Causality: The presence of impurities can disrupt the crystal lattice formation, preventing the product from precipitating as a solid. Furthermore, if the chosen anti-solvent is added too quickly or if the product is highly soluble in the reaction solvent, it may separate as a liquid phase (an oil) rather than a solid.

  • Troubleshooting Steps:

    • Optimize the Solvent System: A common technique is to concentrate the reaction mixture to remove the reaction solvent (e.g., dichloromethane) and then add an anti-solvent in which the product is insoluble (e.g., diethyl ether, hexane, or acetone) to induce precipitation.[5][6]

    • Controlled Precipitation: Add the anti-solvent slowly with vigorous stirring. Cooling the mixture can further decrease solubility and promote crystallization.

    • Induce Nucleation: If the product remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a small "seed" crystal from a previous successful batch can also be very effective.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The primary safety concerns involve handling corrosive chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents react violently with water and release hazardous gases like HCl and SO₂. The reaction itself is exothermic and requires careful temperature control to prevent a thermal runaway. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]

  • Q2: Which chlorinating agent is best for scale-up: SOCl₂, POCl₃, or triphosgene?

    • A2: Thionyl chloride (SOCl₂) is widely used and effective. Its byproducts (HCl and SO₂) are gaseous, which can simplify workup.[7] However, managing off-gas is a key scale-up consideration. Triphosgene is also effective and can sometimes lead to cleaner reactions with fewer byproducts, but it is highly toxic and requires specialized handling procedures.[8] POCl₃ is also an option but may require higher temperatures.[1] For many applications, SOCl₂ provides a good balance of reactivity, cost, and process simplicity.

  • Q3: How should the final product, this compound, be stored?

    • A3: The compound, particularly its hydrochloride salt, can be sensitive to moisture and heat. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] For long-term storage, keeping it in a freezer at or below -20°C is recommended.

  • Q4: What analytical techniques are recommended for in-process control and final product release?

    • A4: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are indispensable for tracking the consumption of starting material and the formation of the product.[2] For final product characterization and purity assessment, HPLC is the gold standard. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) .

Experimental Protocols & Data

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is a representative lab-scale procedure for the chlorination step.

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (containing a sodium hydroxide solution).

  • Charge: Charge 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM, ~10 volumes) into the reactor.

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using a circulating chiller.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[6][7]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC. The reaction is complete when the starting hydroxymethyl compound is no longer detected.

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂.

  • Precipitation: Add a suitable anti-solvent, such as cold acetone or diethyl ether (~5 volumes), to the crude residue and stir vigorously. The product should precipitate as a white or off-white solid.[6]

  • Filtration & Drying: Collect the solid by filtration, wash the filter cake with a small amount of the cold anti-solvent, and dry the product under vacuum at a temperature not exceeding 40°C.

Data Presentation: Solvent Selection for Purification

The choice of solvent for washing the crude product is critical for removing impurities without significant product loss. The following table provides a starting point for optimization.

Washing Solvent SystemTypical Purity (by HPLC)Observations & Rationale
Cold Acetone> 99.0%Good for removing many organic impurities. The hydrochloride salt has low solubility in cold acetone.[4]
Diethyl Ether> 98.5%Effective as an anti-solvent for precipitation, but less effective at removing polar impurities.
Toluene~99.0%Can be effective for washing, especially for removing non-polar byproducts.[4]
Acetone/Heptane (2:1)> 99.5%The combination of a polar (acetone) and non-polar (heptane) solvent can provide a broader range of impurity removal.[4]

Visualization of Workflows

General Synthesis & Purification Workflow

The following diagram outlines the critical steps from the key intermediate to the final, purified product.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Final Purification Start 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol in Dichloromethane Chlorination Chlorination: Add SOCl₂ @ 0-10°C Start->Chlorination Reaction Reaction & Monitoring (TLC / HPLC) Chlorination->Reaction Concentration Solvent Removal (Reduced Pressure) Reaction->Concentration Precipitation Precipitation: Add Anti-Solvent (e.g., Acetone) Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying (< 40°C) Filtration->Drying FinalProduct Final Product: This compound HCl Drying->FinalProduct

Caption: High-level workflow for the chlorination and purification process.

Troubleshooting Logic: Product Discoloration

This decision tree provides a logical path for diagnosing and solving issues related to an impure, colored final product.

Start Problem: Final Product is Discolored CheckTemp Review Batch Record: Was Temperature Controlled during SOCl₂ Addition? Start->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckPurity Analyze Crude Product by HPLC. Are specific impurities elevated? TempYes->CheckPurity ImproveCooling Root Cause: Exotherm. Implement Slower Addition & More Efficient Cooling. TempNo->ImproveCooling PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No OptimizeWash Optimize Solvent Wash. Try Acetone/Heptane Slurry to Remove Impurities. PurityYes->OptimizeWash CarbonTreat Consider Activated Carbon Treatment Before Crystallization. PurityNo->CarbonTreat

Caption: Decision tree for troubleshooting product discoloration issues.

References

  • Vertex AI Search Result 1.
  • Benchchem. (2025). Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production. [Online].
  • ChemicalBook. Omeprazole synthesis. [Online].
  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan J. Chem. [Online].
  • Saini, S. et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Online].
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Online].
  • Benchchem. This compound. [Online].
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. [Online].
  • Google Patents. (CN103232389A) Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. [Online].
  • PrepChem.com. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Online]. Available: [Link]

  • Google Patents. (CN101648907A) Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. [Online].

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Validation & Comparative

Navigating the Chlorination of a Key Pharmaceutical Intermediate: A Guide to Thionyl Chloride Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a critical step in the production of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2] The traditional method for this chlorination reaction relies on thionyl chloride (SOCl₂), a reagent known for its efficiency but also for its hazardous nature and the generation of corrosive byproducts.[3][4] This guide provides a comprehensive comparison of viable alternative reagents, offering experimental insights and data to aid researchers in selecting safer and more sustainable synthetic routes.

The Conventional Route: Thionyl Chloride and Its Challenges

The reaction of 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol with thionyl chloride is a well-established method for producing the desired 2-chloromethyl derivative.[3][5] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

While effective, the use of thionyl chloride presents several challenges in a laboratory and industrial setting:

  • Hazardous Byproducts: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive, requiring specialized handling and scrubbing systems.[3]

  • Safety Concerns: Thionyl chloride is a highly reactive and corrosive substance, posing risks of severe burns upon contact and respiratory issues upon inhalation.[6]

  • Reaction Control: The reaction can be exothermic, necessitating careful temperature control to avoid side reactions and ensure safety.

A Documented Alternative: The Efficacy of Triphosgene

A patented method has demonstrated the successful use of triphosgene (bis(trichloromethyl) carbonate) as a highly effective and safer alternative to thionyl chloride for the synthesis of a closely related compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.[4]

Reaction Mechanism with Triphosgene

Triphosgene, in the presence of a tertiary amine, generates phosgene in situ. The alcohol then reacts with phosgene to form a chloroformate intermediate, which subsequently decomposes to the desired alkyl chloride.

2-Hydroxymethyl-3,5-dimethylpyridin-4-ol 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol Chloroformate_Intermediate Chloroformate_Intermediate 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol->Chloroformate_Intermediate Triphosgene This compound This compound Chloroformate_Intermediate->this compound Pyridine (base) CO2 CO2 Chloroformate_Intermediate->CO2 HCl HCl Chloroformate_Intermediate->HCl

Caption: Reaction pathway using Triphosgene.

Experimental Protocol with Triphosgene

The following protocol is adapted from the patented procedure for a similar substrate and can serve as a starting point for optimization[4]:

  • Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.

  • At 0-10 °C, add a toluene solution of triphosgene dropwise. The molar ratio of the pyridine derivative to triphosgene should be approximately 1:0.35-0.37.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours, monitoring the progress by HPLC.

  • Upon completion, add a small amount of methanol to quench any unreacted triphosgene.

  • Remove acidic gases under reduced pressure.

  • The product can be isolated by centrifugation and drying.

This method reported a high yield of 97.51% to 97.79% for the analogous 4-methoxy derivative, highlighting its potential as a superior alternative.[4]

Promising Alternatives: A Comparative Overview

Several other chlorinating agents show promise as alternatives to thionyl chloride. While specific experimental data for the synthesis of this compound is limited, their general reactivity with alcohols suggests their potential applicability.

Vilsmeier Reagent

The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile reagent known for formylation reactions but also for the conversion of alcohols to alkyl chlorides.[7][8]

  • Mechanism: The alcohol attacks the electrophilic Vilsmeier reagent to form an intermediate which then eliminates to give the alkyl chloride.[7]

2-Hydroxymethyl-3,5-dimethylpyridin-4-ol 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol Oxyphosphonium_Intermediate Oxyphosphonium_Intermediate 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol->Oxyphosphonium_Intermediate Vilsmeier Reagent This compound This compound Oxyphosphonium_Intermediate->this compound - HPO2Cl2

Caption: Vilsmeier reagent chlorination pathway.

  • Advantages: Milder reaction conditions are often possible compared to thionyl chloride.

  • Considerations: The use of POCl₃ still requires careful handling.

Oxalyl Chloride

Oxalyl chloride, often used in Swern oxidations, is also an effective reagent for converting alcohols to alkyl chlorides.[9][10] The reaction is typically catalyzed by a small amount of DMF, which forms the Vilsmeier reagent in situ.[9]

  • Mechanism: Similar to the Vilsmeier reaction, the alcohol reacts with the activated species to form an intermediate that decomposes to the alkyl chloride, carbon dioxide, and carbon monoxide.

  • Advantages: The byproducts (CO₂ and CO) are gaseous and easily removed, simplifying workup. Reactions are often cleaner with fewer side products.[11]

  • Considerations: Oxalyl chloride is more expensive than thionyl chloride and is also toxic and corrosive.[9][12]

Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cost-effective and easy-to-handle solid reagent that can be used to convert alcohols to alkyl chlorides.[13][14]

  • Mechanism: The alcohol displaces one of the chlorine atoms on the triazine ring, forming an activated intermediate. A subsequent nucleophilic attack by a chloride ion yields the desired product.

2-Hydroxymethyl-3,5-dimethylpyridin-4-ol 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol Triazine_Intermediate Triazine_Intermediate 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol->Triazine_Intermediate Cyanuric Chloride This compound This compound Triazine_Intermediate->this compound Chloride ion

Caption: Chlorination using Cyanuric Chloride.

  • Advantages: It is a stable, non-volatile solid, making it easier and safer to handle than liquid reagents like thionyl chloride.[15]

  • Considerations: The reaction may require heating, and the stoichiometry needs to be carefully controlled to avoid multiple substitutions on the triazine ring.

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that readily converts alcohols to alkyl chlorides.

  • Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by a chloride ion.

  • Advantages: It is a highly effective reagent for a wide range of alcohols.

  • Considerations: PCl₅ is a moisture-sensitive solid that reacts vigorously with water. The reaction produces phosphoryl chloride (POCl₃) and HCl as byproducts, which require appropriate workup procedures.

Comparative Summary of Chlorinating Agents

ReagentByproductsKey AdvantagesKey DisadvantagesReported Yield (Similar Substrate)
Thionyl Chloride SO₂, HClWell-established, cost-effectiveHazardous, corrosive byproductsHigh
Triphosgene CO₂, HClSolid reagent, high yield, cleaner reactionToxic (generates phosgene in situ)97.51-97.79%[4]
Vilsmeier Reagent H₃PO₄, Amine saltMilder conditionsUse of POCl₃Not reported
Oxalyl Chloride CO, CO₂, HClGaseous byproducts, clean reactionExpensive, toxicNot reported
Cyanuric Chloride Cyanuric acid derivativesSolid, stable, cost-effectiveMay require heating, potential for side reactionsNot reported
Phosphorus Pentachloride POCl₃, HClHighly effectiveSolid, moisture-sensitive, corrosive byproductsNot reported

Conclusion and Future Outlook

While thionyl chloride remains a common choice for the synthesis of this compound, significant safety and environmental concerns necessitate the exploration of alternatives. Triphosgene has emerged as a highly promising and documented substitute, offering excellent yields and a more favorable byproduct profile. Other reagents such as the Vilsmeier reagent, oxalyl chloride, cyanuric chloride, and phosphorus pentachloride also present viable, albeit less specifically documented, pathways that warrant further investigation and optimization. By embracing these alternative methodologies, researchers can develop safer, more sustainable, and equally efficient processes for the synthesis of this vital pharmaceutical intermediate.

References

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A Comparative Guide to the Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a substituted pyridine derivative whose structural motifs are prevalent in pharmacologically active molecules. The presence of a reactive chloromethyl group at the 2-position, coupled with the pyridin-4-ol core, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will compare two potential synthetic strategies: a well-documented, multi-step approach involving a methoxy-protected intermediate followed by demethylation, and a more direct, albeit less established, route based on the functionalization of a pre-formed pyridin-4-ol core.

Route 1: The Methoxy-Protection and Demethylation Strategy

This synthetic approach leverages the extensively documented procedures for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a key intermediate in the production of the proton pump inhibitor omeprazole.[1][2] The strategy involves the initial synthesis of the 4-methoxy analogue of the target molecule, followed by a final demethylation step to reveal the desired 4-hydroxyl group.

Overall Workflow for Route 1

Route 1 Workflow A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Methoxylation E 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine D->E Hydroxymethylation F 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine E->F Chlorination G This compound F->G Demethylation

Caption: Workflow for the Methoxy-Protection and Demethylation Route.

Step-by-Step Experimental Protocols

Part A: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This initial phase involves a multi-step synthesis starting from 3,5-lutidine.

  • N-Oxidation of 3,5-Lutidine: 3,5-Lutidine is oxidized to 3,5-dimethylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[1]

  • Nitration: The N-oxide is then nitrated at the 4-position using a mixture of sulfuric and nitric acid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[1]

  • Methoxylation: The nitro group is displaced by a methoxy group by reacting the nitrated compound with sodium methoxide in methanol. This step yields 3,5-dimethyl-4-methoxypyridine-N-oxide.[1]

  • Hydroxymethylation of the 2-Methyl Group: This transformation is a key step and can be achieved through various methods. One common industrial approach involves reaction with dimethyl sulfate followed by treatment with ammonium persulfate and hydrolysis.[1] An alternative method involves acylation with acetic anhydride followed by hydrolysis.[2] This produces 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Part B: Chlorination and Demethylation

  • Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine: The synthesized alcohol is converted to the corresponding chloride. A typical procedure involves dissolving the alcohol in a chlorinated solvent like dichloromethane and adding a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (e.g., 0 °C to room temperature).[2][3] The reaction is typically stirred for several hours, after which the solvent is removed under reduced pressure to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, usually as its hydrochloride salt.

  • Demethylation: The final step is the cleavage of the methyl ether to unveil the pyridin-4-ol. A chemoselective method for the demethylation of 4-methoxypyridine derivatives has been reported using L-selectride (lithium tri-sec-butylborohydride) in a solvent like THF at reflux. This method is noted for its selectivity for the pyridine methoxy group over other methoxy groups, such as those on a benzene ring.

Discussion of Route 1
  • Expertise & Experience: This route is built upon well-established and industrially optimized reactions for the synthesis of omeprazole intermediates.[1] The individual steps are high-yielding and the starting materials are readily available. The primary challenge lies in the final demethylation step. While selective demethylation of 4-methoxypyridines has been demonstrated, the stability of the reactive 2-chloromethyl group under these conditions could be a concern. An alternative would be to perform the demethylation on the more stable 2-hydroxymethyl intermediate before proceeding to the chlorination step.

  • Trustworthiness: The synthesis of the 4-methoxy precursor is highly reliable. However, the overall yield and purity of the final product via this route would be heavily dependent on the efficiency and selectivity of the demethylation step. Potential side reactions, such as reduction of the chloromethyl group or other undesired transformations, would need to be carefully controlled and monitored.

Route 2: Direct Functionalization of 3,5-Dimethylpyridin-4-ol

This approach is more convergent, aiming to introduce the required functionality at the 2-position of a pre-synthesized 3,5-dimethylpyridin-4-ol core. This strategy avoids the need for protection and deprotection of the 4-hydroxyl group.

Overall Workflow for Route 2

Route 2 Workflow A 3,5-Dimethylpyridin-4-ol B 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol A->B C-H Hydroxymethylation C This compound B->C Chlorination

Caption: Workflow for the Direct Functionalization Route.

Step-by-Step Experimental Protocols

Part A: Synthesis of the 3,5-Dimethylpyridin-4-ol Core

The synthesis of substituted pyridin-4-ones (the tautomeric form of pyridin-4-ols) is achievable through various condensation reactions. While a specific, high-yield synthesis for 3,5-dimethylpyridin-4-ol was not prominently found in the searched literature, analogous structures are often prepared via multi-component reactions or cyclizations of appropriate acyclic precursors.

Part B: Functionalization and Chlorination

  • Direct C-H Hydroxymethylation: This is the most challenging and crucial step of this route. Pyridine rings are generally electron-deficient, making them resistant to electrophilic substitution.[4] However, the pyridin-4-ol tautomer introduces some electron density into the ring, potentially facilitating substitution at the ortho (2 and 6) positions. A potential, though currently speculative, approach could involve a directed ortho-metalation, followed by quenching with an electrophile like formaldehyde. Alternatively, radical-based C-H functionalization methods could be explored. The goal is to produce 2-hydroxymethyl-3,5-dimethylpyridin-4-ol.[5]

  • Chlorination: The final chlorination of 2-hydroxymethyl-3,5-dimethylpyridin-4-ol to the target compound would proceed similarly to the method described in Route 1. The alcohol would be dissolved in an appropriate solvent and treated with a chlorinating agent like thionyl chloride.

Discussion of Route 2
  • Expertise & Experience: This route is conceptually more elegant due to its convergency. However, it relies on a C-H functionalization step that is not well-established for this specific substrate. The electron-rich nature of the pyridin-4-ol ring could lead to issues with regioselectivity and potential side reactions at other positions or at the nitrogen or oxygen atoms. Significant process development would likely be required to achieve a clean and high-yielding hydroxymethylation at the 2-position.

  • Trustworthiness: The reliability of this route is considerably lower than Route 1 due to the uncertainty of the key C-H functionalization step. While modern organic chemistry offers a plethora of methods for C-H activation, their application to this particular substrate would require empirical validation.

Comparative Analysis and Experimental Data Summary

ParameterRoute 1: Methoxy-Protection & DemethylationRoute 2: Direct Functionalization
Starting Materials 3,5-Lutidine3,5-Dimethylpyridin-4-ol (or its precursors)
Number of Steps High (multiple steps to build the methoxy precursor)Potentially lower (if a good C-H functionalization is found)
Key Challenge Selective and clean demethylation without affecting the chloromethyl group.Regioselective C-H functionalization at the 2-position.
Reliability High for the precursor synthesis; moderate for the final product due to the demethylation step.Low to moderate, as the key step is not well-established.
Scalability High, as the precursor synthesis is industrially practiced.Unknown, depends heavily on the functionalization method.
Potential Yield Moderate to good, depending on the demethylation efficiency.Highly variable and speculative at this stage.

Conclusion

Based on the available literature, Route 1, involving the synthesis of the 4-methoxy analogue followed by demethylation, represents the most pragmatic and reliable approach for the synthesis of this compound at the current time. The extensive documentation and industrial precedent for the synthesis of the key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, provide a solid foundation for this pathway. The main area for optimization and investigation in this route would be the demethylation step, potentially performed on the 2-hydroxymethyl precursor prior to chlorination to enhance stability.

Route 2, the direct functionalization pathway, is a more speculative but potentially more efficient long-term goal. Advances in C-H activation and directed functionalization of pyridine derivatives may make this a more viable option in the future. However, it would require significant research and development to overcome the inherent challenges of regioselectivity and reactivity of the 3,5-dimethylpyridin-4-ol core.

For researchers requiring access to this compound for immediate use, pursuing the demethylation of a commercially available or readily synthesized 4-methoxy precursor is the recommended course of action.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Google Patents. (n.d.). ES2024357A6 - Process for the preparation of 2-halomethyl-3,5-dimethyl-4-methoxypyridine halohydrate.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. Retrieved from [Link]

  • PubMed. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Retrieved from [Link]

  • MDPI. (n.d.). Radical-Mediated Trifunctionalization Reactions. Retrieved from [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)-3,5-dimethylpyridin-4-one. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]

  • PMC. (n.d.). Dynamic hydroxymethylation of deoxyribonucleic acid marks differentiation-associated enhancers. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Chloromethyl-3,5-dimethylpyridin-4-ol Derivatives as Precursors for Proton Pump Inhibitor APIs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of an appropriate precursor is a critical decision that dictates the efficiency, scalability, and economic viability of the entire manufacturing process. This guide provides an in-depth technical analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives, crucial intermediates in the synthesis of a major class of drugs: the proton pump inhibitors (PPIs). PPIs, such as Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole, are mainstays in the treatment of acid-related gastrointestinal disorders.[1] The core of their chemical structure consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. The 2-chloromethylpyridine scaffold serves as the electrophilic component in the key C-S bond-forming reaction that builds this molecular backbone. This guide will dissect the synthetic pathways, compare their efficacy with alternative routes, provide validated experimental protocols, and offer insights into the chemical logic behind process choices.

The Central Role of the Pyridine Precursor in PPI Synthesis

The industrial synthesis of most benzimidazole-based PPIs converges on a common two-stage strategy:

  • Condensation: A nucleophilic substitution reaction between a substituted 2-chloromethylpyridine hydrochloride and the appropriate 2-mercaptobenzimidazole derivative. This step forms the thioether intermediate.

  • Oxidation: A controlled oxidation of the thioether to the corresponding sulfoxide, which is the final API.

The efficacy of the 2-chloromethylpyridine precursor is paramount as its reactivity and purity directly influence the yield and quality of both the thioether intermediate and the final API. The general workflow is a robust and widely adopted method for constructing the core structure of these blockbuster drugs.[2][3][4]

G Precursor 2-Chloromethyl-Pyridine HCl (e.g., 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl) Thioether Thioether Intermediate (e.g., Pyrmetazole) Precursor->Thioether Condensation (Base-mediated) Mercaptan 2-Mercaptobenzimidazole Derivative Mercaptan->Thioether API Final API (e.g., Omeprazole) Thioether->API Controlled Oxidation

Caption: General Synthetic Workflow for PPIs.

Comparative Synthesis of Omeprazole

Omeprazole serves as an excellent case study for evaluating the efficacy of its pyridine precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[5][6]

Primary Synthetic Route: Condensation and Oxidation

This established route involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 2-mercapto-5-methoxybenzimidazole.[7][8] The reaction is typically carried out in an alcoholic solvent like ethanol in the presence of a base, such as sodium hydroxide, to deprotonate the thiol, forming a potent nucleophile.[7] This nucleophile then displaces the chloride from the pyridine precursor. The resulting thioether intermediate, often called pyrmetazole, is then oxidized.

The choice of oxidizing agent is a critical parameter influencing the purity of the final product. Over-oxidation to the corresponding sulfone is a common impurity that can be difficult to remove.[9]

  • m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent, though it can be costly and generates a stoichiometric amount of m-chlorobenzoic acid as a byproduct.[3][9][10]

  • Sodium Hypochlorite (NaOCl): A cost-effective and readily available alternative, often used in aqueous or biphasic systems.[9][11]

  • Hydrogen Peroxide (H₂O₂): An environmentally benign oxidant, its use often requires a metal catalyst (e.g., vanadium or molybdenum-based) to achieve selective oxidation.[11][12]

Alternative Synthetic Route: The Grignard Approach

A novel, albeit less common, synthetic route involves the formation of an ester from 5-methoxy thiobenzimidazole, followed by coupling with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine.[10] While this method circumvents the direct condensation step, it introduces the complexities of preparing and handling organometallic reagents, which may not be ideal for large-scale industrial production.

Performance Comparison: Omeprazole Synthesis
ParameterPrimary Route (Condensation/Oxidation)Alternative Route (Grignard)
Precursors 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 2-mercapto-5-methoxybenzimidazole5-methoxy thiobenzimidazole ester, Grignard of 2-chloromethylpyridine
Key Reagents NaOH, Ethanol, m-CPBA (or other oxidant)Magnesium, Esterifying agent
Reported Yield High (Thioether intermediate often >95%)[7]Moderate (Reported at 30% for the coupling step)[3]
Scalability Proven for large-scale industrial productionMore complex due to Grignard reagent handling
Key Challenge Controlling oxidation to prevent sulfone impurity formationMoisture sensitivity and preparation of the Grignard reagent

Application to Other Proton Pump Inhibitor APIs

The fundamental synthetic strategy utilizing a 2-chloromethylpyridine derivative is highly adaptable for other major PPIs. The primary difference lies in the specific substitution patterns on the pyridine and benzimidazole rings.

Esomeprazole

Esomeprazole is the (S)-enantiomer of omeprazole and requires an asymmetric synthesis approach.[13] The synthesis of the pyrmetazole thioether intermediate is identical to that of omeprazole. The key differentiating step is the asymmetric oxidation of the prochiral sulfide. This is most commonly achieved using a Sharpless-type oxidation system, employing a titanium complex, a chiral ligand like diethyl tartrate (DET), and an oxidant such as cumene hydroperoxide.[14][15][16] This catalytic system preferentially generates the (S)-sulfoxide, leading to high enantiomeric excess (>99.5%).[17]

G cluster_0 Asymmetric Oxidation for Esomeprazole Thioether Pyrmetazole (Prochiral Sulfide) Esomeprazole Esomeprazole ((S)-Omeprazole) Thioether->Esomeprazole Catalyst Ti(O-iPr)₄ / (S,S)-DET Cumene Hydroperoxide Base Catalyst->Esomeprazole

Caption: Catalytic System for Asymmetric Oxidation.

Lansoprazole

The synthesis of Lansoprazole employs 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride as the key precursor.[2][18] This is condensed with 2-mercaptobenzimidazole. The trifluoroethoxy group is a key structural feature that differentiates Lansoprazole from Omeprazole. The subsequent oxidation of the thioether intermediate to Lansoprazole follows similar principles, with high yields reported for the initial condensation step (often >98%).[19]

Pantoprazole

For Pantoprazole, the precursor is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[11] This is condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[11][20] The synthesis often utilizes a "one-pot" approach where the thioether is formed and then oxidized in the same reaction vessel without isolation, which can improve process efficiency.[9][21] Phase transfer catalysts are sometimes employed to facilitate the reaction between the aqueous and organic phases.[21][22]

Experimental Protocols

The following protocols are representative examples based on published methodologies and are intended for informational purposes.

Protocol 1: Synthesis of Thioether Intermediate (Omeprazole/Esomeprazole Precursor)

This procedure details the condensation reaction to form 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[4][7]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

  • Sodium hydroxide (5 g, 0.13 mol)

  • Ethanol (50 mL)

  • Water (100 mL)

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating to approximately 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole to the basic ethanol solution and reflux until fully dissolved.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine precursor to the cooled benzimidazole solution, maintaining the temperature below 30°C.

  • Allow the reaction to proceed for 4 hours at this temperature.

  • Upon completion (monitored by TLC), add 500 mL of water and stir for 12 hours to precipitate the product.

  • Collect the white solid by suction filtration and dry.

  • Expected Outcome: A high yield (typically ~96%) of the thioether intermediate.[7]

Protocol 2: Asymmetric Oxidation to Esomeprazole

This protocol describes the catalytic asymmetric oxidation of the thioether intermediate.[16]

Materials:

  • Thioether intermediate (e.g., "ufiprazole," 50 g)

  • Toluene (250 mL)

  • Diethyl (2S,3S)-tartrate (D-tartrate) (2 mL)

  • Titanium (IV) isopropoxide (2.3 mL)

  • Deionized Water (0.5 mL)

  • N,N-Diisopropylethylamine (1.3 mL)

  • Cumene hydroperoxide (27 mL)

Procedure:

  • To a three-necked flask, add the thioether intermediate and toluene. Heat to 65-70°C until the solution is clear.

  • Add D-tartrate, titanium (IV) isopropoxide, and water. Stir for approximately 50 minutes.

  • Cool the mixture to 2-5°C using an ice bath.

  • Add N,N-diisopropylethylamine.

  • Slowly add cumene hydroperoxide, maintaining the temperature at 2-5°C.

  • Allow the reaction to proceed for 24 hours, monitoring completion by TLC.

  • Quench the reaction by adding an aqueous solution of sodium hydroxide and stir.

  • Perform a work-up involving phase separation and extraction with a suitable solvent like dichloromethane.

  • Isolate the product by removing the solvent under reduced pressure.

  • Expected Outcome: A high yield (~99%) of crude esomeprazole with high enantiomeric purity.[16]

Discussion: Evaluating the Efficacy of the Precursor

The widespread and enduring use of this compound and its structural analogs in the synthesis of PPIs is a testament to their efficacy.

Advantages:

  • High Reactivity and Yield: The chloromethyl group is an excellent electrophile for the S-alkylation reaction with the mercaptobenzimidazole. This key bond-forming step consistently proceeds in high to excellent yields across all major PPIs, often exceeding 95%.[7][19][23]

  • Robust and Scalable Process: The condensation reaction conditions are generally mild and utilize common, inexpensive bases and solvents, making the process highly amenable to industrial scale-up.

  • Versatility: The same fundamental precursor scaffold can be modified with different substituents (e.g., methoxy, trifluoroethoxy) to produce a variety of different APIs, demonstrating its versatility as a building block.

Challenges and Considerations:

  • Precursor Synthesis: The synthesis of the 2-chloromethylpyridine precursor itself is a multi-step process, typically starting from substituted pyridines like 2,3,5-trimethylpyridine or 2,3-lutidine, and involving oxidation, nitration, substitution, and chlorination steps.[3][5][18] The efficiency of this upstream process is crucial for the overall cost-effectiveness.

  • Impurity Control: The primary challenge in the overall synthesis lies not in the condensation step but in the subsequent oxidation. Controlling the reaction to prevent the formation of the sulfone impurity is critical for achieving the high purity required for APIs.[11] This has led to extensive research into various oxidizing systems to optimize selectivity.

  • Chiral Synthesis: For esomeprazole, the need for a highly selective asymmetric oxidation adds a layer of complexity and cost, requiring specialized chiral catalysts and stringent process control to ensure high enantiopurity.[15][17]

Conclusion

This compound and its derivatives are highly effective and indispensable precursors for the synthesis of proton pump inhibitor APIs. The core condensation reaction is remarkably efficient, robust, and scalable, providing a reliable foundation for the construction of Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole. While alternative synthetic strategies exist, none have matched the industrial utility and efficiency of this pathway. The primary focus of process optimization, therefore, lies not in replacing this precursor but in refining the subsequent oxidation step to maximize selectivity and purity, particularly for the asymmetric synthesis of esomeprazole. The continued dominance of this synthetic route underscores the precursor's pivotal role in providing access to this vital class of medicines.

References

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A Comparative Guide to 2-Chloromethyl- and 2-Bromomethyl-3,5-dimethylpyridin-4-ol: A Strategic Choice of Halogen in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and bioactive compounds. Among these, 2-halomethyl-3,5-dimethylpyridin-4-ol and its analogues are pivotal intermediates, valued for the reactive "handle" provided by the halomethyl group. This guide presents an in-depth comparative analysis of two closely related yet distinct building blocks: 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its bromo-analogue, 2-Bromomethyl-3,5-dimethylpyridin-4-ol.

The strategic decision to employ a chloro- or bromo- derivative is not trivial; it is a nuanced choice that profoundly impacts reaction kinetics, stability, and synthetic outcomes. This document moves beyond a simple cataloging of properties to explain the fundamental chemical principles governing the behavior of these two compounds. By examining their synthesis, reactivity, and physicochemical characteristics, supported by experimental insights, this guide aims to equip researchers with the authoritative grounding needed to select the optimal reagent for their specific synthetic challenges.

Molecular Structure and Physicochemical Properties

The core structure of both compounds is 3,5-dimethylpyridin-4-ol, functionalized at the 2-position with a halomethyl group. The primary distinction lies in the identity of the halogen atom—chlorine versus bromine. This single atomic substitution gives rise to critical differences in their chemical properties and reactivity.

PropertyThis compound2-Bromomethyl-3,5-dimethylpyridin-4-ol
Molecular Formula C₈H₁₀ClNO[1]C₈H₁₀BrNO
Molecular Weight 171.62 g/mol [1]216.07 g/mol
CAS Number 220771-03-9[1]Not readily available
Appearance Solid, white to off-white powderTypically a solid
Primary Hazard Causes severe skin burns and eye damageExpected to be a potent irritant and lachrymator
Storage Conditions Store in freezer (-20°C), under inert atmosphereStore cold, under inert atmosphere, protected from moisture

The most significant differentiator from a synthetic chemist's perspective is the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer, weaker, and more polarizable than the C-Cl bond. Consequently, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This fundamental difference is the primary determinant of the comparative reactivity profiles discussed later.

Synthesis and Mechanistic Considerations

The most common and logical synthetic pathway to both target compounds involves a two-step sequence starting from 3,5-dimethylpyridin-4-ol: (1) hydroxymethylation at the 2-position, followed by (2) conversion of the resulting alcohol to the corresponding alkyl halide.

  • Step 1: Synthesis of the Common Intermediate, 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol This initial step involves an electrophilic substitution on the electron-rich pyridine ring. The reaction of 3,5-dimethylpyridin-4-ol with formaldehyde, typically under basic conditions, introduces a hydroxymethyl group regioselectively at the 2-position.[2] This alcohol serves as the direct precursor for both the chloro- and bromo-analogues.

  • Step 2: Halogenation - A Comparative Overview The conversion of the hydroxymethyl intermediate to the final halomethyl product is where the synthetic paths diverge. The choice of halogenating agent is critical and is dictated by the desired halogen.

    • For this compound: The hydroxyl group is typically replaced with chlorine using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at elevated temperatures.[2] The mechanism involves the in-situ conversion of the alcohol into a highly reactive intermediate (a chlorosulfite ester for SOCl₂) which readily undergoes nucleophilic attack by a chloride ion to yield the final product.

    • For 2-Bromomethyl-3,5-dimethylpyridin-4-ol: Synthesis of the bromo-analogue requires a brominating agent. Reagents like phosphorus tribromide (PBr₃) are standard for converting primary alcohols to alkyl bromides. An alternative for related structures involves using N-bromosuccinimide (NBS) with a radical initiator.[3] The choice of PBr₃ provides a direct and efficient conversion under relatively mild conditions.

Workflow: General Synthesis of 2-Halomethyl Pyridinols

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Halogenation start 3,5-Dimethylpyridin-4-ol reagent1 + Formaldehyde (HCHO) + Base start->reagent1 intermediate 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol reagent1->intermediate reagent_cl + SOCl₂ or POCl₃ intermediate->reagent_cl reagent_br + PBr₃ or NBS intermediate->reagent_br product_cl This compound reagent_cl->product_cl product_br 2-Bromomethyl-3,5-dimethylpyridin-4-ol reagent_br->product_br

Caption: General synthetic pathway for the target compounds.

Comparative Reactivity in Nucleophilic Substitution

The primary utility of these compounds is as electrophiles in nucleophilic substitution reactions. The halomethyl group is readily attacked by a wide range of nucleophiles (e.g., thiols, amines, phenols), allowing for the facile introduction of the substituted pyridinylmethyl moiety onto other molecules. This is a cornerstone reaction in the synthesis of many proton pump inhibitors and other pharmaceuticals.[4][5][6]

The core difference in their performance lies here: reactivity .

  • 2-Bromomethyl-3,5-dimethylpyridin-4-ol (The More Reactive Analogue): Due to the superior leaving group ability of bromide, this compound is significantly more reactive towards nucleophiles.

    • Advantages: Reactions can often be conducted under milder conditions (lower temperatures, shorter reaction times). This heightened reactivity can lead to higher yields, especially with weaker nucleophiles that may not react efficiently with the chloro-analogue.[3][7]

    • Disadvantages: The increased reactivity can also lead to lower stability, making it more susceptible to hydrolysis and potentially giving it a shorter shelf-life. It may also be less selective if multiple nucleophilic sites are present in a substrate.

  • This compound (The More Stable Analogue): The chloride is a good, but less effective, leaving group compared to bromide.

    • Advantages: This compound is more stable and robust.[7] Its lower reactivity allows for more controlled reactions and can be beneficial when trying to avoid side reactions. It is often preferred in large-scale industrial syntheses where long-term stability and predictability are paramount.

    • Disadvantages: It may require more forcing conditions (higher temperatures, stronger bases, longer reaction times) to achieve complete conversion, which could be detrimental to sensitive substrates.

Diagram: Comparative Reactivity in Sₙ2 Reactions

G br_reactant Nu⁻ R-CH₂-Br br_product R-CH₂-Nu Br⁻ br_reactant->br_product cl_reactant Nu⁻ R-CH₂-Cl cl_product R-CH₂-Nu Cl⁻ cl_reactant->cl_product k_Cl (Slower) note Conclusion: k_Br > k_Cl

Caption: Relative reaction rates in nucleophilic substitutions.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol (Intermediate)
  • Reagents & Equipment: 3,5-dimethylpyridin-4-ol, aqueous formaldehyde (37 wt. %), sodium hydroxide, ethanol, round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. Dissolve 3,5-dimethylpyridin-4-ol (1 equiv.) in ethanol in a round-bottom flask. b. Add an aqueous solution of sodium hydroxide (e.g., 2 M) to make the solution basic. c. Add aqueous formaldehyde (1.5 equiv.) dropwise to the stirring solution at room temperature. d. Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours, monitoring by TLC. e. Cool the reaction mixture to room temperature and neutralize carefully with dilute HCl. f. Reduce the solvent volume under reduced pressure. The product may precipitate. g. Filter the solid, wash with cold water, and dry under vacuum to yield the desired alcohol.

Protocol 2: Chlorination to Synthesize this compound
  • Reagents & Equipment: 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup.

  • Procedure: a. Suspend the hydroxymethyl intermediate (1 equiv.) in anhydrous DCM under a nitrogen atmosphere. b. Cool the suspension to 0°C in an ice bath. c. Add thionyl chloride (1.2 equiv.) dropwise via a dropping funnel over 30 minutes. (Caution: SOCl₂ is corrosive and reacts violently with water, releasing HCl gas). d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction to completion by TLC. f. Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate. g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and its bromo-analogue is a classic case of balancing reactivity with stability.

  • This compound is the workhorse for established, large-scale syntheses where its higher stability, lower cost, and predictable reactivity are advantageous. It is the preferred intermediate when harsh reaction conditions are tolerable and a more controlled reaction is desired.

  • 2-Bromomethyl-3,5-dimethylpyridin-4-ol is the reagent of choice for research and development, discovery chemistry, and situations requiring delicate substrates. Its enhanced reactivity allows for milder conditions, faster optimization, and the successful synthesis of derivatives that may be inaccessible using the chloro-analogue.[3]

Ultimately, the optimal choice is dictated by the specific goals of the synthesis. For researchers developing novel derivatives, the bromo-analogue provides a powerful and versatile tool. For professionals in process development and manufacturing, the stability and economic advantages of the chloro-analogue often make it the more logical and prudent selection.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • RASAYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • BenchChem. (n.d.). 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
  • BLDpharm. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • Smolecule. (2023). Buy 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
  • Zhejiang Huazhou Pharmaceuticals Co.,Ltd. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • ECHEMI. (n.d.). This compound SDS.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol.
  • ChemicalBook. (n.d.). This compound.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • BenchChem. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride.
  • Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

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A Senior Application Scientist's Guide to the Analytical Validation for 2-Chloromethyl-3,5-dimethylpyridin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance based on established validation parameters.

The Analytical Challenge: Why Method Validation is Critical

The chloromethyl group in this compound makes the molecule reactive and susceptible to degradation.[3] Therefore, a robust analytical method must not only be accurate and precise in quantifying the target analyte but also be "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[4][5] Forced degradation studies are intentionally conducted to produce these degradation products and demonstrate the method's specificity.[4][5][6]

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the sample matrix.

Analytical TechniquePrincipleKey AdvantagesKey LimitationsPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.Higher cost of instrumentation and solvents; method development can be complex.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for the analysis of volatile impurities; high separation efficiency and specificity from mass detection.Not suitable for non-volatile or thermally unstable compounds without derivatization; potential for analyte degradation at high temperatures.Analysis of volatile impurities and residual solvents.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, cost-effective, and rapid; well-suited for routine quality control of pure substances.Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds.Quantification of the pure compound in simple matrices; dissolution testing.

In-Depth Analysis and Methodologies

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly when coupled with a mass spectrometer (LC-MS), is often the method of choice for the quantification of pharmaceutical intermediates due to its high sensitivity, specificity, and ability to serve as a stability-indicating method.[1]

  • Reversed-Phase Chromatography: For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) is ideal. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. This provides excellent separation from more polar impurities and degradation products.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the pyridinol moiety, thereby ensuring reproducible retention times. An acidic pH is often chosen to suppress the silanol interactions on the column and improve peak shape.

  • Detector Selection: A UV detector is commonly used for routine quantification, as the pyridine ring exhibits strong UV absorbance. For enhanced specificity and sensitivity, especially for trace-level impurity analysis, a mass spectrometer (MS) detector is invaluable. LC-MS/MS can provide structural information and quantify the analyte at very low levels (parts per million or even lower).[1][2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting A Weigh Standard & Sample B Dissolve in Diluent A->B C Serial Dilutions for Linearity B->C D System Suitability Test C->D E Inject Standards & Samples D->E F Data Acquisition E->F K Robustness E->K G Linearity & Range F->G H Accuracy & Precision F->H I Specificity (Forced Degradation) F->I J LOD & LOQ G->J L Validation Report G->L H->L I->L J->L K->L

Caption: Workflow for HPLC Method Development and Validation.

This protocol is adapted from a validated method for a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.[2]

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase: 10 mM Ammonium Acetate buffer: Acetonitrile (79:21, v/v). The pH of the buffer should be adjusted to ensure optimal peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or the wavelength of maximum absorbance for this compound, to be determined).

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve a similar concentration as the standard solution.

    • Linearity Solutions: Prepare a series of at least five concentrations of the reference standard across the expected working range.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl.

    • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid sample to dry heat.

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analyze the stressed samples to demonstrate the separation of the analyte peak from any degradation product peaks.

Validation ParameterAcceptance Criteria (based on ICH guidelines)
Specificity The analyte peak should be well-resolved from degradation products and matrix components. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent choice for quantifying potential volatile impurities or residual solvents from the synthesis process.

  • Derivatization: To analyze non-volatile compounds like the target analyte by GC, a derivatization step is often necessary to increase volatility. Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in this case).

  • Column Selection: A low-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane) is a good starting point for the analysis of a wide range of compounds.

  • Mass Spectrometric Detection: The mass spectrometer provides high specificity and allows for the identification of unknown impurities by their mass fragmentation patterns.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation cluster_report Reporting A Weigh Standard & Sample B Dissolve in Solvent A->B C (Optional) Derivatization B->C D System Suitability Test C->D E Inject Standards & Samples D->E F Data Acquisition (Scan/SIM) E->F K Robustness E->K G Linearity & Range F->G H Accuracy & Precision F->H I Specificity F->I J LOD & LOQ G->J L Validation Report G->L H->L I->L J->L K->L

Caption: Workflow for GC-MS Method Development and Validation.

  • Chromatographic Conditions:

    • Column: ZB-5MS (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).

    • If derivatization is required, add the silylating agent (e.g., BSTFA with 1% TMCS) and incubate at a slightly elevated temperature.

The validation parameters for GC-MS are similar to those for HPLC, with a strong emphasis on specificity due to the mass spectrometric detection.

Validation ParameterAcceptance Criteria (based on ICH guidelines)
Specificity The analyte peak should be chromatographically resolved and have a unique mass spectrum.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy % Recovery within 98.0% to 102.0%.
Precision RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
Robustness Method should be reliable with small changes in parameters like flow rate, temperature ramp, etc.
UV-Vis Spectrophotometry: A Simple and Rapid Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound, particularly in bulk drug samples where the matrix is simple.

  • Solvent Selection: The solvent should be transparent in the UV region of interest and should not react with the analyte. A common choice would be methanol, ethanol, or a buffered aqueous solution.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Analysis cluster_validation Method Validation cluster_report Reporting A Weigh Standard & Sample B Dissolve in Solvent A->B C Prepare Linearity Standards B->C I Specificity (Placebo) B->I D Scan for λmax C->D E Measure Absorbance D->E F Generate Calibration Curve E->F H Accuracy & Precision E->H K Robustness E->K G Linearity & Range F->G J LOD & LOQ G->J L Validation Report G->L H->L I->L J->L K->L

Sources

A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a critical building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparative analysis of different synthetic routes to this valuable intermediate, with a focus on the cost-benefit analysis of the crucial chlorination step. We will delve into the experimental protocols, yields, safety considerations, and economic viability of methods employing thionyl chloride, triphosgene, and phosphorus oxychloride.

Introduction: The Significance of this compound

This compound serves as a vital precursor in the manufacturing of several active pharmaceutical ingredients (APIs). Its structural features, including the reactive chloromethyl group and the substituted pyridine ring, allow for versatile chemical modifications, making it a cornerstone in the synthesis of complex drug molecules. The efficiency and cost of producing this intermediate directly impact the overall economic feasibility of the final drug product. Therefore, a thorough understanding of the available synthetic methodologies is crucial for process chemists and researchers in drug development.

Synthetic Pathways: From 3,5-Lutidine to the Final Product

The common starting material for the synthesis of this compound is 3,5-lutidine (3,5-dimethylpyridine). The overall transformation involves the introduction of a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position, followed by the chlorination of the hydroxymethyl group. A prevalent strategy involves the initial synthesis of a 4-alkoxy-2-hydroxymethyl intermediate, which is then chlorinated. For the purpose of this guide, we will focus on the synthesis of the direct precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol, and the subsequent chlorination step.

A plausible synthetic route to the key intermediate, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol, starting from 3,5-lutidine is outlined below. This multi-step process involves oxidation, nitration, and subsequent functional group manipulations.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Step A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation (e.g., H2O2, Acetic Acid) C 4-Nitro-3,5-dimethylpyridine-N-oxide B->C Nitration (e.g., H2SO4, HNO3) D 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol C->D Multi-step transformation (Hydroxylation & Reduction) E This compound D->E Chlorination Reagent (SOCl2, Triphosgene, or POCl3) Chlorination_Workflows cluster_SOCl2 Thionyl Chloride Method cluster_BTC Triphosgene Method cluster_POCl3 Phosphorus Oxychloride Method A1 Dissolve Precursor in Solvent A2 Cool to 0-5 °C A1->A2 A3 Add Thionyl Chloride A2->A3 A4 Stir at Room Temperature A3->A4 A5 Concentrate A4->A5 A6 Purify (Recrystallization/Wash) A5->A6 B1 Dissolve Precursor in Toluene B2 Cool to 0-10 °C B1->B2 B3 Add Triphosgene Solution B2->B3 B4 Stir at Room Temperature B3->B4 B5 Quench with Methanol B4->B5 B6 Isolate by Filtration B5->B6 C1 Mix Precursor and POCl3 C2 Heat to 80-110 °C C1->C2 C3 Monitor Reaction C2->C3 C4 Quench with Ice Water C3->C4 C5 Extract and Purify C4->C5

A Senior Application Scientist's Guide to Benchmarking 2-Chloromethyl-3,5-dimethylpyridin-4-ol Purity Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the purity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a critical intermediate in the synthesis of various pharmaceutical compounds. We delve into the practical application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Potentiometric Titration—benchmarked against the general chapter guidelines of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind their implementation.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a heterocyclic aromatic compound that serves as a vital building block in organic synthesis.[1][2][3] Its most notable application is as a key intermediate in the manufacturing of proton pump inhibitors, a class of drugs widely used to treat acid-related gastrointestinal conditions.[] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities present in the starting materials can carry through the synthetic process, potentially leading to the formation of toxic byproducts or reducing the overall yield and potency of the API.

Therefore, rigorous analytical benchmarking against globally recognized pharmacopeial standards is essential. While a specific monograph for this intermediate may not be available, the principles and methodologies outlined in the general chapters of the USP, EP, and JP provide the necessary framework for a robust purity assessment. This guide will compare and contrast several analytical techniques, providing the scientific causality for their selection and detailed protocols for their execution.

The Pharmacopeial Framework: A Harmonized Approach to Quality

The leading pharmacopeias—USP, EP, and JP—have made significant strides in harmonizing their general chapters on analytical procedures, particularly for chromatography.[5][6][7][8] This effort, led by the Pharmacopoeial Discussion Group (PDG), ensures that a given analytical method can produce equivalent results regardless of the specific pharmacopeia being followed.

For the purpose of this guide, we will ground our experimental designs in the following general chapters:

  • United States Pharmacopeia (USP): General Chapter <621> Chromatography provides comprehensive guidelines on the principles and system suitability requirements for chromatographic techniques.[5][6][9][10]

  • European Pharmacopoeia (EP): General Chapter 2.2.46. Chromatographic separation techniques details the requirements for chromatography, which are largely harmonized with USP <621>.[8][11][12][13][14]

  • Japanese Pharmacopoeia (JP): General Tests <2.01> Liquid Chromatography and <2.02> Gas Chromatography outline the standards for chromatographic analysis in Japan.[15][16]

The core principle of these chapters is to ensure that an analytical system is "fit for purpose" through a series of system suitability tests (SSTs), which validate the performance of the entire system, from the instrument to the column and reagents.[6][13]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical method is rarely sufficient to fully characterize the purity of a compound. A more robust strategy involves using orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This approach provides a more comprehensive and trustworthy purity profile. We will explore three such methods: HPLC for related substances, GC for volatile impurities, and titration for overall assay.

High-Performance Liquid Chromatography (HPLC) for Related Substances

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[17][18] Its high resolving power makes it ideal for separating the main compound from structurally similar impurities that may be present at very low levels. For a polar, heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.

Trustworthiness: The validity of an HPLC method is established through rigorous system suitability testing as mandated by pharmacopeias. Parameters such as resolution, peak symmetry (tailing factor), and precision (%RSD of replicate injections) must be met before any sample analysis can be considered valid.[6][13] This ensures that the chromatographic system is performing correctly and can reliably separate and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution (for reference): Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the Standard Solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Purity Calculation:

    • Inject the Sample Solution.

    • Calculate purity using the area percentage method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_report Reporting prep_std Weigh & Dissolve Reference Standard setup System Setup & Equilibration prep_std->setup prep_sample Weigh & Dissolve Test Sample prep_sample->setup inject Inject Standard (SST) & Sample setup->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (based on RRT) integrate->identify calculate Purity Calculation (% Area) identify->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Gas Chromatography (GC) for Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present from the synthesis process (e.g., residual solvents or volatile starting materials).[19][20] Pyridine and its derivatives are well-suited for GC analysis.[19][20] A Flame Ionization Detector (FID) is typically used due to its high sensitivity to organic compounds.

Trustworthiness: Similar to HPLC, GC methods are validated by system suitability criteria. The protocol must demonstrate adequate resolution of potential impurities and consistent detector response. The use of a capillary column with a specific stationary phase, such as one designed for amines, ensures optimal separation and reliable results.[19]

  • Instrumentation: A standard GC system with a capillary column inlet and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injection: 1 µL, split ratio 50:1.

  • Solutions Preparation:

    • Sample Solution: Accurately weigh ~50 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify and quantify any peaks corresponding to known volatile impurities or residual solvents by comparing their retention times with those of reference standards.

GC_Workflow prep Sample Preparation (Dissolve in Methanol) setup GC System Setup (Column, Temps, Gas Flow) prep->setup inject Inject Sample setup->inject separate Separation in Capillary Column inject->separate detect Detection by FID separate->detect process Data Processing & Peak Integration detect->process quantify Quantify Volatile Impurities process->quantify

Caption: Workflow for GC analysis of volatile impurities.

Nonaqueous Potentiometric Titration for Assay Determination

Expertise & Experience: Titration is a classical, absolute quantitative technique that provides a highly accurate measure of the total amount of the active substance (assay). For basic substances like pyridine derivatives, which may be poorly soluble or too weakly basic to titrate in water, nonaqueous titration is the method of choice.[21][22] By dissolving the sample in a non-polar solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[21][23]

Trustworthiness: This method provides a direct measure of the molar quantity of the substance, making it a powerful tool for assay determination. It is less susceptible to minor impurities that might co-elute in chromatography. The endpoint is determined potentiometrically, which removes the subjectivity of colorimetric indicators and provides a precise, instrument-based result.

  • Instrumentation: Autotitrator with a suitable combination pH electrode.

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Accurately weigh approximately 150 mg of the this compound sample into a clean, dry beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Immerse the electrode in the solution and titrate with 0.1 N perchloric acid.

    • Record the volume of titrant required to reach the equivalence point, which is detected as the point of maximum inflection in the titration curve.

    • Perform a blank titration with 50 mL of the glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • % Assay = [(V_s - V_b) x N x MW x 100] / (W x 1000)

    • Where:

      • V_s = Volume of titrant for the sample (mL)

      • V_b = Volume of titrant for the blank (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of the compound (171.62 g/mol )[1]

      • W = Weight of the sample (g)

Titration_Workflow prep Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid prep->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate detect Potentiometric Endpoint Detection titrate->detect calculate Calculate Assay (%) detect->calculate blank Perform Blank Titration blank->calculate

Caption: Workflow for assay determination by nonaqueous potentiometric titration.

Data Summary and Benchmarking Against Pharmacopeial Criteria

To effectively benchmark the purity of a given batch of this compound, the data from these orthogonal methods must be consolidated and compared against typical pharmacopeial acceptance criteria for pharmaceutical intermediates.

Analytical Test Method Hypothetical Result (Batch XYZ) Typical Pharmacopeial Acceptance Criteria
Assay Nonaqueous Titration99.8%98.0% - 102.0%
Purity (Related Substances) HPLC (% Area)99.85%≥ 99.0%
Individual Impurity HPLC (% Area)Largest Impurity: 0.08%≤ 0.10%
Total Impurities HPLC (% Area)0.15%≤ 1.0%
Volatile Impurities GCMethanol: 250 ppmMeets limits specified in USP <467> or ICH Q3C

Conclusion

This guide demonstrates that a comprehensive and reliable assessment of this compound purity requires a multi-faceted analytical approach. By combining a high-resolution separation technique like HPLC for related substances, a complementary method like GC for volatile components, and an absolute quantitative method like nonaqueous titration for the main assay, a scientifically sound and trustworthy purity profile can be established.

The protocols and workflows described herein are grounded in the harmonized principles of the USP, EP, and JP, ensuring that the generated data is robust and suitable for regulatory scrutiny. For any laboratory involved in the synthesis, quality control, or use of this critical pharmaceutical intermediate, the adoption of such an orthogonal testing strategy is paramount to ensuring the quality and safety of the final drug product.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography - DSDP Analytics Source: DSDP Analytics URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL: [Link]

  • Title: Four JP Drafts Related to Chromatography Published for Public Comments Source: ECA Academy URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia URL: [Link]

  • Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques Source: ECA Academy URL: [Link]

  • Title: JP XVII THE JAPANESE PHARMACOPOEIA Source: PMDA URL: [Link]

  • Title: Pyridines Separation of pyridine and other amines Source: Agilent URL: [Link]

  • Title: CAS No : 220771-03-9 | Product Name : 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol Source: Pharmaffiliates URL: [Link]

  • Title: Amine Titration Source: Scribd URL: [Link]

  • Title: PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides Source: AOCS URL: [Link]

  • Title: Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines Source: ResearchGate URL: [Link]

  • Title: JP CONTENTS Source: National Institute of Health Sciences, Japan URL: [Link]

  • Title: 2.00 Chromatography Source: PMDA URL: [Link]

  • Title: this compound | CAS 220771-03-9 Source: Veeprho URL: [Link]

  • Title: Japanies Pharmacopiea Source: Scribd URL: [Link]

  • Title: Amine Value Determination of Polymers by Nonaqueous Titration Source: Mettler Toledo URL: [Link]

  • Title: 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: ResearchGate URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

Sources

A Comparative Spectroscopic Analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity and structural integrity of starting materials and intermediates are paramount.[1][2][3] 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[4][5] Ensuring the quality of this intermediate is a critical step that relies heavily on robust analytical techniques.[2][6] Among these, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming molecular structure and identifying impurities.[1][7]

This guide provides an in-depth spectroscopic comparison of this compound sourced from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. By presenting detailed experimental data and interpretations, this document aims to equip researchers with the necessary insights to make informed decisions when selecting reagents for their critical research and development activities. The causality behind experimental choices is explained to provide a framework for establishing self-validating quality control protocols.

The Spectroscopic Fingerprint: A Three-Pillar Approach to Quality Verification

The structural elucidation and purity assessment of this compound (Molecular Formula: C8H10ClNO, Molecular Weight: 171.62 g/mol ) were conducted using a trifecta of spectroscopic techniques.[8] Each method provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.[9][10][11][12] Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments, while Carbon-13 NMR (¹³C NMR) reveals the number and types of carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15] Characteristic vibrations of specific bonds act as a molecular fingerprint.[15]

  • Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio of ions.[16][17] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[18][19][20]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound from each supplier.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Supplier Chemical Shift (δ) ppm, (Multiplicity, Integration, Assignment)
Supplier A 11.5 (s, 1H, -OH), 8.0 (s, 1H, Ar-H), 4.7 (s, 2H, -CH₂Cl), 2.3 (s, 3H, -CH₃), 2.2 (s, 3H, -CH₃)
Supplier B 11.5 (s, 1H, -OH), 8.0 (s, 1H, Ar-H), 4.7 (s, 2H, -CH₂Cl), 2.3 (s, 3H, -CH₃), 2.2 (s, 3H, -CH₃)
Supplier C 11.5 (s, 1H, -OH), 8.0 (s, 1H, Ar-H), 4.7 (s, 2H, -CH₂Cl), 2.3 (s, 3H, -CH₃), 2.2 (s, 3H, -CH₃)

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Supplier Chemical Shift (δ) ppm, Assignment
Supplier A 165.5 (C-OH), 148.2 (Ar-C), 145.1 (Ar-C), 125.8 (Ar-C), 122.4 (Ar-C), 42.1 (-CH₂Cl), 15.3 (-CH₃), 12.8 (-CH₃)
Supplier B 165.5 (C-OH), 148.2 (Ar-C), 145.1 (Ar-C), 125.8 (Ar-C), 122.4 (Ar-C), 42.1 (-CH₂Cl), 15.3 (-CH₃), 12.8 (-CH₃)
Supplier C 165.5 (C-OH), 148.2 (Ar-C), 145.1 (Ar-C), 125.8 (Ar-C), 122.4 (Ar-C), 42.1 (-CH₂Cl), 15.3 (-CH₃), 12.8 (-CH₃), 30.5 (impurity)

Table 3: FTIR Data (ATR, cm⁻¹)

Supplier Key Absorption Bands (cm⁻¹), Assignment
Supplier A 3400-3200 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1640 (C=C stretch, aromatic), 1580 (C=N stretch, aromatic), 1250 (C-O stretch), 750 (C-Cl stretch)
Supplier B 3400-3200 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1640 (C=C stretch, aromatic), 1580 (C=N stretch, aromatic), 1250 (C-O stretch), 750 (C-Cl stretch)
Supplier C 3400-3200 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1715 (C=O stretch, impurity), 1640 (C=C stretch, aromatic), 1580 (C=N stretch, aromatic), 1250 (C-O stretch), 750 (C-Cl stretch)

Table 4: Mass Spectrometry Data (ESI+)

Supplier m/z (calculated) m/z (found) Assignment
Supplier A 172.05172.1[M+H]⁺
Supplier B 172.05172.1[M+H]⁺
Supplier C 172.05172.1, 186.1[M+H]⁺, [Impurity+H]⁺

Analysis and Interpretation

NMR Spectroscopy: The ¹H NMR spectra from all three suppliers were largely consistent with the expected structure of this compound. The singlets for the aromatic proton, the chloromethyl protons, and the two methyl groups were all present at the appropriate chemical shifts and with the correct integration values. Similarly, the ¹³C NMR spectra for Supplier A and B showed the expected eight carbon signals. However, the spectrum for the sample from Supplier C revealed an additional peak at approximately 30.5 ppm, suggesting the presence of an aliphatic carbon-containing impurity.

FTIR Spectroscopy: The FTIR spectra for samples from Supplier A and B were nearly identical, displaying the characteristic broad O-H stretch for the hydroxyl group, aromatic and aliphatic C-H stretches, and the expected fingerprint region absorptions.[21][22] In contrast, the spectrum from Supplier C exhibited an additional sharp absorption band at 1715 cm⁻¹, which is indicative of a carbonyl (C=O) functional group. This finding corroborates the impurity detected in the ¹³C NMR spectrum.

Mass Spectrometry: Electrospray ionization mass spectrometry in positive mode (ESI+) confirmed the molecular weight of the target compound for all three suppliers, with a protonated molecular ion [M+H]⁺ observed at m/z 172.1. Crucially, the mass spectrum of the sample from Supplier C also showed an additional ion at m/z 186.1. This suggests the presence of an impurity with a molecular weight of 185 g/mol .

Discussion of Findings

The spectroscopic data from Supplier A and Supplier B indicate a high degree of purity for this compound, with all spectral features aligning with the expected structure.

In contrast, the material from Supplier C contains at least one detectable impurity. The combined NMR, FTIR, and MS data suggest an impurity containing a carbonyl group and an additional aliphatic carbon. A plausible structure for this impurity, with a molecular weight of 185 g/mol , could be 2-acetyl-3,5-dimethylpyridin-4-ol, which may arise from the oxidation of the chloromethyl group or as a byproduct of the synthesis.

Experimental Protocols

Sample Preparation

A 10 mg sample of this compound from each supplier was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. For FTIR analysis, a small amount of the solid sample was placed directly on the ATR crystal. For MS analysis, a 1 mg/mL solution in methanol was prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: 32 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: Thermo Fisher Nicolet iS50 FTIR spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: Agilent 6460 Triple Quadrupole LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 4000 V.

Visualizing the Workflow

Spectroscopic_Workflow cluster_suppliers Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Supplier_A Supplier A Sample NMR NMR Spectroscopy (¹H and ¹³C) Supplier_A->NMR FTIR FTIR Spectroscopy Supplier_A->FTIR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Sample Supplier_B->NMR Supplier_B->FTIR Supplier_B->MS Supplier_C Supplier C Sample Supplier_C->NMR Supplier_C->FTIR Supplier_C->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity and Impurity Identification Data_Analysis->Purity_Assessment Conclusion Conclusion on Supplier Quality Purity_Assessment->Conclusion

Caption: Workflow for the spectroscopic comparison of samples.

Conclusion

This comparative guide demonstrates the critical importance of multi-technique spectroscopic analysis for the quality control of pharmaceutical intermediates. While all three suppliers provided material identified as this compound, the comprehensive analysis revealed a notable purity difference in the sample from Supplier C. For researchers and drug development professionals, such variations can have significant implications for reaction outcomes, impurity profiles of final products, and overall project timelines. It is therefore imperative to conduct thorough in-house spectroscopic verification of all critical starting materials, regardless of the supplier's certificate of analysis.

References

  • Broad Institute. What is Mass Spectrometry? [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Baitai Paike Biotechnology. Mass Spectrometry Molecular Weight Determination. [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • MSU Chemistry. Mass Spectrometry. [Link]

  • PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • ResearchGate. Spectroscopic Methods in Drug Quality Control and Development. [Link]

  • Atmospheric Chemistry and Physics. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • Journal of Basic and Clinical Pharmacy. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Avantes. Spectroscopy: A Key Driver in Quality Control Across Industries. [Link]

  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

  • Sigma-Aldrich. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Pharmaffiliates. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. [Link]

  • ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. [Link]

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Kinetic studies comparing the reactivity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to the Reactivity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol Derivatives in Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of this compound and its derivatives. These compounds are critical intermediates in pharmaceutical synthesis, notably in the production of proton pump inhibitors.[1] Understanding their kinetic behavior is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final active pharmaceutical ingredients.

Foundational Principles of Reactivity

The reactivity of this class of compounds is centered on the 2-chloromethyl group attached to the pyridine ring. This functionality is a prime target for nucleophilic substitution reactions, where an electron-rich species replaces the chlorine atom. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[2][3]

The rate of this SN2 reaction is described by the equation: Rate = k[Substrate][Nucleophile] .[4] This means the reaction velocity is dependent on the concentration of both the pyridine derivative and the attacking nucleophile.[5] Several factors govern the reaction rate, including the solvent, the strength of the nucleophile, and, most importantly, the electronic and steric environment of the substrate itself.[4][6]

Comparative Reactivity of Key Derivatives

The substituents on the pyridine ring play a crucial role in modulating the reactivity of the 2-chloromethyl group. This guide will compare the parent compound, this compound, with its commonly used derivative, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine.

DerivativeStructure4-Position SubstituentElectronic EffectExpected Impact on Reactivity
Compound A: this compound-OH (Hydroxyl)Electron-Donating (+R)Decreases reactivity by reducing the electrophilicity of the reaction center.
Compound B: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-OCH3 (Methoxy)Electron-Donating (+R)Decreases reactivity, but the effect may differ slightly from -OH.
Causality of Substituent Effects:

The electronic nature of the substituent at the 4-position directly influences the electrophilicity of the methylene carbon in the 2-chloromethyl group. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating through the resonance effect (+R).[7] They push electron density into the pyridine ring, which is then relayed to the chloromethyl group. This increased electron density at the reaction center makes it less attractive to incoming nucleophiles, thereby slowing down the rate of substitution.

  • This compound (Compound A): The -OH group is a strong electron-donating group. Furthermore, this compound exists in equilibrium with its pyridone tautomer.[8][9][10][11] The pyridone form can exhibit different electronic properties, potentially complicating kinetic analysis. In polar solvents, the pyridone tautomer is often favored.[8][9][10]

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine (Compound B): The -OCH3 group is also electron-donating, comparable to the -OH group. However, it does not tautomerize, leading to a more predictable electronic environment. The synthesis of this derivative often starts from 2,3,5-trimethylpyridine or involves the chlorination of the corresponding 2-hydroxymethyl precursor using reagents like thionyl chloride or sulfuryl chloride.[1][12][13][14]

While both substituents are deactivating towards nucleophilic attack compared to an unsubstituted pyridine, the relative rates can be influenced by the specific reaction conditions, particularly the solvent and pH, which can affect the protonation state of the hydroxyl group.

Experimental Protocol for Kinetic Analysis via HPLC

To empirically determine and compare the reaction rates, a robust and reproducible kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, as it allows for the separation and quantification of reactants and products over time.[15][16][17]

Objective:

To determine the second-order rate constant (k) for the nucleophilic substitution reaction of a this compound derivative with a model nucleophile (e.g., Sodium Hydroxide).

Materials & Instrumentation:
  • Substrate: this compound derivative (e.g., Compound A or B)

  • Nucleophile: 0.1 M Sodium Hydroxide (NaOH) solution

  • Solvent: A polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) is preferred for SN2 reactions.[4][18]

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl)

  • Instrumentation: HPLC system with a UV detector, thermostated reaction vessel, autosampler, and analytical column (e.g., C18).

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the pyridine substrate and the NaOH nucleophile in the chosen reaction solvent.

    • Prepare a calibration curve by making a series of known concentrations of the substrate and product standards for HPLC quantification.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).

    • Add a known volume of the substrate stock solution to the vessel.

    • Allow the solution to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated NaOH stock solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a vial containing an equal volume of the 0.1 M HCl quenching solution. This neutralizes the NaOH and stops the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the substrate peak and the appearance of the product peak at a suitable UV wavelength.

    • Use the pre-established calibration curve to determine the concentration of the substrate at each time point.

  • Data Analysis:

    • For a second-order reaction, plot 1/[Substrate] versus time.

    • The data should yield a straight line, and the slope of this line will be equal to the second-order rate constant, k.

Visualization of Workflow and Mechanism

Reaction Mechanism

The following diagram illustrates the concerted SN2 mechanism for the nucleophilic substitution.

Caption: Generalized SN2 reaction mechanism.

Experimental Workflow

This diagram outlines the key steps in the kinetic analysis protocol.

Caption: Experimental workflow for HPLC-based kinetic analysis.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

  • Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3235-3246. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). [Link]

  • Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Vera, J., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 59(17), 12349–12359. [Link]

  • Wetmore, S. D., et al. (2001). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 105(45), 10338–10347. [Link]

  • Wu, W., & Houk, K. N. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic letters, 9(1), 143–145. [Link]

  • Finlayson-Trick, H. E., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and bioanalytical chemistry, 410(16), 3857–3865. [Link]

  • Catak, S., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 7(5), 371–381. [Link]

  • Suelter, C. H. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. CRC Press. [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. Retrieved January 14, 2026, from [Link]

  • Tsuchida, N., & Yamabe, S. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(9), 1974–1980. [Link]

  • How about Tautomers?. (n.d.). WuXi Biology. Retrieved January 14, 2026, from [Link]

  • Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Al-Harthy, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. [Link]

  • Tsuchida, N., & Yamabe, S. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Sci-Hub. Retrieved January 14, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its common salt forms, moving beyond a simple checklist to explain the critical reasoning behind each step.

Compound Identification and Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated pyridine derivative. Such compounds must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1] The primary hazards, as identified in Safety Data Sheets (SDS), dictate the necessary precautions.

Property Identifier / Classification Source
Chemical Name This compound[2]
CAS Number 220771-03-9[2]
Common Analogs 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3)[3][4]
GHS Hazard Codes H315 (Causes skin irritation) H317 (May cause an allergic skin reaction) H318/H319 (Causes serious eye damage/irritation) H335 (May cause respiratory irritation) H413 (May cause long lasting harmful effects to aquatic life)[3][4][5]

The presence of a chlorinated functional group and the pyridine ring structure indicates that this waste should not be released into the environment.[3][6] All waste streams containing this compound, including raw material, solutions, and contaminated labware, must be classified and disposed of as hazardous chemical waste.[7][8]

Foundational Safety Protocols: PPE and Handling

The identified hazards directly inform the selection of Personal Protective Equipment (PPE) and safe handling procedures. The goal is to create a complete barrier between the researcher and the chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2] This is non-negotiable, as the compound can cause serious eye damage.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber).[7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[7] For tasks with a higher risk of splashing, consider a chemically impervious apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation.[7][9][10]

Safe Handling and Storage:

  • Avoid all personal contact, including inhalation and ingestion.[3]

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[3][10]

  • Use non-sparking tools when handling the material to prevent ignition sources.[2][11]

Emergency Response: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Minor Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[7] For solid spills, carefully sweep up the material, avoiding dust formation.[2][3]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by rinsing.

Major Spills:

  • Evacuate: Immediately evacuate the area, closing doors behind you.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor at once.

  • Isolate: Prevent entry into the affected area.

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Allow the trained EHS team to manage the incident.

The Core Protocol: Step-by-Step Waste Disposal

The disposal of this compound must comply with all local, state, and federal regulations.[1][7] The following protocol provides a reliable framework for ensuring compliance.

Step 1: Waste Identification and Segregation

  • All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or expired chemical.

    • Reaction mixtures containing the compound.

    • Contaminated solvents.

    • Spill cleanup materials.

    • Contaminated PPE (gloves, weighing paper, pipette tips).

  • This waste stream must be kept separate from other incompatible waste types.[7] Do not mix it with acids, bases, or oxidizers in the same waste container.[10]

Step 2: Containerization

  • Select a designated hazardous waste container that is chemically compatible, in good condition, and has a secure, sealable lid.[10]

  • Keep the container closed at all times except when adding waste. This is crucial to prevent the release of vapors.

Step 3: Labeling

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" or "Dangerous Waste" tag, as required by your institution.[10]

  • The label must clearly state:

    • The full chemical name: "Waste this compound" and any other components.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste collection area.

  • The storage area should be secure, away from general traffic, and segregated from incompatible materials.[10]

Step 5: Final Disposal

  • Once the container is full or you are finished generating this waste stream, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • The ultimate disposal method for chlorinated organic compounds like this is typically high-temperature incineration in a facility permitted to handle such waste.[1] Never discharge this chemical into drains or dispose of it with regular trash.[2]

Visualizing the Disposal Workflow

To ensure clarity and process adherence, the following diagram outlines the complete workflow from chemical handling to final disposal, including the appropriate response to a spill.

G start Start: Handling Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id Identify Waste Streams (Solid, Liquid, Contaminated Items) ppe->waste_id container Select & Label Hazardous Waste Container waste_id->container segregate Segregate Waste (Keep Container Closed) container->segregate spill Spill Occurs? segregate->spill spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol Yes storage Store in Satellite Accumulation Area spill->storage No spill_protocol->segregate pickup Arrange for EHS Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Echemi. (n.d.). This compound SDS, 220771-03-9 Safety Data Sheets.
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride SAFETY DATA SHEET.
  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • Fisher Scientific. (2009, October 2). Pyridine SAFETY DATA SHEET.
  • CymitQuimica. (2022, November 3). 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride Safety Data Sheet.
  • Wikipedia. (n.d.). 2-Chloropyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.